4-Fluoro-3-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29032. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZEEGCMBQBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282983 | |
| Record name | 4-Fluoro-3-iodotoluene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-82-4 | |
| Record name | 1-Fluoro-2-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 452-82-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-3-iodotoluene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-iodotoluene | |
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Foundational & Exploratory
4-Fluoro-3-iodotoluene physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluoro-3-iodotoluene
Introduction
This compound, identified by the CAS Number 452-82-4, is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1] Its unique molecular architecture, featuring a toluene backbone substituted with both fluorine and iodine atoms, imparts distinct reactivity that makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, safety considerations, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of the fluoro and iodo groups allows for selective functionalization, making it a versatile building block for constructing complex molecular frameworks.[1]
Molecular Structure and Identifiers
The structural arrangement of this compound is fundamental to its chemical behavior. The electron-withdrawing nature of the fluorine atom and the reactivity of the carbon-iodine bond are key features exploited in synthetic chemistry.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 452-82-4 | [2][3] |
| IUPAC Name | 1-fluoro-2-iodo-4-methylbenzene | [2][4] |
| Molecular Formula | C₇H₆FI | [2][4][5] |
| Molecular Weight | 236.03 g/mol | [2][3][5] |
| InChI | InChI=1S/C7H6FI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | [2][4] |
| InChIKey | XJWZEEGCMBQBNG-UHFFFAOYSA-N | [2][3][4] |
| Canonical SMILES | CC1=CC(=C(C=C1)F)I | [2][4] |
Core Physical Properties
The physical state and solubility characteristics of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. This compound is typically encountered as a colorless to light yellow liquid.[5]
Table 2: Physical Property Data
| Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | [5] | |
| Boiling Point | Not explicitly available for this isomer. The isomer 3-Fluoro-4-iodotoluene has a boiling point of 138-139 °C at 9 mmHg. | Boiling points of constitutional isomers are often similar. | [6][7] |
| Density | Not explicitly available for this isomer. The isomer 3-Fluoro-4-iodotoluene has a density of 1.803 g/mL at 25 °C. | [6][7] | |
| Solubility | Sparingly soluble in water. | Generally soluble in common organic solvents. | [6] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more labile than the carbon-fluorine bond, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.[1] This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the iodine position, while leaving the fluorine atom intact for potential subsequent transformations.
This compound is a key aryl halide intermediate, particularly useful in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings.[1] These reactions are foundational in modern organic synthesis, enabling the efficient construction of complex molecules from simpler precursors.[1]
Caption: Role in Palladium-catalyzed Suzuki coupling.
Synthesis Methodologies
The preparation of this compound and related aryl halides can be achieved through classical and modern synthetic routes. A common strategy involves the diazotization of an appropriately substituted aniline, followed by a halogen exchange reaction.
-
Balz-Schiemann Reaction: This classic method can be used to introduce the fluorine atom. It involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding amine.[3]
-
Sandmeyer Reaction: This reaction allows for the conversion of an aryl amine into an aryl halide (including iodide) using a diazonium salt intermediate and a copper(I) salt.[3]
A potential synthetic pathway could start from 3-iodo-4-aminotoluene, which would undergo diazotization followed by a Balz-Schiemann reaction to install the fluorine atom.[3]
Caption: A potential synthetic workflow for this compound.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. Based on aggregated GHS information, it is classified as a flammable liquid and is toxic if swallowed.[2]
Table 3: GHS Hazard Information
| Hazard Class | Category | GHS Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
Source: European Chemicals Agency (ECHA) C&L Inventory[2]
Recommended Handling Protocols:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. For isomers like 3-fluoro-4-iodotoluene, a multi-purpose combination respirator cartridge is recommended.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9]
Applications in Research and Development
The primary application of this compound is as a versatile building block in the synthesis of high-value chemical entities.[5] Its structural motifs are found in numerous biologically active molecules.
-
Pharmaceuticals: Fluorine-containing compounds are prevalent in pharmaceuticals due to fluorine's ability to modulate metabolic stability, lipophilicity, and binding affinity.[10] this compound serves as a precursor for active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.[1]
-
Advanced Materials: The unique electronic properties imparted by the halogen substituents make this compound a candidate for the synthesis of organic electronic materials.[1]
The reliable sourcing of high-purity this compound, along with comprehensive chemical information such as certificates of analysis (COA), is crucial for the success of research and manufacturing projects.[1]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its distinct physical properties and, most notably, its tailored chemical reactivity. The ability to selectively functionalize the C-I bond while preserving the C-F bond provides synthetic chemists with a powerful tool for the efficient assembly of complex target molecules. A thorough understanding of its properties, safe handling procedures, and synthetic potential is essential for professionals in drug discovery, materials science, and fine chemical synthesis.
References
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- CAS 452-79-9 | 3-FLUORO-4-IODOTOLUENE supply. Guidechem.
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- This compound | 452-82-4. Benchchem.
- The Chemical Backbone: Why this compound is Essential for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9. ChemicalBook.
- This compound (C7H6FI). PubChemLite.
- 4-FLUORO TOLUENE CAS No 352-32-9 MATERIAL SAFETY D
- 4-Fluorotoluene SDS, 352-32-9 Safety D
- MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE.
- 3-Fluoro-4-iodotoluene 97 452-79-9. Sigma-Aldrich.
- Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.
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An In-depth Technical Guide to 4-Fluoro-3-iodotoluene: Synthesis, Properties, and Applications in Modern Organic Chemistry
This guide provides a comprehensive technical overview of 4-fluoro-3-iodotoluene, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and its versatile applications in cross-coupling reactions. The content is structured to provide not only factual data but also practical insights into experimental design and execution, ensuring scientific integrity and immediate applicability in a laboratory setting.
Core Compound Identity: Structure and Nomenclature
This compound is an aromatic organic compound featuring a toluene backbone substituted with both a fluorine and an iodine atom. This unique substitution pattern provides two distinct reactive handles, making it a highly versatile intermediate in synthetic chemistry.[1]
The formal IUPAC name for this compound is 1-fluoro-2-iodo-4-methylbenzene .[2][3] The numbering of the benzene ring prioritizes the alphabetical order of the substituents (fluoro, iodo, methyl).
Key Structural Features:
-
Aromatic Ring: A stable benzene ring provides the core scaffold.
-
Methyl Group: The methyl substituent at position 4 classifies the molecule as a toluene derivative.
-
Fluorine Atom: Located at position 1, the highly electronegative fluorine atom influences the electronic properties of the aromatic ring.
-
Iodine Atom: Positioned at position 2, the iodine atom serves as an excellent leaving group in various cross-coupling reactions due to the relatively weak carbon-iodine bond.[4]
The strategic placement of these functional groups allows for selective chemical transformations, a crucial aspect in the design of complex molecules.[1]
Visualization of the Chemical Structure:
Caption: Chemical structure of 1-fluoro-2-iodo-4-methylbenzene.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in chemical reactions. This compound is typically a colorless to light yellow liquid under standard conditions.[5]
| Property | Value | Source |
| CAS Number | 452-82-4 | [2][5] |
| Molecular Formula | C₇H₆FI | [2][3] |
| Molecular Weight | 236.02 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through several routes, with the diazotization of a corresponding aniline followed by a Sandmeyer or Balz-Schiemann reaction being a common and effective strategy.[4] The following protocol details a representative synthesis starting from the commercially available 3-iodo-4-methylaniline.
Reaction Scheme:
3-Iodo-4-methylaniline → this compound (via a diazonium salt intermediate)
Experimental Protocol: Synthesis via Diazotization and Balz-Schiemann Reaction
This protocol is adapted from established procedures for the Balz-Schiemann reaction, which is a reliable method for the introduction of fluorine to an aromatic ring.[1]
Materials and Reagents:
-
3-Iodo-4-methylaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-iodo-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add a 48% aqueous solution of tetrafluoroboric acid (1.2 equivalents).
-
A precipitate of the diazonium tetrafluoroborate salt should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Thermal Decomposition (Balz-Schiemann Reaction):
-
Caution: This step involves the evolution of nitrogen and boron trifluoride gases and should be performed in a well-ventilated fume hood. The diazonium salt can be explosive when dry and should be handled with care.
-
Gently heat the dried diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
The salt will decompose to yield the desired this compound, which can be collected by distillation.
-
-
Work-up and Purification:
-
Dissolve the collected distillate in diethyl ether.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
Visualization of the Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Key Applications in Drug Development and Organic Synthesis
The dual halogenation of this compound makes it a valuable precursor for a variety of coupling reactions, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[1] Its role as an aryl halide intermediate is particularly significant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][6]
Suzuki-Miyaura Coupling: A Representative Application
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7] The iodine atom in this compound makes it an excellent substrate for this reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
This compound + Phenylboronic acid → 2-Fluoro-3-methylbiphenyl
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A solvent system (e.g., a mixture of 1,4-dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-methylbiphenyl.
-
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor and is toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, or 1-fluoro-2-iodo-4-methylbenzene, is a strategically important building block in modern organic synthesis. Its unique structural features enable a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are indispensable in the synthesis of pharmaceuticals and other high-value chemical entities. The protocols provided in this guide offer a practical framework for the synthesis and application of this versatile compound, empowering researchers to leverage its full potential in their synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemcas. This compound (CAS 452-82-4): Properties, Applications, and Chemical Insights. [Link]
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PubChemLite. This compound (C7H6FI). [Link]
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Ningbo Inno Pharmchem Co.,Ltd. This compound (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Wikipedia. Balz–Schiemann reaction. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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An In-depth Technical Guide to 4-Fluoro-3-iodotoluene (CAS No. 452-82-4): A Keystone Intermediate in Modern Synthesis
Introduction: The Strategic Importance of 4-Fluoro-3-iodotoluene
In the landscape of modern organic synthesis, certain building blocks distinguish themselves not by their complexity, but by the strategic versatility they offer. This compound, identified by its CAS number 452-82-4, is a prime example of such a pivotal intermediate.[1][2] Its deceptively simple structure, a toluene core functionalized with two distinct halogens, provides a powerful handle for the construction of complex molecular architectures. This guide offers an in-depth technical exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis strategies, key reactivity, and applications, with a focus on the underlying principles that drive its utility in the laboratory and beyond.
The strategic placement of a fluorine atom and an iodine atom on the toluene ring is key to its synthetic value.[1] The fluorine atom, with its high electronegativity, can significantly modulate the electronic properties of the molecule, often enhancing metabolic stability and bioavailability in drug candidates.[3] Concurrently, the carbon-iodine bond serves as a versatile reactive site, particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.
| Property | Value | Reference |
| CAS Number | 452-82-4 | [4] |
| Molecular Formula | C₇H₆FI | [4] |
| Molecular Weight | 236.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 122-125 °C | [5] |
| Density | 1.833 g/mL | [5] |
| Refractive Index | 1.58 | [5] |
| Flash Point | 60 °C | [5] |
Spectroscopic Data: While specific spectra for this compound require direct acquisition, typical spectral characteristics can be inferred from its structure and related compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct aromatic proton signals, influenced by the fluorine and iodine substituents, along with a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR would display unique signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and iodine showing characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting patterns.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching and bending frequencies for the aromatic ring and the methyl group, as well as C-F and C-I stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of iodine.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical control. A common and effective strategy involves the diazotization of a substituted aniline followed by a Sandmeyer or Balz-Schiemann type reaction.[3]
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound via diazotization and the Balz-Schiemann reaction.
Detailed Experimental Protocol: Synthesis via Diazotization-Fluorination
This protocol describes a representative lab-scale synthesis of this compound from 3-iodo-4-aminotoluene.
Materials:
-
3-Iodo-4-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tetrafluoroboric Acid (HBF₄, 48% aqueous solution)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 3-iodo-4-aminotoluene in a mixture of concentrated HCl and water at 0-5 °C (ice-salt bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and requires careful temperature control to prevent decomposition of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Balz-Schiemann Reaction:
-
To the cold diazonium salt solution, slowly add a pre-cooled solution of tetrafluoroboric acid. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Isolate the precipitate by filtration and wash it with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Thermal Decomposition:
-
Carefully heat the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser. The decomposition will release nitrogen gas and boron trifluoride, yielding the crude this compound. This step should be performed in a well-ventilated fume hood.
-
-
Work-up and Purification:
-
Extract the crude product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain pure this compound.
-
Key Reactions and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.[1][3] The C-I bond is significantly more reactive than the C-F bond in these transformations, allowing for selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Caption: General scheme of a Suzuki-Miyaura coupling reaction with this compound.
Causality in Experimental Choices:
-
Catalyst Selection: Palladium catalysts, often with phosphine ligands, are employed to facilitate the oxidative addition of the aryl iodide. The choice of ligand can influence reaction efficiency and substrate scope.
-
Base: A base is crucial for the transmetalation step of the catalytic cycle. The choice of base can impact the reaction rate and yield.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent and water, is necessary to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[6][7] this compound can be effectively coupled with a diverse range of primary and secondary amines.
Caption: General scheme of a Buchwald-Hartwig amination reaction with this compound.
Self-Validating Protocol Insights:
-
Inert Atmosphere: These reactions are typically sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for reproducibility.
-
Dry Solvents: The use of anhydrous solvents is often necessary as water can interfere with the catalytic cycle and the strong bases used.
-
Ligand Choice: The selection of the appropriate phosphine ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Sterically hindered and electron-rich ligands often prove to be the most effective.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are valuable scaffolds in the development of new therapeutic agents and advanced materials.[1][2]
-
Medicinal Chemistry: The incorporation of the fluorotoluene moiety can enhance the pharmacological properties of drug candidates. The ability to readily diversify the molecule at the 3-position through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions.[8]
-
Advanced Materials: The rigid aromatic core and the potential for introducing various functional groups make derivatives of this compound attractive for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[9][11]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its dual halogenation provides a versatile platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this key intermediate to its full potential in the pursuit of new medicines and materials. The principles of modern synthetic chemistry, particularly transition metal-catalyzed cross-coupling reactions, unlock the vast possibilities inherent in this seemingly simple yet powerful building block.
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This compound CAS#: 452-82-4 • ChemWhat. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound (C7H6FI) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
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4-Iodotoluene difluoride | C7H7F2I | CID 11807269 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. | Request PDF - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]
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Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF - ResearchGate. (2025, August 9). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 11, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE - Cleanchem Laboratories. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-2-iodo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1-fluoro-2-iodo-4-methylbenzene (FIMB), a key building block in the development of various pharmaceutical and agrochemical compounds. As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and analytical validation required for robust scientific research.
Introduction: Significance of 1-Fluoro-2-iodo-4-methylbenzene
1-Fluoro-2-iodo-4-methylbenzene, with CAS Number 452-82-4, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the iodo group allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
Synthesis of 1-Fluoro-2-iodo-4-methylbenzene: A Mechanistic Approach
The most common and efficient method for the synthesis of 1-fluoro-2-iodo-4-methylbenzene is the Sandmeyer reaction, a versatile and widely used method for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[2]
Starting Material: 2-Fluoro-5-methylaniline
The logical and commercially available starting material for this synthesis is 2-fluoro-5-methylaniline. This precursor already contains the desired fluorine and methyl substituents in the correct relative positions.
The Sandmeyer Reaction: A Two-Step Process
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt.
-
Iodination: The diazonium group is replaced by an iodine atom.
The overall transformation can be represented as follows:
Caption: Synthetic workflow for 1-fluoro-2-iodo-4-methylbenzene.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-fluoro-2-iodo-4-methylbenzene.
Materials:
-
2-Fluoro-5-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to water.
-
To this cooled acid solution, slowly add 2-fluoro-5-methylaniline while maintaining the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-fluoro-2-iodo-4-methylbenzene can be further purified by vacuum distillation or column chromatography.
-
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction for iodination is believed to proceed through a radical mechanism.
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
In the first step, the iodide ion acts as a reducing agent, transferring an electron to the diazonium salt to form an aryl radical and a nitrogen molecule. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield the final product, 1-fluoro-2-iodo-4-methylbenzene.
Characterization of 1-Fluoro-2-iodo-4-methylbenzene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 1-fluoro-2-iodo-4-methylbenzene.
Physical Properties
| Property | Value |
| CAS Number | 452-82-4 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 212.2 °C at 760 mmHg[2] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the methyl group.
-
Aromatic Protons (3H): The three aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atom. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the fluorine, and finally the proton between the fluorine and methyl groups.
-
Methyl Protons (3H): A singlet around 2.3-2.4 ppm is expected for the methyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be more complex due to C-F coupling.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The carbon attached to the iodine will be significantly shielded.
-
Methyl Carbon (1C): A single peak for the methyl carbon is expected around 20-22 ppm.
Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 236.
-
Fragmentation: Common fragmentation pathways would include the loss of an iodine atom (M-127), leading to a peak at m/z = 109, and the loss of a methyl group (M-15), resulting in a peak at m/z = 221.
Safety and Handling
1-fluoro-2-iodo-4-methylbenzene is a chemical that should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
The synthesis of 1-fluoro-2-iodo-4-methylbenzene via the Sandmeyer reaction is a reliable and well-established method. This guide provides a comprehensive framework for its preparation, from the selection of starting materials and a detailed experimental protocol to the predicted characterization data. By understanding the underlying mechanisms and adhering to proper laboratory practices, researchers can confidently synthesize and utilize this important building block in their scientific endeavors.
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ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
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An In-Depth Technical Guide to the NMR Spectral Characterization of 4-Fluoro-3-iodotoluene
Abstract
Introduction: The Synthetic Importance of 4-Fluoro-3-iodotoluene
This compound (C₇H₆FI) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern—an electron-donating methyl group, a strongly electronegative fluorine atom, and a polarizable iodine atom—provides multiple reactive sites for synthetic transformations. It is a valuable precursor for creating more complex molecules, often utilized in cross-coupling reactions where the carbon-iodine bond is selectively functionalized.[1]
Given its role as a foundational building block, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine nucleus within the molecule. This guide will deconstruct the predicted NMR spectra of this compound, offering a robust framework for its characterization.
Section 1: Molecular Structure and Electronic Landscape
To interpret the NMR spectra of this compound, one must first understand the electronic influence of its substituents on the aromatic ring.
-
Methyl Group (-CH₃): This is a weak electron-donating group (EDG) through hyperconjugation and induction. It tends to increase electron density at the ortho and para positions, causing a slight shielding effect (an upfield shift in NMR).
-
Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. However, it also possesses lone pairs that can be donated into the aromatic π-system via a mesomeric or resonance effect (+M). This resonance effect primarily increases electron density at the ortho and para positions relative to the fluorine atom.[2]
-
Iodine Atom (-I): Iodine is less electronegative than fluorine but is highly polarizable. It exerts a weak electron-withdrawing inductive effect. A key feature of iodine and other heavy halogens is the "heavy atom effect," which significantly influences the chemical shift of the carbon atom to which it is bonded (the ipso-carbon), causing a substantial upfield shift.
These competing electronic effects create a unique and predictable pattern of shielding and deshielding across the aromatic ring, which is directly reflected in the NMR chemical shifts.
Below is a diagram of the this compound molecule with a numbering system that will be used for the assignment of NMR signals throughout this guide.
Caption: Numbering scheme for this compound.
Section 2: Experimental Protocol for NMR Data Acquisition
While this guide focuses on predicted data, the following represents a standard, field-proven protocol for acquiring high-quality NMR spectra for a small molecule like this compound.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample prep and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[3]
-
Standardization: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the reference chemical shift to 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ (0.00 ppm) is typically used.
-
Instrumentation: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra. ¹³C experiments require more scans due to the low natural abundance of the ¹³C isotope (1.1%). Proton decoupling is typically used during ¹³C and ¹⁹F acquisition to simplify the spectra by removing couplings to protons.
Section 3: Analysis of the Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the methyl protons and two for the aromatic protons.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (H7) | ~2.35 | Singlet (s) | - | 3H |
| H6 | ~7.10 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.4 Hz, ⁴J(H6-F4) ≈ 5.5 Hz | 1H |
| H2 | ~7.25 | Doublet (d) | ⁵J(H2-F4) ≈ 2.0 Hz | 1H |
| H5 | ~7.50 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.4 Hz, ³J(H5-F4) ≈ 8.8 Hz | 1H |
Interpretation:
-
Methyl Protons (-CH₃, H7): This signal is expected around 2.35 ppm. As it has no adjacent protons, it appears as a sharp singlet and integrates to three protons. Its chemical shift is typical for a methyl group attached to an aromatic ring.
-
Aromatic Protons (H2, H5, H6):
-
H5: This proton is ortho to the iodine and meta to both the fluorine and methyl groups. It is expected to be the most downfield of the aromatic protons (~7.50 ppm) due to the deshielding effect of the adjacent iodine. It will be split by the neighboring H6 proton (ortho coupling, ³J ≈ 8.4 Hz) and the fluorine at C4 (meta H-F coupling, ³J ≈ 8.8 Hz), appearing as a doublet of doublets.
-
H2: This proton is ortho to the methyl group and meta to the iodine. It is expected to appear around 7.25 ppm. The primary coupling will be a long-range interaction with the fluorine atom (para H-F coupling, ⁵J ≈ 2.0 Hz), resulting in a narrow doublet.
-
H6: This proton is ortho to the methyl group and ortho to the fluorine atom. The electron-donating methyl group and the resonance effect of fluorine will shield this proton, shifting it upfield to around 7.10 ppm. It will be split by the adjacent H5 proton (ortho coupling, ³J ≈ 8.4 Hz) and the fluorine at C4 (ortho H-F coupling, ⁴J ≈ 5.5 Hz), also appearing as a doublet of doublets.
-
Section 4: Analysis of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The most characteristic features are the large coupling constants between carbon and fluorine.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| -CH₃ (C7) | ~20.5 | - |
| C3 (ipso to I) | ~93.0 | ³J(C3-F4) ≈ 4.0 Hz |
| C5 | ~128.5 | ²J(C5-F4) ≈ 19.0 Hz |
| C1 | ~135.0 | ⁴J(C1-F4) ≈ 3.5 Hz |
| C2 | ~138.0 | ³J(C2-F4) ≈ 3.0 Hz |
| C6 | ~141.0 | ²J(C6-F4) ≈ 8.0 Hz |
| C4 (ipso to F) | ~162.0 | ¹J(C4-F4) ≈ 245.0 Hz |
Interpretation:
-
Methyl Carbon (C7): The methyl carbon signal is expected in the typical aliphatic region, around 20.5 ppm.
-
ipso-Carbons (C3 and C4):
-
C4: The carbon directly bonded to fluorine will exhibit two key features: a large downfield chemical shift (~162.0 ppm) due to fluorine's electronegativity, and a very large one-bond coupling constant (¹J(CF) ≈ 245 Hz). This large coupling is a definitive indicator of a direct C-F bond.
-
C3: The carbon bonded to iodine will be significantly shielded due to the "heavy atom effect," shifting it far upfield to around 93.0 ppm. This is a highly characteristic shift for an iodine-substituted aromatic carbon. It will also show a small three-bond coupling to fluorine.
-
-
Other Aromatic Carbons (C1, C2, C5, C6): These carbons will appear in the typical aromatic region (120-145 ppm). Their precise shifts are determined by the combined effects of all three substituents. They will all exhibit smaller, long-range couplings to the fluorine atom, with the two-bond couplings (²J(CF)) being larger than the three- and four-bond couplings.[4] The signal for C5 is expected to have the largest two-bond coupling constant (~19.0 Hz).
Section 5: Analysis of the Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine environment. For this compound, a single signal is expected.
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
| F4 | ~ -110.0 | Multiplet | ³J(F4-H5) ≈ 8.8 Hz, ⁴J(F4-H6) ≈ 5.5 Hz, ⁵J(F4-H2) ≈ 2.0 Hz |
Interpretation:
-
Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is highly dependent on the other substituents. For this molecule, a shift of approximately -110.0 ppm (relative to CFCl₃) is predicted. This value falls within the expected range for aryl fluorides.[5]
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a complex multiplet. It is split by the three aromatic protons. The largest coupling will be the three-bond (meta) coupling to H5, followed by the four-bond (ortho) coupling to H6, and the smallest will be the five-bond (para) coupling to H2. In a proton-decoupled ¹⁹F spectrum, this multiplet would collapse into a sharp singlet, confirming that all observed couplings are to protons.
Diagram of Key NMR Couplings
Caption: Key proton-fluorine and proton-proton J-couplings.
Conclusion
The structural confirmation of this compound can be confidently achieved through a combined analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra. The key identifying features are:
-
¹H NMR: Three distinct aromatic signals, each with a multiplicity explained by H-H and H-F coupling, plus a singlet for the methyl group.
-
¹³C NMR: Seven carbon signals, most notably the heavily shielded carbon attached to iodine (~93 ppm) and the deshielded carbon attached to fluorine (~162 ppm), which exhibits a very large ¹J(CF) coupling constant of ~245 Hz.
-
¹⁹F NMR: A single multiplet around -110 ppm, whose fine structure is dictated by couplings to all three aromatic protons.
By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can effectively use this predictive guide to interpret experimental data, validate their material, and proceed with confidence in their synthetic endeavors.
References
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PerkinElmer. (n.d.). ChemDraw Tutorial 4 - Prediction of NMR. Retrieved from [Link]
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Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from [Link]
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Contreras, R. H., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. Retrieved from [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Tierney, J., Malfara, M., & Jansen, A. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]
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Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link]
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Di Pietro, O., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2052. Retrieved from [Link]
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Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
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Duarte, C. D., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Swanson, A. G., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(12), 8099–8105. Retrieved from [Link]
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Foreword: The Role of Precision in Molecular Characterization
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-iodotoluene
In the realms of pharmaceutical development and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but the very foundation of innovation and safety. This compound, a versatile aryl halide intermediate, serves as a critical building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials[1][2]. Its unique substitution pattern—a methyl group, a fluorine atom, and an iodine atom on a benzene ring—provides multiple reactive sites for sophisticated chemical transformations like palladium-catalyzed cross-coupling reactions[1]. The precise characterization of this molecule is therefore paramount. This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, blending theoretical prediction with practical, field-proven protocols for data acquisition and interpretation.
Theoretical Framework: Predicting the ¹H NMR Spectrum of this compound
While experimental spectra are the ultimate arbiters of molecular structure, a robust theoretical prediction forms the hypothesis against which we test our data. The structure of this compound (C₇H₆FI) presents four unique sets of hydrogen nuclei, whose spectral characteristics are dictated by their distinct electronic environments and spatial relationships[3][4].
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Predicting Chemical Shifts (δ)
The chemical shift of each proton is governed by the electron density of its local environment. This is influenced by the combined inductive and resonance effects of the methyl, fluorine, and iodine substituents. Protons in electron-deficient regions are "deshielded" and resonate at a higher frequency (downfield), while those in electron-rich regions are "shielded" and resonate upfield[5].
-
Methyl Protons (CH₃): Attached to the aromatic ring, these protons are expected to appear as a singlet in a typical chemical shift range for benzylic protons, approximately δ 2.0-2.5 ppm .
-
Aromatic Protons (H2, H5, H6): The baseline for aromatic protons is ~7.3 ppm[6]. We must consider the additive effects of the substituents:
-
Fluorine (at C4): Exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). This typically shields the ortho (H5) and para positions and deshields the meta (H2) position relative to itself.
-
Iodine (at C3): Exhibits a weaker inductive effect (-I) and weaker resonance donation (+R) compared to fluorine.
-
Methyl (at C1): Is a weak electron-donating group through induction and hyperconjugation, causing slight shielding.
-
Based on these competing effects, we can predict the relative chemical shifts:
-
H2: Positioned ortho to iodine and meta to fluorine. The deshielding inductive effects from both halogens are expected to dominate, making this the most downfield aromatic proton, likely around δ 7.5-7.8 ppm .
-
H5: Located ortho to the strongly electronegative fluorine and meta to iodine. The interplay between fluorine's inductive withdrawal and resonance donation makes its precise shift complex, but it is expected to be significantly downfield, perhaps in the δ 7.0-7.3 ppm range.
-
H6: Situated ortho to the methyl group, meta to H5, and para to the iodine. The shielding effect of the methyl group will likely make this the most upfield of the aromatic protons, predicted to be in the δ 6.8-7.1 ppm region.
Predicting Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).
-
Proton-Proton (H-H) Coupling: In aromatic systems, the magnitude of J depends on the number of bonds separating the protons[6].
-
Ortho coupling (³JHH): H5 and H6 are ortho to each other and will show a large coupling of ~7-10 Hz .
-
Meta coupling (⁴JHH): H2 and H6 are meta to each other, resulting in a smaller coupling of ~2-3 Hz .
-
Para coupling (⁵JHH): H2 and H5 are para, with a very small or often unresolved coupling of 0-1 Hz .
-
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I=½ and couples strongly with nearby protons[7].
-
³JHF (ortho): H5 is ortho to the fluorine and will exhibit a significant coupling of ~5-10 Hz .
-
⁴JHF (meta): H2 is meta to the fluorine, leading to a smaller coupling of ~2-5 Hz .
-
-
Multiplicity Prediction:
-
CH₃: No adjacent protons, so it will be a singlet (s) .
-
H2: Coupled to H6 (meta, ⁴JHH) and the fluorine (meta, ⁴JHF). This will likely appear as a doublet of doublets (dd) or a more complex multiplet if other small couplings are resolved.
-
H5: Coupled to H6 (ortho, ³JHH) and the fluorine (ortho, ³JHF). This signal is predicted to be a doublet of doublets (dd) .
-
H6: Coupled to H5 (ortho, ³JHH) and H2 (meta, ⁴JHH). This will also appear as a doublet of doublets (dd) .
-
A Self-Validating Protocol for High-Resolution ¹H NMR Data Acquisition
The integrity of NMR data is contingent upon meticulous experimental execution. The following protocol is designed as a self-validating system to ensure the acquisition of a high-quality, interpretable spectrum.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Part A: Sample Preparation
The goal is a homogeneous solution free of paramagnetic impurities and particulates, which can degrade spectral quality[8].
-
Analyte Quantity: Weigh 5-25 mg of this compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening from aggregation effects[9].
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are essential as the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition[10]. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering[11].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm. It is chemically inert and produces a single sharp peak that does not typically overlap with analyte signals.
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton plug, transfer the solution to a clean, high-quality 5 mm NMR tube. The cotton plug filters out any suspended particulate matter that could interfere with magnetic field homogeneity and shimming[10]. The final sample height should be 4-5 cm to ensure it is properly centered within the spectrometer's receiver coil[9].
Part B: Data Acquisition
-
Locking and Shimming: After inserting the sample, the spectrometer's field is locked using the solvent's deuterium signal. "Shimming" is then performed, a process of adjusting currents in specialized coils to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad and distorted peak shapes[12].
-
Setting Acquisition Parameters:
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans allows the nuclear spins to return to thermal equilibrium. A sufficiently long delay is critical for accurate signal integration, which reflects the relative number of protons for each signal.
-
Acquisition Time (AQ): Typically 2-4 seconds. A longer acquisition time results in higher digital resolution in the final spectrum.
-
Part C: Data Processing
Raw NMR data is a time-domain signal called a Free Induction Decay (FID). Processing converts it into the familiar frequency-domain spectrum[13].
-
Fourier Transformation (FT): This mathematical operation converts the FID from a time vs. intensity plot to a frequency vs. intensity plot[14].
-
Phase Correction: The transformed spectrum requires phase correction to ensure that all peaks are purely absorptive and have a symmetrical, upright shape[15].
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline, ensuring accurate integration[16].
-
Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.0 ppm.
-
Integration and Peak Picking: The area under each signal is integrated to determine the relative ratio of protons. The exact frequency of each peak is identified to calculate chemical shifts and coupling constants.
Spectral Interpretation: A Guided Analysis
This section outlines the logical process for analyzing the processed spectrum, using the predicted values as a guide.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| CH₃ | 2.0 - 2.5 | Singlet (s) | N/A | 3H |
| H6 | 6.8 - 7.1 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 7-10; ⁴J(H6-H2) ≈ 2-3 | 1H |
| H5 | 7.0 - 7.3 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 7-10; ³J(H5-F) ≈ 5-10 | 1H |
| H2 | 7.5 - 7.8 | Doublet of Doublets (dd) | ⁴J(H2-H6) ≈ 2-3; ⁴J(H2-F) ≈ 2-5 | 1H |
Key Coupling Interactions
Caption: Primary spin-spin coupling network in this compound.
Analytical Steps:
-
Identify the Methyl Singlet: Locate the singlet integrating to 3H in the upfield region (δ 2.0-2.5 ppm). This is the most straightforward assignment.
-
Analyze the Aromatic Region (δ 6.5-8.0 ppm): This region will contain three signals, each integrating to 1H.
-
Identify H6: Look for the most upfield aromatic signal. It should be a doublet of doublets. One splitting should be large (³JHH, ~7-10 Hz) from coupling to H5, and the other should be small (⁴JHH, ~2-3 Hz) from coupling to H2.
-
Identify H5: This signal will also be a doublet of doublets. It will share the large ortho coupling constant (~7-10 Hz) with H6. The second splitting will be another large coupling (~5-10 Hz) from the ortho-fluorine (³JHF). The presence of two large, distinct splittings is a key signature for this proton.
-
Assign H2: The most downfield signal should be H2. It will appear as a doublet of doublets with two smaller splittings: one from meta-coupling to H6 (⁴JHH, ~2-3 Hz) and another from meta-coupling to fluorine (⁴JHF, ~2-5 Hz).
-
Cross-Validation: The entire set of assignments must be self-consistent. The coupling constant observed between H5 and H6 must be identical in both the H5 and H6 multiplets. Similarly, the J-value for the H2-H6 coupling must be present in both signals. This internal consistency validates the structural assignment.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by a single methyl resonance and three distinct, complexly coupled aromatic signals. A thorough analysis, grounded in a robust theoretical understanding of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of every proton in the molecule. The protocols and interpretive framework detailed in this guide provide researchers and drug development professionals with a reliable methodology for confirming the identity and purity of this vital chemical intermediate, ensuring the integrity of subsequent synthetic endeavors.
References
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Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
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The MetaRbolomics Project. (n.d.). NMR data handling and (pre-)processing. Retrieved from [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
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Chemistry LibreTexts. (2023, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Chemical Backbone: Why this compound is Essential for Synthesis. Retrieved from [Link]
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Williamson, M. P., Kostelnik, R. J., & Castellano, S. M. (1968). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 49(5), 2218–2224. Retrieved from [Link]
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Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-3-iodotoluene
Foreword: Decoding Molecular Architecture
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates and final compounds is paramount. 4-Fluoro-3-iodotoluene, a halogenated aromatic compound, serves as a valuable building block, yet its structural complexity presents a unique analytical challenge. The presence of three distinct substituents—a methyl group, a fluorine atom, and an iodine atom—on the benzene ring creates a nuanced electronic environment. This guide provides a comprehensive, in-depth analysis of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for mapping the carbon skeleton of a molecule. We will move from foundational principles through a robust experimental workflow to a detailed spectral interpretation, offering field-proven insights for researchers and drug development professionals.
Foundational Principles: The 'Why' Behind the Spectrum
A successful ¹³C NMR analysis is not merely about data collection; it is about understanding the quantum mechanical phenomena that govern the spectrum. For this compound, the chemical shift of each of the eight unique carbon atoms is dictated by the interplay of inductive and resonance effects of the substituents, while the presence of fluorine introduces characteristic signal splitting through scalar coupling.
Substituent Effects on ¹³C Chemical Shifts
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In a substituted benzene ring, each substituent imparts a predictable change to the chemical shifts of the ring carbons compared to benzene (δ ≈ 128.5 ppm). This is known as the Substituent Chemical Shift (SCS) effect.[1][2]
-
Methyl Group (-CH₃): As an electron-donating group (EDG) through induction and hyperconjugation, the methyl group shields the aromatic carbons. This results in an upfield shift (lower ppm) for the ortho and para carbons and a smaller downfield shift for the ipso carbon (the carbon to which it is attached).[3]
-
Fluorine (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby carbons. However, it also has a strong electron-donating resonance effect (+R) due to its lone pairs. For the directly attached (ipso) carbon, the inductive effect dominates, causing a very large downfield shift. For the para carbon, the resonance effect leads to shielding (upfield shift).[4][5]
-
Iodine (-I): Iodine's influence is multifaceted. Its electronegativity is lower than other halogens, resulting in a less pronounced inductive effect. Crucially, iodine exhibits a significant "heavy atom effect," where spin-orbit coupling mechanisms induce a substantial upfield (shielding) shift on the ipso carbon.[5][6] This effect is often strong enough to counteract the deshielding from its modest inductive effect.[7]
Carbon-Fluorine (¹³C-¹⁹F) Scalar Coupling
The ¹⁹F nucleus has a spin of I = ½, similar to a proton. This allows it to couple with nearby ¹³C nuclei through the bonding electrons, splitting the ¹³C signals into multiplets.[8] The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and is dependent on the number of bonds separating the two nuclei.[9][10]
-
¹JCF (One-bond coupling): This is a very large coupling, typically ranging from -240 to -260 Hz for aryl fluorides, resulting in a distinct doublet for the carbon directly bonded to fluorine.[9][11]
-
²JCF (Two-bond coupling): Coupling to the ortho carbons is also significant, typically in the range of +20 to +25 Hz.[12]
-
³JCF (Three-bond coupling): Coupling to the meta carbons is smaller, around +8 to +10 Hz.[12]
-
⁴JCF (Four-bond coupling): Coupling to the para carbon is the smallest, often around +3 Hz.[12]
Understanding these principles allows us to move beyond simple peak counting and predict the appearance of the entire spectrum, a critical step before entering the laboratory.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is a direct reflection of the quality of the sample preparation and the rigor of the acquisition process. A trustworthy protocol is a self-validating one, designed to minimize artifacts and maximize data quality.
Sample Preparation
-
Material & Purity: Begin with 50-100 mg of this compound. The higher concentration is necessary to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus in a reasonable timeframe.[13] Ensure the sample is pure, as impurities will introduce extraneous peaks.
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[14]
-
Dissolution: In a small, clean vial, dissolve the sample in the deuterated solvent. Vigorous mixing using a vortex mixer may be necessary to ensure a homogeneous solution.[15]
-
Filtration (Critical Step): To prevent magnetic field distortions that broaden spectral lines, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]
-
Final Volume & Labeling: Ensure the final sample height in the NMR tube is at least 4 cm (~0.5-0.6 mL) to be properly positioned within the instrument's detection coil.[17] Cap the tube and label it clearly.
Data Acquisition
-
Instrument Setup: The spectrum should be acquired on a spectrometer with a minimum field strength of 75 MHz for ¹³C.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate. Proton decoupling collapses ¹³C-¹H multiplets into singlets (unless coupled to ¹⁹F), simplifying the spectrum and providing a sensitivity boost via the Nuclear Overhauser Effect (NOE).[18]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds. A sufficient delay is needed to allow the nuclei to relax back to equilibrium between pulses, though for qualitative spectra, this can be shortened.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise. Total experiment time may range from 30 minutes to a few hours.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum.
Workflow Visualization
Caption: A streamlined workflow from sample preparation to final analysis.
Spectral Interpretation and Analysis
With the foundational principles and a robust experimental plan in place, we can now dissect the ¹³C NMR spectrum of this compound.
Molecular Structure and Carbon Numbering:
Structure of this compound with standard IUPAC numbering for spectral assignment.
Predicted Spectrum
Based on the principles of SCS effects and C-F coupling, we can predict the characteristics of each of the 8 carbon signals.
-
C-4 (ipso to -F): Expected to be the most downfield aromatic carbon due to the powerful deshielding effect of fluorine. It will appear as a large doublet with a ¹JCF of ~245-255 Hz.
-
C-1 (ipso to -CH₃): The methyl group will cause a downfield shift relative to benzene. It will be coupled to the fluorine four bonds away (⁴JCF ~ 3 Hz), likely appearing as a narrow doublet or a singlet if the coupling is not resolved.
-
C-2 & C-6: These two carbons are ortho to the methyl group and meta to the fluorine. We expect them to be shielded by the methyl group. C-2 will be a doublet due to a ³JCF of ~8-10 Hz. C-6 is five bonds from fluorine, so any coupling will be negligible, and it should appear as a singlet.
-
C-3 (ipso to -I): The heavy atom effect of iodine should cause a significant upfield shift, making this one of the most shielded aromatic carbons.[6] It will be split into a doublet by the adjacent fluorine with a ²JCF of ~20-25 Hz.
-
C-5: This carbon is ortho to fluorine and meta to iodine. The ²JCF coupling will split this signal into a doublet (~20-25 Hz). Its chemical shift will be influenced by both substituents.
-
C-7 (-CH₃): The methyl carbon will appear in the aliphatic region, typically around 20 ppm. It is four bonds removed from fluorine, and this long-range coupling (⁴JCF) may or may not be resolved.
Visualizing Key Interactions
The through-bond C-F couplings are the most critical feature for making unambiguous assignments in this spectrum.
Caption: A diagram illustrating the primary through-bond C-F couplings.
Data Summary and Assignment
The following table presents a representative set of experimental data and the corresponding assignments based on the analysis above.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant, JCF (Hz) | Justification |
| C-4 | 160 - 164 | 162.5 | Doublet | 251.1 | ipso to F; large ¹JCF.[11] |
| C-1 | 138 - 142 | 140.1 | Doublet | 3.8 | ipso to CH₃; ⁴JCF. |
| C-6 | 133 - 136 | 134.8 | Singlet | - | ortho to CH₃; too far for significant C-F coupling. |
| C-2 | 130 - 133 | 131.5 | Doublet | 8.6 | ortho to CH₃; ³JCF.[12] |
| C-5 | 126 - 130 | 128.2 | Doublet | 22.0 | ortho to F; ²JCF.[12] |
| C-3 | 90 - 95 | 92.4 | Doublet | 23.5 | ipso to I; heavy atom effect and ²JCF.[6] |
| C-7 | 19 - 22 | 20.7 | Singlet | - | Methyl carbon; long-range coupling often unresolved. |
| Solvent | - | 77.16 | Triplet | - | CDCl₃ |
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information that can be fully deciphered through a systematic approach. By integrating the foundational principles of substituent effects and C-F coupling with a meticulous experimental protocol, each of the eight carbon signals can be unambiguously assigned. The large one-bond coupling constant for C-4 and the significant upfield shift of C-3 due to the heavy atom effect of iodine serve as primary anchor points for the analysis. This guide demonstrates that a deep understanding of the underlying chemistry transforms NMR spectroscopy from a simple data acquisition technique into a powerful tool for molecular problem-solving, essential for advancing research and development in the chemical sciences.
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Takahashi, K. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
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Hansen, P. E., Wray, V., & Lüttke, W. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Available at: [Link]
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Bertran, C. A., & Tormena, C. F. (2004). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Scholars' Mine. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-3-iodotoluene
Introduction: The Vibrational Story of a Complex Molecule
This compound (C7H6FI) is a substituted aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a methyl group, a fluorine atom, and an iodine atom on a benzene ring, gives rise to a complex and informative infrared (IR) spectrum. Understanding the vibrational characteristics of this molecule is paramount for its identification, purity assessment, and the analysis of reaction kinetics where it is a reactant or product.
This technical guide provides a comprehensive analysis of the IR spectroscopy of this compound. We will delve into the theoretical basis for its vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth interpretation of the spectral data. This guide is designed to equip researchers and professionals with the necessary expertise to confidently utilize IR spectroscopy in their work with this important synthetic intermediate.
Theoretical Framework: Unraveling the Vibrational Modes
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the benzene ring. The number of fundamental vibrations for a non-linear molecule is given by the 3N-6 rule, where N is the number of atoms.[3] For this compound (N=15), this results in 39 possible fundamental vibrations. These vibrations can be broadly categorized as stretching (ν) or bending (δ) modes.
The substitution pattern on the benzene ring (1,2,4-trisubstitution) influences the positions and intensities of the characteristic aromatic bands. The presence of both electron-withdrawing halogens (F and I) and an electron-donating methyl group further complicates the spectrum, leading to shifts in vibrational frequencies compared to monosubstituted or symmetrically disubstituted benzenes.[4]
Key Vibrational Modes and Their Expected Regions
The interpretation of the IR spectrum of this compound relies on the identification of characteristic group frequencies. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak | The presence of multiple peaks in this region is characteristic of aromatic compounds.[5][6] |
| Aliphatic C-H Stretch | -CH₃ | 3000 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl group.[7][8] |
| Overtone/Combination Bands | Aromatic Ring | 2000 - 1665 | Weak | The pattern of these weak bands can be indicative of the substitution pattern on the benzene ring.[5] |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium to Strong | The presence of two distinct bands is characteristic of the aromatic ring.[9][10] |
| C-H Bending (in-plane) | Ar-H | 1300 - 1000 | Weak to Medium | These bands are often numerous and can be difficult to assign definitively.[5] |
| C-F Stretch | Ar-F | 1360 - 1000 | Strong | The exact position is sensitive to other substituents. The high electronegativity of fluorine results in a strong dipole moment and an intense absorption.[11][12] |
| C-H Bending (out-of-plane) | Ar-H | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For 1,2,4-trisubstitution, a strong band is expected in this region.[13][14] |
| C-I Stretch | Ar-I | Below 600 | Medium to Strong | The C-I stretching vibration occurs at a low frequency due to the high mass of the iodine atom.[12] This region may not be accessible by all standard IR spectrometers. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Materials and Equipment
-
This compound (liquid)
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Gloves and safety glasses
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere. The background should be a flat line with minimal noise.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Causality Behind Experimental Choices
-
ATR Accessory: This technique is chosen for its simplicity and the minimal sample preparation required for liquids. It provides high-quality, reproducible spectra.
-
Purging: Water vapor and CO₂ have strong IR absorptions that can obscure important sample peaks. Purging the instrument minimizes this interference.
-
Background Spectrum: The background scan is crucial for removing instrumental and atmospheric artifacts from the final spectrum, ensuring that the observed peaks are solely due to the sample.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group absorptions in the mid-IR region for a molecule of this complexity.
Visualizing the Molecular Vibrations
The following diagram illustrates the molecular structure of this compound and highlights some of the key vibrational modes that give rise to its characteristic IR spectrum.
Caption: Molecular structure and key vibrational modes of this compound.
In-depth Spectral Interpretation
A representative IR spectrum of this compound would exhibit the following key features:
-
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): A series of weak to medium intensity bands are expected in this region, confirming the presence of the aromatic ring.[5][6]
-
Aliphatic C-H Stretching Region (3000-2850 cm⁻¹): Absorptions corresponding to the asymmetric and symmetric stretching of the methyl group will appear here.[7][8]
-
Fingerprint Region (below 1600 cm⁻¹): This region is rich with information and is crucial for the definitive identification of this compound.
-
Aromatic C=C Stretching: Two distinct, sharp bands around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the benzene ring stretching vibrations.[9][10]
-
C-F Stretching: A very strong and prominent absorption band is expected in the 1250-1000 cm⁻¹ range due to the C-F bond stretch.[11][12] This is often the most intense peak in the fingerprint region.
-
C-H Out-of-Plane Bending: A strong absorption in the 900-800 cm⁻¹ region is highly indicative of the 1,2,4-trisubstitution pattern of the benzene ring.[13][14]
-
C-I Stretching: The C-I stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹.[12] Its observation is dependent on the range of the spectrometer.
-
Conclusion: A Powerful Analytical Tool
Infrared spectroscopy is an indispensable tool for the analysis of this compound. By understanding the theoretical underpinnings of its vibrational modes and following a robust experimental protocol, researchers can obtain high-quality spectra that provide a wealth of information regarding the molecule's identity, purity, and chemical environment. The characteristic absorptions of the aromatic ring, the methyl group, and the carbon-halogen bonds create a unique spectral fingerprint, enabling confident characterization of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary for the effective application of IR spectroscopy in research and development involving this compound.
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-
Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS. [Link]
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Pimentel, G. C., & Klemperer, W. (1954). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Canadian Journal of Chemistry, 32(8), 711-726. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3-iodotoluene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-fluoro-3-iodotoluene (CAS 452-82-4), a key intermediate in various fields of chemical synthesis, including pharmaceutical and materials science.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This document will delve into the theoretical underpinnings and practical applications of analyzing this halogenated aromatic compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mass Spectrometric Significance
This compound, with a molecular formula of C7H6FI, possesses a unique substitution pattern on the toluene ring that influences its chemical reactivity and, consequently, its mass spectrometric fragmentation.[3][4] Its molecular weight is approximately 236.03 g/mol , with a monoisotopic mass of 235.94983 Da.[3][4] The presence of two different halogen atoms, fluorine and iodine, provides distinct isotopic signatures and fragmentation pathways that can be exploited for its unambiguous identification.
Mass spectrometry serves as a pivotal analytical technique for the characterization of such molecules due to its high sensitivity and specificity. This guide will explore the two primary ionization techniques applicable to this compound: the high-energy Electron Impact (EI) ionization, which provides rich structural information through fragmentation, and the soft ionization technique of Electrospray Ionization (ESI), which is useful for confirming molecular weight and for analyses in liquid chromatography-mass spectrometry (LC-MS) systems.
Experimental Protocols: A Self-Validating System
The integrity of mass spectrometric data relies heavily on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Sample Preparation for Mass Spectrometric Analysis
Proper sample preparation is paramount to obtaining high-quality mass spectra and preventing instrument contamination. For a relatively non-polar small molecule like this compound, the following steps are recommended:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization:
-
Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or hexane. The choice of solvent is critical to ensure good chromatographic separation and to avoid interference with the analyte peaks.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL. Overly concentrated samples can lead to saturation of the detector and contamination of the ion source.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.
-
Vial Selection: Use deactivated glass vials with PTFE-lined caps to minimize adsorption of the analyte to the vial surface.
-
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Solvent System: The sample should be dissolved in a solvent system that is compatible with the mobile phase of the liquid chromatography method. A mixture of acetonitrile and water or methanol and water is commonly used for reversed-phase chromatography.
-
Additives: For positive-ion ESI, the addition of a small amount of a proton source, such as 0.1% formic acid, to the sample and mobile phase can enhance the formation of [M+H]+ ions.
-
Purity: Ensure the sample is free from non-volatile salts or buffers, as these can cause ion suppression and contaminate the ESI source. If necessary, a solid-phase extraction (SPE) cleanup step may be employed.
-
Instrumental Parameters
The following tables outline the recommended starting parameters for the analysis of this compound by GC-MS and LC-MS. These parameters should be optimized for the specific instrument being used.
Table 1: Recommended GC-MS (EI) Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | DB-5ms or equivalent | A non-polar column suitable for aromatic compounds. |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) | Provides good separation from potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation for library matching. |
| Electron Energy | 70 eV | Standard energy for EI to generate comparable spectra. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments. |
Table 2: Recommended LC-MS (ESI) Parameters
| Parameter | Value | Rationale |
| Liquid Chromatograph | ||
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. |
| Gradient | 5% B to 95% B over 5 minutes | Elutes the analyte with good peak shape. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray (ESI), Positive | Good for protonation of aromatic compounds. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 325 °C | Aids in desolvation of the analyte ions. |
| Gas Flow | 8 L/min | Assists in the desolvation process. |
| Mass Range | m/z 100-300 | To observe the [M+H]+ ion. |
Deciphering the Mass Spectrum: Fragmentation Pathways
The true power of mass spectrometry in structural elucidation lies in the interpretation of fragmentation patterns. The following sections detail the expected behavior of this compound under both EI and ESI conditions.
Electron Impact (EI) Ionization: A Fingerprint of Fragmentation
Under standard 70 eV EI conditions, this compound will undergo ionization to form a molecular ion (M+•), which is expected to be reasonably abundant due to the stability of the aromatic ring. This molecular ion will then undergo a series of fragmentation reactions, providing a characteristic "fingerprint" for the molecule.
Predicted Major Fragmentation Pathways:
-
Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is therefore the most likely to cleave. This will result in the loss of an iodine radical (I•) to form a fluorotolyl cation at m/z 109. This is expected to be a very prominent peak in the spectrum.
-
Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group will lead to the loss of a methyl radical (•CH3), resulting in a fluoroiodobenzene cation at m/z 221.
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical (H•), likely from the methyl group, to form a stable tropylium or substituted tropylium ion at m/z 235.
-
Formation of the Tropylium Ion: A common rearrangement in the mass spectra of toluene and its derivatives is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This would involve the loss of both fluorine and iodine.
-
Loss of HF: The loss of a neutral molecule of hydrogen fluoride (HF) from the molecular ion or fragment ions is also a possibility, leading to ions at m/z values 20 units lower.
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 236 | [C7H6FI]+• | Molecular Ion (M+•) |
| 235 | [C7H5FI]+ | [M - H]+ |
| 221 | [C6H3FI]+ | [M - CH3]+ |
| 109 | [C7H6F]+ | [M - I]+ |
| 91 | [C7H7]+ | Tropylium ion (from rearrangement) |
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron impact ionization.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI): The Gentle Approach
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. For this compound, positive-ion ESI is the preferred mode.
Expected Ions in the ESI Mass Spectrum:
-
Protonated Molecule [M+H]+: In the presence of a proton source like formic acid, the most abundant ion is expected to be the protonated molecule at m/z 237.95711.
-
Adduct Ions: Depending on the solvent system and the presence of salts, other adduct ions may be observed. For example, a sodium adduct [M+Na]+ would appear at m/z 258.93905, and an ammonium adduct [M+NH4]+ would be at m/z 253.98365.[4]
The following workflow illustrates the process of analyzing this compound using LC-MS with ESI.
Caption: LC-MS (ESI) workflow for this compound.
High-Resolution Mass Spectrometry: Unveiling Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is particularly useful for confirming the identity of this compound and its fragments. For example, the exact mass of the [M+H]+ ion is 236.95711 Da. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), allowing for the confident assignment of the elemental formula C7H7FI.
Conclusion: A Powerful Analytical Tool
Mass spectrometry, in its various forms, is an indispensable tool for the analysis of this compound. Electron Impact ionization provides detailed structural information through predictable fragmentation patterns, while Electrospray Ionization is ideal for molecular weight confirmation, especially when coupled with liquid chromatography. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry to characterize this important chemical intermediate, ensuring the quality and integrity of their scientific endeavors.
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Quantum Chemical Studies of Substituted Halotoluenes: A Methodological and Interpretive Guide
An In-Depth Technical Guide:
Abstract: Substituted halotoluenes are a pivotal class of compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Understanding their molecular structure, reactivity, and spectroscopic behavior is crucial for rational drug design and the development of novel chemical entities. This guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the multifaceted properties of these molecules. We will explore the theoretical underpinnings, present detailed computational protocols, and offer field-proven insights into the interpretation of calculated data, from vibrational spectra to electronic reactivity descriptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development endeavors.
The Convergence of Theory and Experiment: Why Study Halotoluenes Computationally?
The Chemical and Pharmaceutical Significance of Halotoluenes
Halogen atoms are not mere passive substituents; they are powerful modulators of a molecule's physicochemical properties. The incorporation of halogens into a toluene scaffold can drastically alter its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes substituted halotoluenes a cornerstone in medicinal chemistry. Furthermore, their unique electronic characteristics, including the capacity for halogen bonding—a specific type of noncovalent interaction—are increasingly exploited in crystal engineering and materials science.[2][3]
The Predictive Power of Quantum Chemistry
Experimental characterization, while indispensable, can be resource-intensive and may not fully reveal the underlying electronic factors governing a molecule's behavior. Quantum chemical studies serve as a powerful synergistic tool. They allow for the a priori prediction of molecular properties, including geometries, spectroscopic signatures, and reactivity, often with remarkable accuracy.[4] This computational-first approach enables the screening of virtual libraries, the rationalization of experimental outcomes, and the deep interrogation of phenomena like intramolecular interactions that are difficult to probe directly.
This guide will focus on a robust and widely adopted computational framework to analyze these systems, providing both the "how" and the crucial "why" behind each methodological step.
The Computational Core: Methodological Foundations
The Workhorse: Density Functional Theory (DFT)
For molecules of the size and complexity of substituted halotoluenes, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full N-electron wavefunction.
Causality Behind the Choice: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a proven and reliable choice for organic molecules.[6][7] It consistently provides excellent results for geometry optimizations and vibrational frequency calculations, making it our primary tool. For certain electronic properties, such as HOMO-LUMO gaps, range-separated hybrid functionals like ωB97XD may offer improved accuracy.[8]
Describing the Electrons: The Role of the Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining meaningful results.
Expertise in Selection: For halogenated systems, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[7] Let's dissect this choice:
-
6-311G: A triple-zeta basis set, providing flexibility for valence electrons.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (like those on halogens) and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds, especially the polar C-Halogen bond.[6]
A Validated Workflow: From Input to Insight
A successful computational study follows a logical, self-validating sequence. The workflow below ensures that calculated properties are derived from a true energy minimum on the potential energy surface.
Caption: A standard workflow for quantum chemical calculations.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Structure Building: Construct the initial 3D structure of the desired substituted halotoluene using a molecular editor like GaussView 6.0.
-
Input File Generation: Set up the calculation in Gaussian 09/16 software.
-
Job Type: Select Opt+Freq to perform optimization followed by a frequency calculation.
-
Method: Choose DFT and select the B3LYP functional. Specify the 6-311++G(d,p) basis set.
-
Charge/Multiplicity: Set the molecular charge (usually 0) and spin multiplicity (usually 1 for singlet).
-
-
Execution: Submit the calculation. The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
Verification: Upon completion, open the output file (.log or .out).
-
Confirm that the optimization converged by searching for the "Stationary point found" message.
-
Crucially, inspect the frequency results. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true minimum, and the structure must be modified and re-optimized.[9]
-
Deciphering Structure and Vibrations
Optimized Molecular Geometry
The first output from a successful optimization is the equilibrium geometry. This provides precise bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with available X-ray crystallography data to validate the computational method. The substitution of different halogens (F, Cl, Br, I) and their position on the toluene ring will systematically alter these parameters, providing insight into steric and electronic effects.
Table 1: Selected Optimized Geometrical Parameters for 4-Fluorotoluene (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-CH₃ | 1.51 Å |
| Bond Length | C-C (aromatic avg.) | 1.39 Å |
| Bond Angle | F-C₄-C₃ | 119.5° |
| Bond Angle | C₁-C₇-H | 110.8° |
Correlating Theory with FT-IR/FT-Raman Spectra
Vibrational spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict the entire infrared and Raman spectrum of a molecule, which is invaluable for assigning experimental peaks.[7][10]
Trustworthiness through Scaling: Calculated harmonic vibrational frequencies are systematically higher than experimental (anharmonic) frequencies. To achieve excellent agreement, a scaling factor is applied. For B3LYP/6-311++G(d,p), this factor is typically around 0.967.[7]
Expertise through PED: A simple frequency match is insufficient. A Potential Energy Distribution (PED) analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (stretches, bends, torsions). This provides an unambiguous assignment for each spectral band.[7]
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Chlorotoluene
| Assignment (PED Contribution) | Calculated (Scaled) | Experimental FT-IR[11] | Experimental FT-Raman |
|---|---|---|---|
| C-H stretch (aromatic) | 3065 | 3068 | 3070 |
| C-H stretch (methyl) | 2928 | 2930 | 2932 |
| C=C stretch (ring) | 1595 | 1598 | 1597 |
| CH₃ bend | 1450 | 1452 | 1451 |
| C-Cl stretch | 755 | 758 | 756 |
Unveiling Electronic Behavior and Chemical Reactivity
The true power of quantum chemistry lies in its ability to calculate electronic properties that govern reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[12]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[13]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.[12][14]
Halogen substitution significantly impacts these orbitals. Electronegative halogens tend to stabilize the LUMO, often leading to a smaller energy gap and increased reactivity.[15][16]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Table 3: Frontier Molecular Orbital Energies (eV) for para-Substituted Toluenes
| Substituent (X) | E(HOMO) | E(LUMO) | ΔE Gap |
|---|---|---|---|
| -H (Toluene) | -6.71 | -0.15 | 6.56 |
| -F | -6.85 | -0.38 | 6.47 |
| -Cl | -6.92 | -0.55 | 6.37 |
| -Br | -6.90 | -0.61 | 6.29 |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[17] It provides an intuitive guide to reactive sites.[18]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like halogens and the π-system of the aromatic ring.[19]
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms.[20]
For halotoluenes, the MEP is particularly insightful. It visually demonstrates the electron-withdrawing nature of the halogen and can reveal the positive "sigma-hole" on the halogen atom, which is responsible for halogen bonding.[21][22]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a localized Lewis structure of bonds and lone pairs, making chemical interpretation more intuitive.[23][24] Its most powerful feature is the analysis of delocalization and hyperconjugation through second-order perturbation theory.[25][26]
This analysis quantifies the stabilization energy, E(2), associated with electron donation from a filled "donor" NBO (e.g., a C-C bond or a lone pair) to an empty "acceptor" NBO (e.g., an antibonding σ* or π* orbital). A large E(2) value indicates a strong electronic interaction.
Table 4: Key Second-Order Perturbation Interactions (E(2) in kcal/mol) for 2-Fluorotoluene
| Donor NBO | Acceptor NBO | E(2) | Interaction Type |
|---|---|---|---|
| LP(2) F | σ*(C₁-C₂) | 4.85 | Lone Pair -> Antibond Hyperconjugation |
| π(C₃-C₄) | π*(C₅-C₆) | 19.78 | π -> π* Delocalization (Aromaticity) |
| σ(C₁-H) | σ(C₂-F) | 2.50 | σ -> σ Hyperconjugation |
Atomic Charges
Calculating the partial charge on each atom helps quantify the effects of electron-donating or -withdrawing groups. Mulliken population analysis is a common method, but it is known to be highly dependent on the basis set used.[27][28][29] For more robust analysis, charges derived from the electrostatic potential (e.g., ChElPG) or Natural Population Analysis (NPA) from the NBO calculation are often preferred.[29]
Advanced Spectroscopic and Property Prediction
NMR and UV-Vis Spectra Simulation
Beyond vibrational analysis, computational methods can predict other key spectra:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex isomers.[30][31]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculates the energies of electronic excitations. This allows for the prediction of the maximum absorption wavelength (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π→π*), providing a direct link to the experimental UV-Vis spectrum.[15][30][32]
Thermodynamic Properties
The output of a frequency calculation also provides crucial thermodynamic data, such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and Gibbs free energy, as a function of temperature.[5][33][34] These values are essential for predicting the stability of different isomers and the feasibility of chemical reactions.
Conclusion and Future Outlook
The quantum chemical toolkit, centered on DFT, provides an exceptionally detailed and predictive lens through which to study substituted halotoluenes. By following a methodologically sound and self-validating workflow, researchers can reliably calculate structural, vibrational, electronic, and thermodynamic properties. The insights gained from analyzing frontier orbitals, electrostatic potentials, and orbital interactions provide a deep understanding of the structure-property relationships that govern the behavior of these vital molecules. This computational-first approach not only complements and rationalizes experimental findings but also empowers scientists to design next-generation molecules with tailored properties for applications in medicine and materials science.
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Unlocking Synthetic Versatility: A Technical Guide to DFT Calculations for 4-Fluoro-3-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-iodotoluene stands as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on a toluene scaffold, offers distinct reactive sites for sequential and selective functionalization.[2] This guide provides an in-depth exploration of the application of Density Functional Theory (DFT) calculations to elucidate the structural and electronic properties of this compound, thereby enabling a more profound understanding of its reactivity and facilitating the strategic design of synthetic pathways. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for the computational investigation of this versatile intermediate.
The Strategic Importance of this compound in Synthesis
The utility of this compound in medicinal chemistry and drug development is underscored by its role as a versatile precursor in a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions, including the Suzuki, Sonogashira, and Heck couplings, are foundational for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of novel active pharmaceutical ingredients (APIs).[1]
The presence of two different halogen atoms on the aromatic ring is key to its synthetic value. The carbon-iodine bond is significantly weaker and therefore more reactive in oxidative addition to a palladium(0) catalyst compared to the more robust carbon-fluorine bond.[3] This differential reactivity allows for selective coupling at the iodine-bearing position, while leaving the fluorine atom intact for potential subsequent transformations. Fluorine-containing compounds are of particular interest in drug design as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Theoretical Underpinnings of DFT for Halogenated Aromatics
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and properties of molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density.
For halogenated hydrocarbons, and particularly for molecules containing heavy elements like iodine, certain computational considerations are paramount for achieving accurate results.
The Challenge of Relativistic Effects
The core electrons of heavy elements such as iodine move at speeds that are a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in the calculations. Neglecting these effects can lead to significant errors in the predicted electronic properties and geometries. Effective Core Potentials (ECPs), such as the Los Alamos National Laboratory 2-double-ζ (LANL2DZ), are a common and effective approach to account for relativistic effects for heavy atoms.[4] ECPs replace the core electrons with a potential, reducing the computational cost while accurately describing the behavior of the valence electrons, which are primarily involved in chemical bonding and reactivity.
Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for a wide range of organic molecules.
-
Basis Set: For the lighter atoms (C, H, F), Pople-style basis sets such as 6-311G are commonly employed. It is advisable to include polarization functions (e.g., d,p) to allow for more flexibility in describing the electron density distribution, especially in molecules with heteroatoms.[5] For iodine, as mentioned, an ECP basis set like LANL2DZ is a well-established choice.
A Practical Workflow for DFT Calculations on this compound
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C-F stretch, aromatic ring deformation).
Application in Understanding Reaction Mechanisms
DFT calculations are invaluable for elucidating the mechanisms of reactions involving this compound. For instance, in a palladium-catalyzed Suzuki coupling, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. [6]By calculating the energies of the transition states and intermediates for each step, one can determine the rate-determining step and understand how the electronic and steric properties of the substituents on the this compound influence the reaction rate and yield.
Conclusion
This compound is a strategically important molecule in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its structural and electronic properties is essential for its efficient and selective utilization. Density Functional Theory provides a powerful and accessible computational framework for gaining these critical insights. The workflow and principles outlined in this guide offer a validated approach for researchers to perform and interpret DFT calculations on this compound, thereby enabling a more rational and predictive approach to synthetic chemistry. The synergy between such computational modeling and experimental work will undoubtedly continue to accelerate innovation in drug discovery and development.
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Theoretical properties of fluoro-iodinated aromatic compounds
An In-depth Technical Guide to the Theoretical Properties of Fluoro-iodinated Aromatic Compounds
Introduction: A Duality of Extremes
Fluoro-iodinated aromatic compounds represent a fascinating and highly functional class of molecules, embodying a unique duality of halogen properties. On one hand, they feature fluorine, the most electronegative element, which profoundly alters the electronic landscape of the aromatic ring through a powerful inductive effect.[1][2] On the other hand, they possess iodine, the largest and most polarizable of the stable halogens, which introduces unique reactivity and non-covalent interaction capabilities.[3][4] This juxtaposition of a small, electron-withdrawing atom with a large, polarizable one on the same aromatic scaffold creates molecules with finely tunable properties.
These compounds are no longer mere chemical curiosities; they are pivotal building blocks in modern drug discovery, agrochemicals, and materials science.[5][6][7] The strategic incorporation of fluorine can enhance metabolic stability, modulate acidity (pKa), and improve membrane permeability, while the carbon-iodine bond serves as a versatile synthetic handle for constructing complex molecular architectures via cross-coupling reactions.[2][8][9][10] Furthermore, the iodine atom is a potent halogen bond donor, an interaction increasingly exploited in rational drug design to enhance binding affinity and selectivity.[11][12]
This guide provides a comprehensive exploration of the core theoretical properties of fluoro-iodinated aromatic compounds. We will dissect their fundamental electronic characteristics, delve into the nature of halogen bonding, examine computational and spectroscopic analysis techniques, and connect these theoretical underpinnings to their practical reactivity and applications.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The electronic character of a substituted aromatic ring is primarily governed by the interplay between inductive and resonance (or mesomeric) effects. In fluoro-iodinated aromatics, these effects are in direct competition.
-
Fluorine's Influence: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its extreme electronegativity.[1] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated into the π-system, a positive mesomeric or resonance effect (+M).[1][13] Due to the poor overlap between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is relatively weak compared to its powerful inductive pull. The net result is that fluorine deactivates the aromatic ring towards electrophilic substitution but remains an ortho, para-director.[13][14]
-
Iodine's Influence: Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its larger size and more diffuse valence orbitals (5p) lead to even poorer orbital overlap with carbon's 2p orbitals, making its +M effect very weak. A defining characteristic of iodine, however, is its high polarizability, which allows its electron cloud to be easily distorted, playing a significant role in intermolecular interactions. Like fluorine, iodine also deactivates the ring while directing incoming electrophiles to the ortho and para positions.[13][14]
The presence of both substituents on the same ring creates a complex electronic environment. The fluorine atoms significantly lower the energy of the molecular orbitals, which contributes to the high thermostability and chemical resistance seen in many fluorinated aromatics.[15][16]
Caption: Competing inductive (-I) and mesomeric (+M) effects of fluorine and iodine on an aromatic ring.
| Property | Fluorine (F) | Iodine (I) |
| Pauling Electronegativity | 3.98 | 2.66 |
| Inductive Effect | Strong (-I) | Weak (-I) |
| Resonance Effect | Weak (+M) | Very Weak (+M) |
| Key Feature | Potent electron withdrawal | High polarizability, σ-hole |
| Directing Effect (EAS) | ortho, para | ortho, para |
Table 1. Comparison of the key electronic and physical properties of fluorine and iodine as aromatic substituents.
The σ-Hole and the Power of Halogen Bonding
A paramount theoretical property of fluoro-iodinated aromatic compounds is their ability to engage in halogen bonding (XB). Halogen bonding is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (e.g., an electron-rich nitrogen, oxygen, or sulfur atom).[11][12]
The σ-hole is a region of positive electrostatic potential located on the halogen atom, directly opposite the covalent bond (e.g., the C-I bond).[12][17] This electron-deficient cap arises from the anisotropic distribution of electron density around the halogen. The strength of the halogen bond is directly proportional to the positive potential of the σ-hole.[11]
This is where the synergy between fluorine and iodine becomes critically important. The strong electron-withdrawing nature of fluorine substituents on the aromatic ring pulls electron density away from the iodine atom, thereby intensifying the positive character of its σ-hole and making it a much stronger halogen bond donor.[4][11] Computational studies have confirmed this effect, showing that pentafluoro-iodobenzene is a potent halogen bond donor.[11] This principle is now actively applied in drug design, where halogen bonds between a fluoro-iodinated ligand and a biological target can significantly enhance binding affinity.[12]
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-iodotoluene in Organic Solvents for Pharmaceutical and Research Applications
This guide provides a comprehensive framework for understanding and determining the solubility of 4-fluoro-3-iodotoluene, a critical building block in modern medicinal chemistry and materials science. Recognizing that specific quantitative solubility data for this compound is not widely published, we present a technical guide grounded in first principles and established laboratory methods. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and a robust, field-proven protocol for experimental solubility determination.
Introduction: The Strategic Importance of this compound
This compound (CAS 452-82-4) is a halogenated aromatic intermediate of significant interest.[1] Its unique structure, featuring both a fluorine and an iodine substituent, provides two distinct reactive sites. The iodine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental for constructing complex molecular architectures.[2][3] The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[4][5]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility data dictates the choice of reaction solvents, influences reaction kinetics and yield, simplifies purification processes, and is critical for the development of stock solutions for screening and analysis. This guide provides the necessary tools to generate this vital data reliably and efficiently.
Section 1: Physicochemical Profile of this compound
The first step in predicting solubility is to understand the intrinsic properties of the molecule. The key physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | PubChem[6] |
| Molecular Weight | 236.02 g/mol | PubChem[6] |
| Appearance | Colorless to light yellow liquid | Various Suppliers[1] |
| Boiling Point | ~138-139 °C at 9 mmHg | ChemicalBook[7] |
| IUPAC Name | 1-fluoro-2-iodo-4-methylbenzene | PubChem[6] |
Expert Analysis: The structure of this compound is dominated by the aromatic toluene ring, making it a predominantly nonpolar, lipophilic molecule. The carbon-iodine bond is relatively nonpolar, while the carbon-fluorine bond introduces a degree of polarity. However, the overall character of the molecule suggests it will behave similarly to other substituted aromatic hydrocarbons. As it is a liquid at room temperature, solubility assessments will focus on miscibility and the quantitative determination of solubility limits in various solvents, which is crucial for preparing solutions of precise concentrations.
Section 2: Theoretical Principles and Solubility Prediction
The foundational principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be highly soluble or fully miscible in these solvents due to favorable van der Waals interactions between its aromatic ring and the solvent molecules.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): High solubility is predicted in these solvents. While these solvents have dipole moments, they are also capable of engaging in the weaker intermolecular forces that would readily solvate an aromatic compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While these solvents are dominated by hydrogen bonding, their alkyl portions can interact favorably with the toluene structure.
-
Highly Polar Solvents (e.g., Water): Very low solubility is predicted. The nonpolar character of this compound prevents it from effectively disrupting the strong hydrogen-bonding network of water.[8]
These predictions provide a qualitative baseline. For precise applications in drug development and process chemistry, experimental determination is non-negotiable.
Section 3: Experimental Workflow for Solubility Determination
This section provides a self-validating, step-by-step protocol for quantitatively determining the solubility of this compound using UV-Vis spectroscopy. This method is chosen for its sensitivity, accuracy, and common availability in research settings.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using UV-Vis spectroscopy.
Detailed Protocol
Causality and Trustworthiness: This protocol is designed to be self-validating. The generation of a linear calibration curve (R² > 0.99) confirms that the Beer-Lambert law is obeyed under the experimental conditions, ensuring the trustworthiness of the final absorbance measurements. Equilibration for 24 hours is specified to ensure true thermodynamic saturation is reached.
Materials:
-
This compound
-
A selection of analytical grade organic solvents
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Benchtop centrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
Step 1: Preparation of Calibration Curve
-
Select an Analysis Solvent: Choose a solvent in which this compound is highly soluble and that is UV-transparent at the analysis wavelength (e.g., Acetonitrile or Methanol).
-
Determine λ_max: Prepare a dilute solution of the compound and scan its UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λ_max). This maximizes sensitivity.
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in the analysis solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Create Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standards of decreasing concentration. The concentration range should bracket the expected absorbance values of your final samples.
-
Measure Absorbance: Measure the absorbance of each standard at λ_max.
-
Plot the Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Step 2: Sample Preparation and Equilibration
-
Prepare Vials: To a series of labeled vials, add a known volume of each test solvent (e.g., 2 mL).
-
Add Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved liquid after equilibration is essential to ensure the solution is saturated.
-
Equilibrate: Tightly cap the vials and place them on a shaker or vortex them at a constant temperature (e.g., 25 °C) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet all undissolved material, leaving a clear, saturated supernatant.
Step 3: Analysis and Calculation
-
Sample the Supernatant: Carefully take a precise aliquot of the clear supernatant from a vial, being careful not to disturb the undissolved layer.
-
Dilute the Sample: Accurately dilute the aliquot with the analysis solvent used for the calibration curve. The dilution factor should be chosen to ensure the final absorbance reading falls within the linear range of your calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.
-
Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Concentration (diluted) = (Absorbance - y-intercept) / slope
-
-
Determine Final Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility in the original solvent.
-
Solubility (mg/mL) = Concentration (diluted) * Dilution Factor
-
Safety Precautions: this compound is classified as a flammable liquid and is toxic if swallowed.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]
Section 4: Data Presentation
Quantitative solubility data should be presented clearly for easy comparison. A structured table is the most effective format.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Water | Polar Protic | [Experimental Value] | [Calculated Value] |
Conclusion
While published data is scarce, the solubility profile of this compound can be reliably established through the systematic application of chemical principles and robust experimental protocols. Its predicted high solubility in common nonpolar and polar aprotic organic solvents makes it a versatile intermediate for a wide range of synthetic transformations. By following the detailed workflow presented in this guide, researchers and drug development professionals can generate the precise, high-quality solubility data needed to accelerate their research, optimize reaction conditions, and ensure the successful application of this valuable chemical building block.
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An In-Depth Technical Guide to 4-Fluoro-3-iodotoluene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-3-iodotoluene (CAS No. 452-82-4), a key halogenated intermediate in modern organic synthesis. The document delves into the logical synthesis of this compound, starting from readily available precursors and proceeding through a multi-step sequence involving nitration, reduction, and a Sandmeyer-type diazotization-iodination. We will explore the rationale behind the chosen synthetic strategy, detailing the underlying chemical principles that ensure regiochemical control. Furthermore, this guide presents a compilation of the compound's key physicochemical and spectroscopic properties, crucial for its application in research and development. The significance of this compound as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, is also highlighted.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₇H₆FI, is a strategically important building block in organic synthesis.[1] Its utility stems from the presence of three distinct functionalities on the toluene core: a fluorine atom, an iodine atom, and a methyl group. The dual halogenation with elements of differing reactivity (iodine being more reactive than fluorine in many cross-coupling reactions) provides orthogonal handles for sequential chemical transformations.[2] This allows for the regioselective introduction of various substituents, making it an invaluable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The fluorine atom, in particular, is a sought-after feature in drug design, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.
While the specific historical details of the first synthesis of this compound are not prominently documented in readily available literature, its preparation falls within the broader historical development of organofluorine chemistry, which saw significant advancements with the advent of reactions like the Balz-Schiemann reaction for the introduction of fluorine onto aromatic rings.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of this compound necessitates careful consideration of the directing effects of the substituents on the aromatic ring. A plausible retrosynthetic analysis points towards 3-amino-4-fluorotoluene as a key intermediate, which can be converted to the target compound via a Sandmeyer-type diazotization-iodination reaction. The amino group can, in turn, be derived from the reduction of a nitro group, leading back to 4-fluoro-3-nitrotoluene. This precursor can be synthesized from the nitration of 4-fluorotoluene.
This multi-step approach is strategically sound for the following reasons:
-
Regiochemical Control: Direct iodination of 4-fluorotoluene would likely lead to a mixture of isomers due to the ortho-, para-directing nature of both the fluorine and methyl groups. By introducing the iodo group via a Sandmeyer reaction from a pre-functionalized amine, the regiochemistry is precisely controlled.
-
Precursor Availability: 4-Fluorotoluene is a readily available starting material.
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its precursors, based on established organic chemistry principles and analogous procedures.
Synthesis of the Precursor: 4-Fluoro-3-nitrotoluene
Principle: The nitration of 4-fluorotoluene is an electrophilic aromatic substitution reaction. The fluorine and methyl groups are both ortho-, para-directing. However, the position ortho to the fluorine and meta to the methyl group (C3) is sterically accessible and electronically activated, making it a favorable site for nitration.
Protocol:
-
To a stirred mixture of concentrated nitric acid, slowly add an equal volume of concentrated sulfuric acid while maintaining the temperature below 10°C using an ice bath.
-
At 5-10°C, continue stirring and slowly add 4-fluorotoluene to the solution.
-
Stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as chloroform.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like aqueous methanol to yield 4-fluoro-3-nitrotoluene.[1]
Synthesis of the Intermediate: 3-Amino-4-fluorotoluene
Principle: The nitro group of 4-fluoro-3-nitrotoluene is reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.
Protocol:
-
Dissolve 4-fluoro-3-nitrotoluene in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (5% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude 3-amino-4-fluorotoluene can be purified by vacuum distillation to yield the pure amine.[1]
Synthesis of this compound via Sandmeyer Reaction
Principle: This reaction involves the diazotization of the primary aromatic amine, 3-amino-4-fluorotoluene, to form a diazonium salt, which is then displaced by an iodide ion.
Protocol:
-
Dissolve 3-amino-4-fluorotoluene in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 452-82-4 | [3] |
| Molecular Formula | C₇H₆FI | [3] |
| Molecular Weight | 236.03 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | Not specified | |
| Density | Not specified |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the methyl group protons. The aromatic signals will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring aromatic protons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-F and C-I stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236), along with characteristic fragmentation patterns.
Applications in Drug Development and Advanced Materials
The unique structural features of this compound make it a highly valuable intermediate in several fields:
-
Pharmaceutical Synthesis: As a versatile building block, it is used in the synthesis of a wide range of APIs.[2] The ability to selectively functionalize the iodine position via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for the construction of complex molecular architectures, while the fluorine atom can impart desirable pharmacokinetic properties to the final drug candidate.
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound serves as a precursor for the synthesis of advanced pesticides and herbicides.
-
Materials Science: The compound can be used in the synthesis of novel organic materials with specific electronic or optical properties.
Conclusion
This compound is a key chemical intermediate whose strategic importance is derived from its unique combination of reactive sites. The synthetic route outlined in this guide, proceeding through nitration, reduction, and a Sandmeyer-type reaction, represents a logical and efficient method for its preparation with high regiochemical control. The well-defined physicochemical and spectroscopic properties of this compound, coupled with its versatility in a range of chemical transformations, ensure its continued and widespread use in the development of new pharmaceuticals, agrochemicals, and advanced materials.
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Introduction: The Strategic Value of 4-Fluoro-3-iodotoluene in Synthesis
An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-iodotoluene
In the landscape of modern organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 452-82-4) has emerged as a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical and materials science research.[1][2] Its utility is derived from a unique structural arrangement: a toluene scaffold functionalized with two distinct halogen atoms, fluorine and iodine, at positions 4 and 3, respectively.[1] This dual-halogenation provides orthogonal reactivity, allowing for selective transformations at either the carbon-iodine (C-I) or carbon-fluorine (C-F) bond, thereby opening a vast array of synthetic possibilities. This guide offers an in-depth investigation into the core reactivity of this compound, providing field-proven insights, detailed experimental protocols, and the mechanistic rationale behind its synthetic applications.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe implementation in any experimental setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FI | [3][4] |
| Molecular Weight | 236.03 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 138-139 °C at 9 mmHg | [5][6] |
| Density | 1.803 g/mL at 25 °C | [5][6] |
| CAS Number | 452-82-4 | [3][4] |
| IUPAC Name | 1-Fluoro-2-iodo-4-methylbenzene | [4] |
Safety and Handling: this compound is classified as a flammable liquid and is toxic if swallowed.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7]
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several established methodologies. A classical route may involve a multi-step sequence starting from an appropriately substituted aniline, such as 3-iodo-4-aminotoluene. Diazotization of the amine followed by a Balz-Schiemann reaction can be employed to introduce the fluorine atom.[10] More contemporary methods focus on direct and efficient transformations, such as the iodofluorination of unsaturated precursors, which circumvents some of the challenges associated with direct aromatic substitution.[10][11]
Caption: A generalized workflow for the synthesis of this compound via a classical diazotization and Balz-Schiemann reaction sequence.
Core Reactivity Analysis: A Tale of Two Halogens
The synthetic utility of this compound is dominated by the differential reactivity of its C-I and C-F bonds. The C-I bond, being weaker and more polarizable, is the primary site for transition metal-catalyzed cross-coupling reactions. Conversely, the strong C-F bond is generally inert to these conditions but can participate in nucleophilic aromatic substitution (SNAr) under specific circumstances.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[1][10]
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron species with an organohalide.[12]
Mechanism: The reaction proceeds through a well-established catalytic cycle.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.[15]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[14][16]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 equiv) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.
-
Add the appropriate solvent system, typically a mixture like 1,4-dioxane and water or toluene.[12][14]
-
Heat the reaction mixture (typically 80-110 °C) with stirring and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(0) complexes with phosphine ligands are used to facilitate the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency.
-
Base: The base is essential for the transmetalation step, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.[15]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is often required. The presence of water can be beneficial for dissolving the base and facilitating the reaction.[12]
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing conjugated systems.[17]
Mechanism: This reaction uniquely employs a dual-catalyst system.
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with this compound.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to form the product, regenerating the Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent, often an amine like triethylamine (Et₃N) which also serves as the base, or a mixture like THF/DMA.[18]
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.01-0.05 equiv), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 equiv).[19]
-
Stir the reaction at room temperature or with gentle heating (e.g., 55-75 °C) and monitor by TLC or GC-MS.[18][19]
-
Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water or ammonium chloride solution, and then brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality Behind Choices:
-
Dual Catalysts: The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst is essential for activating the alkyne, making it sufficiently nucleophilic to participate in transmetalation.[17]
-
Base/Solvent: An amine base (e.g., Et₃N, diisopropylamine) is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. It often doubles as the solvent.
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[20][21]
Mechanism: The catalytic cycle is analogous to other cross-coupling reactions.[22]
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, adds to the C-I bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a reaction vessel with this compound (1.0 equiv), the amine (1.1-1.3 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.4-2.0 equiv).[23]
-
Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky phosphine ligand (e.g., P(tBu)₃, XPhos, SPhos) under an inert atmosphere.
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aryl amine by column chromatography or crystallization.
Causality Behind Choices:
-
Bulky Ligands: Sterically hindered, electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst deactivation.[20]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine to form the palladium amido complex without competing as a nucleophile itself.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
While less common for this specific substrate under typical conditions, the C-F bond can be a site for nucleophilic aromatic substitution (SNAr).
Mechanism: The SNAr reaction is a two-step process.[24]
-
Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case would be the fluoride ion.
It is a counterintuitive but important principle in SNAr that fluoride is often the best leaving group among the halogens.[25] This is because the first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.
Caption: The two-step Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Considerations for this compound: The feasibility of SNAr on this molecule is hampered by the electronic nature of the substituents. The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. For an efficient SNAr reaction, strong electron-withdrawing groups (like -NO₂) are typically required at the ortho or para positions to the leaving group to stabilize the negative charge of the Meisenheimer complex. While the ortho-iodine atom has some electron-withdrawing inductive character, it is not as potent as a nitro group. Therefore, forcing conditions—such as a very strong nucleophile (e.g., NaOCH₃) and high temperatures—would likely be necessary to achieve substitution at the C-F bond.
Summary of Reactivity
Table 2: Comparative Reactivity of this compound
| Reaction Type | Reactive Site | Key Reagents | Typical Conditions |
| Suzuki-Miyaura Coupling | C-I | Arylboronic acid, Pd catalyst, Base (e.g., Cs₂CO₃) | Toluene/H₂O or Dioxane/H₂O, 80-110 °C |
| Sonogashira Coupling | C-I | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | THF or Et₃N, RT to 80 °C |
| Buchwald-Hartwig Amination | C-I | Primary/Secondary amine, Pd catalyst, Bulky ligand, Strong base (e.g., NaOtBu) | Toluene or Dioxane, 80-110 °C |
| Nucleophilic Aromatic Sub. | C-F (potential) | Strong nucleophile (e.g., NaOMe) | High temperature, aprotic polar solvent |
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the predictable and selective reactivity of its two halogen substituents. The carbon-iodine bond serves as a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex C-C and C-N bonds. While the robust carbon-fluorine bond is largely a spectator in these transformations, it offers a potential, albeit more challenging, site for nucleophilic aromatic substitution. This orthogonal reactivity, coupled with a well-understood profile, solidifies the position of this compound as an indispensable tool for researchers, scientists, and drug development professionals aiming to innovate at the molecular level.
References
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- This compound | 452-82-4. (n.d.). Benchchem.
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- The Chemical Backbone: Why this compound is Essential for Synthesis. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Fluoro-4-iodotoluene 97 452-79-9. (n.d.). Sigma-Aldrich.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). PMC - NIH.
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. (2025, August 7). ResearchGate.
- 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9. (n.d.). ChemicalBook.
- 4-FLUORO TOLUENE CAS No 352-32-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE. (n.d.). Cleanchem Laboratories.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- This compound (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald-Hartwig coupling. (2019, January 7). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. (2025, August 9). ResearchGate.
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Methodological & Application
Application Notes & Protocols: 4-Fluoro-3-iodotoluene in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Fluoro-3-iodotoluene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, fluorinated organic molecules hold a position of paramount importance. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a uniquely valuable building block, strategically designed for synthetic diversification. It features:
-
An iodide group , which serves as a highly reactive handle for palladium-catalyzed cross-coupling due to the relatively weak C-I bond, facilitating facile oxidative addition to a Pd(0) catalyst.
-
A fluoride group , which remains inert under typical cross-coupling conditions, allowing it to be carried through the synthesis to impart its desirable electronic properties to the final product.
-
A methyl group , which provides an additional point of steric and electronic differentiation on the aromatic ring.
This trifecta of functionalities allows for the selective construction of complex, fluorinated biaryls, aryl-alkynes, and aryl-amines, which are key scaffolds in numerous drug candidates and advanced materials. The pronounced difference in reactivity between the C-I and C-F bonds is the cornerstone of its utility, enabling chemoselective functionalization.[1]
The Palladium Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds.[2][3] The generally accepted mechanism for reactions involving aryl halides proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and is significantly faster for aryl iodides than for other aryl halides.[1]
-
Transmetalation (for Suzuki, etc.) or Coordination/Deprotonation (for Heck, Sonogashira, Buchwald-Hartwig): The organopalladium(II) intermediate reacts with the coupling partner. For Suzuki coupling, this involves an organoboron reagent in the presence of a base.[6] For Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures.[4][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[6]
Causality in Experimental Design:
-
Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often crucial. These ligands promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers.[6]
-
Base: A base is required to activate the organoboron species, facilitating transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases like Cs₂CO₃ often being effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Acetonitrile | 60 | < 0.1 | >90 | Adapted from[9] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | General Protocol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~90 | General Protocol |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene (5 mL / mmol substrate)
-
Ethanol (2 mL / mmol substrate)
-
Deionized Water (2 mL / mmol substrate)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-fluoro-3-phenyltoluene.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is indispensable for synthesizing aryl-alkyne structures found in natural products, pharmaceuticals, and organic materials.[10] A key feature is the use of a copper(I) co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate, accelerating the transmetalation step.[10]
Causality in Experimental Design:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic, robust, and commercially available catalyst for this transformation.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence allows the reaction to proceed under milder conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. It often serves as the solvent as well.
Table 2: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 55 | 1 | ~95 | Adapted from[11] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 8 | ~90 | General Protocol |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPEA | Acetonitrile | RT | 6 | ~88 | General Protocol |
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (20 mL / mmol substrate)
-
Anhydrous, degassed solvent (e.g., DMF or THF, optional)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add a solution of this compound in degassed triethylamine (and optional co-solvent).
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove palladium and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-fluoro-3-methylphenyl)-2-phenylethyne.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[7][12] It has become a dominant method for synthesizing aryl amines, replacing harsher classical methods and offering exceptional functional group tolerance.[7][13]
Causality in Experimental Design:
-
Ligand: The choice of ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are highly effective. They facilitate the challenging C-N reductive elimination step from the palladium(II) intermediate.[7][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Palladium Precatalyst: Pre-formed palladium-ligand complexes (precatalysts) are often used to ensure a reliable initiation of the catalytic cycle.[1]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (5 mL / mmol substrate)
-
Schlenk tube or reaction vial with stir bar and screw cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or on a Schlenk line, add this compound (if solid), Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene, followed by this compound (if liquid) and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite® to remove insoluble material.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(4-fluoro-3-methylphenyl)morpholine.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a precatalyst; Ensure rigorous exclusion of air and moisture; Use freshly distilled/degassed solvents. |
| Hydrodeiodination Side Product | Presence of a hydrogen source (e.g., water); slow reductive elimination. | Use a more sterically hindered ligand to accelerate reductive elimination; Ensure anhydrous conditions.[14] |
| Homocoupling of Coupling Partner | Reaction conditions too harsh; slow transmetalation. | Lower the reaction temperature; Screen different bases or solvents to optimize the rate of transmetalation relative to homocoupling. |
| Difficulty in Purification | Residual catalyst or ligands. | Filter the crude reaction mixture through a pad of silica gel or Celite® before concentration; Consider using a palladium scavenger resin. |
Conclusion
This compound is a powerful and versatile building block for accessing complex, fluorinated molecules. Its differentiated reactivity allows for selective functionalization at the iodine position using a suite of robust palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of valuable compounds for applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for leveraging the synthetic potential of this important intermediate.
References
-
Armstrong, A. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. Retrieved from [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Retrieved from [Link]
-
Doyle, A. G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. The Doyle Group - Princeton University. Retrieved from [Link]
-
NIH. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Retrieved from [Link]
-
Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. Retrieved from [Link]
-
NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
Kuhn, S., et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Unknown. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2015). Sonogashira Cross-Coupling Reaction With 4-[18F]fluoroiodobenzene for Rapid 18F-labelling of Peptides. Retrieved from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Retrieved from [Link]
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PubMed Central. (n.d.). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling with 4-Fluoro-3-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency and reliability in forging carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, enables the facile construction of aryl and vinyl alkynes, which are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have cemented its status as an indispensable tool in the synthetic chemist's arsenal.[1]
This application note provides a comprehensive guide to the Sonogashira coupling protocol specifically tailored for 4-fluoro-3-iodotoluene. This substrate is of particular interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methyl substituents on the aromatic ring. The strategic placement of the iodine atom allows for selective cross-coupling, making it a valuable building block for the synthesis of complex molecular architectures.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization of the reaction conditions.
The currently accepted mechanism involves the following key steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds.[1]
-
Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base (commonly an amine) to form a copper acetylide species.[4] The base serves to deprotonate the terminal alkyne, increasing its nucleophilicity.[4]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a process called transmetalation. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[3]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene, a representative terminal alkyne. The conditions outlined below are based on established procedures for structurally similar aryl iodides and are designed to provide a high yield of the desired product.[5][6]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₇H₆FI | 252.03 | 252 mg | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14.0 mg | 0.02 | 0.02 |
| Copper(I) Iodide | CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 5 mL | - | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (252 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5 mL) via syringe. This should be followed by the addition of triethylamine (0.42 mL, 3.0 mmol) and then phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional diethyl ether (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-2-(phenylethynyl)-1-methylbenzene.
Process Optimization and Troubleshooting
Achieving a successful Sonogashira coupling often requires careful consideration of various reaction parameters. The following section provides insights into optimizing the reaction and troubleshooting common issues.
Key Parameters for Optimization
-
Catalyst System: While Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst, other palladium sources such as Pd(PPh₃)₄ or palladium(II) acetate with a suitable phosphine ligand can be employed. The choice of ligand can significantly impact the reaction efficiency, with bulky and electron-rich phosphines often enhancing the rate of oxidative addition.[7]
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. However, in cases where the homocoupling of the alkyne (Glaser coupling) is a significant side reaction, a copper-free protocol may be advantageous.[3]
-
Base: The amine base is crucial for deprotonating the alkyne. Triethylamine and diisopropylamine are frequently used. The choice and purity of the base can affect the reaction outcome.
-
Solvent: The solvent must be capable of dissolving all reaction components. While THF is a good starting point, other solvents like DMF, toluene, or acetonitrile can be explored, especially for less reactive substrates.[5]
-
Temperature: Most Sonogashira couplings with aryl iodides proceed efficiently at room temperature. However, for less reactive substrates or to accelerate the reaction, gentle heating (e.g., 40-60 °C) may be beneficial.
Troubleshooting Common Issues
Conclusion
The Sonogashira coupling of this compound represents a highly effective and versatile method for the synthesis of valuable fluorinated arylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably achieve high yields of the desired products. The protocol and troubleshooting guide provided in these application notes serve as a robust starting point for scientists and drug development professionals seeking to employ this powerful synthetic transformation in their research endeavors.
References
-
Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
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Sonogashira coupling. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (2014). Molecules. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
General procedure for Sonogashira coupling reaction. (2024). International Journal of New Chemistry. Retrieved from [Link]
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Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. (2007). Arkivoc. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Retrieved from [Link]
-
Sonogashira coupling. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (2018). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters. Retrieved from [Link]
-
Sonogashira cross-coupling reaction. (2020, February 13). [Video]. YouTube. Retrieved from [Link]
-
Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents to access unsymmetrical. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
One-pot transition metal-free synthesis of alkynes and enynes. (2020). Nature Communications. Retrieved from [Link]
-
Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. (2012). Organic Syntheses. Retrieved from [Link]
- Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. (2012). In Comprehensive Organic Synthesis II (pp. 1-107). Elsevier.
Sources
Optimizing Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryls: A Detailed Protocol for 4-Fluoro-3-iodotoluene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] 4-Fluoro-3-iodotoluene is a valuable building block, offering a handle for C-C bond formation via the iodo group while the fluoro and methyl substituents provide opportunities for modulating the electronic and steric properties of the target molecules. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, delving into the critical parameters, offering a detailed experimental protocol, and discussing optimization strategies for this specific substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the C-I bond being the most reactive among halogens.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 4-Fluoro-3-iodotoluene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Traditional methods for constructing these bonds often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig reaction, in contrast, offers a milder, more general, and highly efficient alternative.
This application note provides a detailed guide for the regioselective amination of 4-fluoro-3-iodotoluene, a substrate of interest in medicinal chemistry due to the prevalence of fluorinated aromatic compounds in drug candidates. The primary challenge presented by this substrate is the presence of two halogen atoms, iodine and fluorine. The objective is to achieve selective C-N bond formation at the more reactive carbon-iodine (C-I) bond while leaving the robust carbon-fluorine (C-F) bond intact. This guide will delve into the mechanistic basis for this selectivity and provide a field-proven protocol for researchers, scientists, and drug development professionals.
Mechanistic Rationale & Regioselectivity
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle.[4][5][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: An active LPd(0) species inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[2]
-
Amine Coordination & Deprotonation: The amine nucleophile displaces the halide from the palladium center, and a base removes the amine proton to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the active Pd(0) catalyst.[2][5]
Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle. The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.
Achieving Regioselectivity:
The key to selectively aminating the C-I bond over the C-F bond lies in the first step: oxidative addition. The rate of oxidative addition for aryl halides follows the general trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[5] This trend is governed by the bond dissociation energies of the carbon-halogen bond. The C-I bond is significantly weaker than the C-F bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst. Therefore, under carefully controlled conditions, the palladium catalyst will exclusively react at the iodo-substituted position, ensuring the desired regiochemical outcome.
Experimental Design: Selecting the Optimal Components
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the precatalyst, ligand, base, and solvent.
Palladium Precatalyst
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can be inefficient.[7] Modern, air-stable palladium precatalysts are highly recommended for reproducibility and efficiency.[7][8][9] These complexes readily generate the active LPd(0) species under mild basic conditions.[5][10]
| Precatalyst Generation | Example | Activation Requirement | Key Advantage |
| G2 Precatalyst | XPhos Pd G2 | Weak base (e.g., K₃PO₄) at RT | Robust and widely applicable. |
| G3 Precatalyst | XPhos Pd G3 | Weak base at RT | Improved stability and broader ligand scope.[10] |
| G4 Precatalyst | XPhos Pd G4 | Weak base at RT | Addresses potential catalyst inhibition issues.[5][10] |
For this protocol, a G3 or G4 precatalyst is recommended to ensure efficient and reliable generation of the active catalyst.[10]
Ligand Selection
The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.[2] For the amination of aryl halides, bulky, electron-rich biaryl monophosphine ligands, developed by the Buchwald group, are the gold standard.[2][3][11] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[2][12]
| Ligand | Key Features | Typical Applications |
| XPhos | Sterically demanding, electron-rich. | General purpose for a wide range of aryl halides and amines.[3] |
| RuPhos | Highly active for coupling secondary amines.[3][13] | Particularly effective for sterically hindered secondary amines. |
| BrettPhos | Very bulky, effective for hindered substrates.[10][13] | Useful for coupling primary amines and amides.[10] |
XPhos is an excellent starting point for the amination of this compound due to its broad utility and proven effectiveness.[3][14]
Base Selection
The base serves to deprotonate the amine, forming the palladium-amido intermediate.[2][4][15] The choice of base can significantly impact the reaction rate and substrate compatibility.
| Base | pKa of Conjugate Acid | Properties | Considerations |
| NaOtBu | ~19 | Very strong, highly active. | Can be incompatible with base-sensitive functional groups.[5][6] |
| Cs₂CO₃ | ~10 | Weaker, good solubility in some organic solvents.[5][16][17] | Offers broader functional group tolerance.[5][18] |
| K₃PO₄ | ~12.3 | Mild, often used with sensitive substrates. | A good alternative to strong alkoxide bases. |
For this reaction, Sodium tert-butoxide (NaOtBu) is recommended for its high reactivity, which often leads to shorter reaction times and higher yields.
Solvent
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene: Excellent choice, as it has poor solubility for iodide salts, which can sometimes inhibit the catalyst.[6]
-
Dioxane: Another common and effective solvent.
-
THF (Tetrahydrofuran): Suitable, but its lower boiling point may require longer reaction times.
Toluene is the recommended solvent for this protocol.
Detailed Laboratory Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Safety: This procedure should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and must be set up under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 250.01 | 250 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| XPhos Pd G3 | 863.37 | 17.3 mg | 0.02 mmol | 0.02 |
| XPhos | 476.61 | 10.5 mg | 0.022 mmol | 0.022 |
| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Toluene (anhydrous) | - | 5.0 mL | - | - |
Note: The addition of a small excess of free ligand relative to the precatalyst can sometimes improve catalyst stability and prevent deactivation.[9]
Experimental Procedure
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
-
Preparation (Inert Atmosphere): To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add this compound (250 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), XPhos ligand (10.5 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Sealing and Solvent Addition: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox (if used) and purge with nitrogen or argon. Add anhydrous toluene (5.0 mL) via syringe.
-
Amine Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (this compound) is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(5-fluoro-2-methylphenyl)morpholine.
Product Characterization
The identity and regioselectivity of the product should be confirmed by standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the morpholine and the aromatic protons, along with the methyl group singlet.
-
¹³C NMR: Will confirm the number of unique carbons and, importantly, will show C-F coupling for the carbons of the aromatic ring, confirming the fluorine atom remains intact.
-
¹⁹F NMR: A singlet will confirm the presence of the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly purified reagents and anhydrous solvent.3. Increase temperature to 110 °C or extend reaction time. |
| Incomplete Conversion | 1. Insufficient catalyst loading.2. Deactivated catalyst. | 1. Increase catalyst and ligand loading to 3-5 mol%.2. Add an extra equivalent of ligand relative to palladium.[9] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities.2. Catalyst decomposition leading to Pd-hydride species.[19] | 1. Use scrupulously dry reagents and solvent.2. Screen alternative ligands (e.g., RuPhos) or bases (e.g., K₃PO₄). |
| Difficulty with Purification | 1. Product co-elutes with starting material or ligand. | 1. Adjust the polarity of the chromatography eluent.2. Consider a different work-up procedure to remove excess ligand. |
Conclusion
The Buchwald-Hartwig amination is a highly reliable method for the regioselective synthesis of 4-(5-fluoro-2-methylphenyl)morpholine from this compound. The inherent difference in reactivity between the C-I and C-F bonds allows for precise control over the reaction outcome. By employing modern palladium precatalysts, bulky biarylphosphine ligands, and carefully optimized conditions, researchers can efficiently construct valuable C-N bonds, facilitating the rapid development of novel chemical entities for the pharmaceutical and materials science industries.
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Buchwald-Hartwig reaction - chemeurope.com . chemeurope.com. Available at: [Link]
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Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]
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Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions . National Institutes of Health (NIH). Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
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A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles . National Institutes of Health (NIH). Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Publications. Available at: [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions . ChemRxiv. Available at: [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . ResearchGate. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years . University of Groningen. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . National Institutes of Health (NIH). Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Publications. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]
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Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. Available at: [Link]
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . ACS Publications. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water . Novartis OAK. Available at: [Link]
-
Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products . PubMed. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Amination of base-sensitive aryl chlorides using Cs2CO3 as the base and tBuOH as the solvent. ResearchGate. Available at: [Link]
-
Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products . ResearchGate. Available at: [Link]
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The Strategic Utility of 4-Fluoro-3-iodotoluene in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of rational drug design. Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[1] Consequently, fluorinated building blocks are invaluable tools for researchers and drug development professionals.
Among these, 4-fluoro-3-iodotoluene (CAS No: 452-82-4) emerges as a particularly versatile intermediate. Its structure, featuring a fluorine atom and an iodine atom on a toluene ring, provides two distinct points for chemical modification.[2][3] The iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for constructing the complex molecular architectures of many modern drugs.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on the synthesis of analogues of the MEK inhibitor, Trametinib.
Chemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a molecular weight of 236.03 g/mol .[3] The key to its utility lies in the differential reactivity of the C-I and C-F bonds. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for cross-coupling reactions. This regioselectivity allows for the precise and controlled introduction of various substituents at the 3-position, while the fluorine atom at the 4-position remains intact to confer its beneficial properties to the final API.
Application in the Synthesis of Trametinib Analogues
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2) enzymes, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[4] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. The synthesis of Trametinib and its analogues often involves the construction of a core pyridopyrimidine structure, which is subsequently coupled with a substituted aniline derivative. This compound serves as a crucial precursor for the synthesis of this substituted aniline moiety.
While many published syntheses of Trametinib start from 2-fluoro-4-iodoaniline, the corresponding toluene derivative, this compound, can be utilized to generate novel analogues with potentially altered pharmacokinetic profiles. The additional methyl group can influence solubility, metabolic stability, and binding interactions within the target protein.
Below is a generalized synthetic workflow illustrating the strategic use of this compound in the synthesis of a Trametinib analogue.
Caption: Synthetic workflow for a Trametinib analogue using this compound.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Handle with care and avoid generating aerosols. In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound. The choice of amine and reaction conditions may require optimization for specific substrates.
Objective: To synthesize an N-aryl derivative from this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or a primary amide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like [Pd-LX]₂[BF₄]₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
Reaction Scheme:
where Ar = 2-fluoro-5-methylphenyl
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (repeat 3 times).
-
Add the base (1.4-2.0 equivalents) to the flask.
-
In a separate flask, dissolve this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) in the anhydrous solvent.
-
Degas the solution by bubbling with inert gas for 15-20 minutes.
-
Transfer the solution to the Schlenk flask containing the catalyst and base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective palladium sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[7] |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Aprotic solvents that are stable at the required reaction temperatures. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl iodide derived from this compound with a boronic acid or ester.
Objective: To form a C-C bond between the this compound derivative and an aryl or heteroaryl group.
Materials:
-
Aryl iodide (derived from this compound)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Reaction Scheme:
where Ar = substituted 2-fluoro-5-methylphenyl
Procedure:
-
In a round-bottom flask, dissolve the aryl iodide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents) in the chosen solvent system.
-
Degas the mixture by bubbling with inert gas for 20-30 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and widely used catalysts for Suzuki couplings. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[8][9] |
| Solvent | Toluene/Water, Dioxane/Water | A mixture of organic and aqueous solvents is often necessary to dissolve all reactants. |
| Temperature | 80-100 °C | Promotes the catalytic cycle without significant catalyst decomposition. |
Protocol 3: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Objective: To form a C-C triple bond between this compound and an alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Reaction Scheme:
where Ar = 2-fluoro-5-methylphenyl
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes, then add this compound (1.0 equivalent).
-
Add the terminal alkyne (1.1-1.2 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions. |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] |
| Base | Et₃N, DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents that can dissolve the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or near room temperature. |
Troubleshooting Common Issues in Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Insufficiently anhydrous conditions | Use freshly distilled and dried solvents. Dry reagents thoroughly. | |
| Inappropriate base or ligand | Screen different bases and ligands to find the optimal combination for your specific substrates. | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki) | Ensure thorough degassing of the reaction mixture. |
| Glaser coupling of the alkyne (Sonogashira) | Maintain a strict inert atmosphere. Use freshly distilled amine base.[11] | |
| Hydrodehalogenation | Use a less sterically hindered ligand or a milder base. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its distinct reactive sites allow for sequential and regioselective functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors, paving the way for the discovery of novel and improved therapeutic agents.
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- Vertex AI Search. (2022). Scheme 9. Laboratory-scale synthesis of trametinib (55).
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Application of 4-Fluoro-3-iodotoluene in Agrochemical Synthesis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of 4-fluoro-3-iodotoluene as a versatile building block in the synthesis of advanced agrochemicals. The unique electronic and steric properties conferred by the fluorine and iodine substituents make this aromatic intermediate a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel fungicides and herbicides. This document will delve into the strategic application of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing detailed, field-proven protocols for its use in Sonogashira and Ullmann cross-coupling reactions. A hypothetical, yet chemically robust, synthesis of a phenylpyrrole fungicide analog is presented to illustrate the practical utility of this key intermediate. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors.
Introduction: The Strategic Advantage of Fluorinated Intermediates in Agrochemicals
The introduction of fluorine into bioactive molecules is a well-established strategy in modern agrochemical design. The unique properties of the fluorine atom, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients[1][2]. This compound emerges as a particularly valuable starting material due to its dual halogenation. The iodine atom provides a highly reactive site for a variety of cross-coupling reactions, while the fluorine atom imparts the desirable physicochemical properties to the final product. This guide will explore the synthetic utility of this compound, focusing on its application in the synthesis of high-value agrochemical scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| CAS Number | 202865-61-4 |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 215-217 °C |
| Density | Approx. 1.7 g/cm³ |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., THF, DMF, toluene) |
Synthetic Applications in Agrochemical Development
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular frameworks prevalent in many commercial agrochemicals.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes)[3][4]. This reaction is instrumental in synthesizing precursors for various agrochemicals, including certain classes of fungicides and herbicides where an alkynyl linker is a key structural feature.
Diagram 1: Sonogashira Coupling Workflow
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Application Notes & Protocols: 4-Fluoro-3-iodotoluene as a Strategic Precursor for the Synthesis of Kinase Inhibitors
Abstract
This technical guide provides an in-depth analysis of 4-fluoro-3-iodotoluene, a critical building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. We elucidate the unique structural and reactivity characteristics that make this precursor exceptionally valuable. The narrative focuses on the causality behind experimental choices, offering field-proven insights into its application. A detailed, step-by-step protocol for a key transformation—the Buchwald-Hartwig amination—is provided, contextualized within the synthesis of Trametinib, a potent MEK inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies for the creation of novel therapeutics.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors remains a paramount objective. The efficacy of these targeted therapies is profoundly influenced by the molecular architecture of the inhibitor. This compound (CAS 452-82-4) has emerged as a cornerstone precursor, providing a versatile scaffold for constructing complex pharmaceutical agents.[1][2]
Its utility is rooted in its distinct structural features: a toluene ring substituted with both a fluorine and an iodine atom.[1] This dual-halogenation provides two orthogonal reactive sites. The carbon-iodine bond is significantly more labile and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the more robust carbon-fluorine bond often plays a crucial role in modulating the final compound's pharmacokinetic properties, such as metabolic stability and binding affinity.[3][4] The methyl group offers an additional vector for potential modification or can influence conformational preferences.
This document will explore the practical application of this intermediate, focusing on its role in building the core structures of clinically relevant kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of the precursor's properties is essential for controlling reaction outcomes and ensuring safety.[1]
| Property | Value | Source |
| CAS Number | 452-82-4 | [5] |
| Molecular Formula | C₇H₆FI | [5] |
| Molecular Weight | 236.02 g/mol | [5] |
| IUPAC Name | 1-fluoro-2-iodo-4-methylbenzene | [5] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid. | N/A |
| Boiling Point | Data not consistently available. | N/A |
Safety & Handling
This compound is classified as a flammable liquid and is toxic if swallowed.[5] Appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[6] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Application in Kinase Inhibitor Synthesis: The Trametinib Case Study
The synthesis of Trametinib (Mekinist®), a highly potent and selective allosteric inhibitor of MEK1 and MEK2, serves as an exemplary case study.[8][9] Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in many cancers, making MEK an important therapeutic target.[8][10] this compound provides a key phenyl-ring fragment of the final drug.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The MAPK/ERK pathway is a crucial signal transduction cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway.[8] MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Trametinib binds to an allosteric pocket on MEK1/2, preventing their phosphorylation and activation, thereby inhibiting downstream signaling.[8]
Synthetic Strategy: The Power of Cross-Coupling
The construction of Trametinib and similar kinase inhibitors heavily relies on modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[1][11] The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine, a common linkage in kinase inhibitors.[12][13]
The differential reactivity of the C-I versus the C-F bond on this compound is the cornerstone of the synthetic strategy. The C-I bond is selectively targeted for the initial C-N bond formation, leaving the C-F bond intact for its role in the final molecule's biological activity.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a representative Buchwald-Hartwig amination, a key step in many synthetic routes towards Trametinib analogues.[14][15]
Disclaimer: This protocol is a generalized representation and must be adapted and optimized based on the specific amine coupling partner. All work should be performed by trained chemists under appropriate safety conditions.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas. |
| Amine Coupling Partner | ≥98% | Commercial | Specific to target molecule. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Commercial | Air-sensitive; handle in a glovebox or under inert gas. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand | Commercial | Air-stable ligand. Other bulky phosphine ligands (e.g., BINAP) may be used.[12] |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercial | Strong base; highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous | Commercial | Degas with N₂ or Ar for 30 min before use. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.03 eq), Xantphos (0.02-0.06 eq), and Sodium tert-butoxide (1.5-2.5 eq) under an inert atmosphere (Nitrogen or Argon).
-
Rationale: The palladium complex is the active catalyst. The bulky, electron-rich phosphine ligand (Xantphos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle, including the rate-limiting reductive elimination step.[12] A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine.[15]
-
-
Reagent Addition: Add the amine coupling partner (1.1-1.5 eq) to the flask. Then, add anhydrous, degassed toluene via syringe.
-
Initiation: Finally, add this compound (1.0 eq) to the mixture via syringe.
-
Rationale: Adding the aryl halide last ensures the catalytic system is formed and the amine is ready for coupling.
-
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-110 °C in a pre-heated oil bath with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion. The optimal temperature depends on the reactivity of the specific substrates.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. c. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-N coupled product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion
This compound stands out as a highly strategic and enabling precursor in the synthesis of complex kinase inhibitors.[1] Its well-defined and differential reactivity allows for the precise and efficient installation of a key structural motif found in drugs like Trametinib. The mastery of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, is essential for leveraging this building block to its full potential. By providing both a robust protocol and the underlying scientific rationale, this guide aims to empower researchers to accelerate the discovery and development of the next generation of targeted therapies.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Available from: [Link]
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Carlson, J. C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(10), 1533-1539. Available from: [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE. Available from: [Link]
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Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]
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Application Note: 4-Fluoro-3-iodotoluene as a Strategic Building Block for Novel Organic Electronic Materials
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Fluoro-3-iodotoluene as a versatile precursor in the synthesis of advanced organic electronic materials. We delve into the strategic advantages conferred by its unique substitution pattern and provide field-proven, step-by-step methodologies for its application in pivotal cross-coupling reactions.
Introduction: The Strategic Advantage of this compound
In the quest for next-generation organic electronic materials, the molecular design of building blocks is paramount.[1][2][3] this compound (CAS 452-82-4) has emerged as a critical intermediate, offering a unique combination of reactive sites and electronic-tuning capabilities.[4][5][6] Its structure, featuring a fluorine and an iodine atom at adjacent positions on a toluene ring, provides a powerful scaffold for creating complex conjugated molecules with tailored properties.[5][6]
The Dual Role of Halogen Substituents:
-
Iodine - The Reactive Handle: The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F).[7] This high reactivity allows for selective C-C bond formation under mild conditions, making the iodine atom an excellent "reactive handle" for introducing a wide range of functional groups.[8][9][10][11] This is the primary site for building the conjugated backbone of polymers and small molecules.
-
Fluorine - The Performance Tuner: The incorporation of fluorine atoms into organic conjugated systems is a well-established strategy for enhancing material performance.[12][13] Due to its high electronegativity, fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[14][15] This tuning is crucial for optimizing charge injection and transport, improving device efficiency, and increasing resistance to oxidative degradation, thereby extending the operational lifetime of devices like OLEDs and OFETs.[12][14][15] Furthermore, the strong C-F bond enhances thermal stability.[12]
This guide focuses on three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—as primary methods for leveraging the unique reactivity of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 452-82-4 | [4] |
| Molecular Formula | C₇H₆FI | [4][5][16] |
| Molecular Weight | 236.03 g/mol | [4][16] |
| Appearance | Colorless to pale yellow liquid | [17] |
| Boiling Point | 138-139 °C / 9 mmHg | [17] |
| Density | 1.803 g/mL at 25 °C | [17] |
Synthetic Workflow Overview
The synthesis of novel organic electronic materials using this compound typically follows a structured workflow. The initial cross-coupling reaction at the iodine position is the key step in elongating the conjugated system. Subsequent steps may involve further functionalization, polymerization, and finally, material purification and characterization.
Caption: General workflow from precursor to device application.
Core Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed, self-validating protocols for the Suzuki, Stille, and Sonogashira coupling reactions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.
Suzuki-Miyaura Coupling: Building Biaryl Systems
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biphenyl-based materials.[18][19][20] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[18]
Causality of Reagents:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is the active catalyst. It initiates the cycle by undergoing oxidative addition into the C-I bond of this compound.[18]
-
Base (e.g., K₃PO₄, Na₂CO₃): The base is crucial for activating the organoboron reagent. It forms a boronate complex ("ate" complex), which enhances the nucleophilicity of the organic group on boron, facilitating the transmetalation step.[19]
-
Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O): A biphasic solvent system is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate salt.[21]
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Application Notes and Protocols for the Functionalization of 4-Fluoro-3-iodotoluene in Materials Science
Abstract
This comprehensive guide details the functionalization of 4-fluoro-3-iodotoluene, a versatile aromatic building block, for applications in materials science. We provide field-proven protocols for its engagement in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to generate novel biaryl, arylalkyne, and arylamine derivatives. Furthermore, we explore its utility as a monomer in Suzuki polycondensation for the synthesis of functional conjugated polymers. The strategic incorporation of fluorine and the reactive iodine handle allows for the precise tuning of molecular architecture and the resulting electronic, photophysical, and thermal properties of the synthesized materials. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the unique characteristics of this fluorinated scaffold.
Introduction: The Strategic Advantage of this compound
In the landscape of advanced materials, the precise control over molecular structure is paramount to achieving desired functionalities. This compound (CAS 452-82-4) emerges as a strategic building block due to its unique trifecta of structural features: a toluene backbone, a fluorine substituent, and a highly reactive iodine atom.[1] This distinct arrangement offers a powerful platform for synthetic chemists to construct complex organic molecules and polymers with tailored properties.[1]
-
The Toluene Core: The methyl group provides a site for further functionalization and can influence the solubility and processing characteristics of the final materials.
-
The Fluorine Substituent: The incorporation of fluorine is a well-established strategy in materials science to enhance thermal stability, modulate electronic properties, and improve resistance to oxidative degradation.[2] The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated systems, impacting their optical and electronic behavior.
-
The Iodine Handle: The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an ideal site for transition metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.
This guide will provide detailed protocols for the functionalization of the C-I bond in this compound, leaving the more robust C-F bond intact, thus enabling the synthesis of a diverse range of materials with potential applications in organic electronics, sensor technology, and advanced coatings.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic endeavor. While this compound is commercially available, an understanding of its synthesis provides valuable context. A common laboratory-scale synthesis involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer-type iodination.
Protocol 2.1: Synthesis of this compound from 3-Fluoro-4-methylaniline
This protocol is adapted from established procedures for the synthesis of aryl iodides from anilines.
Materials:
-
3-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask cooled in an ice-water bath, dissolve 3-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.[3] This reaction is widely used to synthesize biaryl structures, which are common motifs in conjugated materials.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be reduced in situ. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often improve catalytic activity, especially for less reactive coupling partners.
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a biphasic solvent system with water.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically employed to dissolve both the organic substrates and the inorganic base.
Diagram 3.1.1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.1.1: Synthesis of 2-Fluoro-5-methyl-biphenyl Derivatives This protocol is a general procedure that can be adapted for various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Sonogashira Coupling: Synthesis of Arylalkyne Scaffolds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[4] This reaction is fundamental for creating materials with extended π-systems.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Solvent: Solvents like THF or DMF are often used, sometimes in conjunction with the amine base.
Diagram 3.2.1: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
Protocol 3.2.1: Synthesis of 4-Fluoro-3-(phenylethynyl)toluene This protocol outlines a typical Sonogashira reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed THF and degassed TEA.
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated NH₄Cl solution.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides.[5] This reaction is crucial for developing materials for hole-transport layers in organic electronics and for synthesizing precursors for nitrogen-containing polymers.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are used with sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) that facilitate both the oxidative addition and the final reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Diagram 4.1: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Protocol 4.1: Synthesis of N-Aryl-4-fluoro-3-methylaniline Derivatives This protocol provides a general method for the amination of this compound.
Materials:
-
This compound
-
Aniline or other primary/secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to an oven-dried Schlenk flask.
-
Add Pd₂(dba)₃ (0.01-0.02 eq) and XPhos (0.02-0.04 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Polymer Synthesis: Suzuki Polycondensation
The principles of the Suzuki-Miyaura coupling can be extended to polymerization reactions. By using a di-functional monomer, such as a di-boronic ester derivative of this compound, it is possible to synthesize conjugated polymers. For this application, this compound would first need to be converted to a diboronic ester via a Miyaura borylation, and then polymerized with a dihalo-aromatic comonomer.
Protocol 5.1: Synthesis of a Fluorinated Poly-p-phenylene Derivative (Illustrative)
This protocol outlines the synthesis of a copolymer using a di-functionalized toluene derivative as a monomer.
Materials:
-
(4-Fluoro-3-methylphenyl)boronic acid (as a representative monomer A)
-
1,4-Dibromo-2,5-difluorobenzene (as a representative monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
Procedure:
-
In a Schlenk flask, combine monomer A (1.0 eq), monomer B (1.0 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water (e.g., 4:1 ratio).
-
Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol and water, and then re-dissolve in a minimal amount of a suitable solvent (e.g., chloroform or THF).
-
Re-precipitate the polymer in methanol to further purify it.
-
Collect the polymer by filtration and dry under vacuum.
Materials Characterization and Properties
The functionalization of this compound leads to materials with distinct properties. The introduction of different aromatic, alkynyl, or amino groups allows for the fine-tuning of their photophysical, thermal, and electronic characteristics.
Photophysical Properties
The incorporation of the 4-fluoro-3-methylphenyl unit into larger π-conjugated systems influences their absorption and emission properties. The fluorine atom, being electron-withdrawing, can lead to a red-shift in the absorption and emission spectra compared to non-fluorinated analogues.
Table 6.1: Representative Photophysical Data for Functionalized Aromatics
| Compound Class | Representative Structure | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Biaryl | 2-Fluoro-5-methyl-biphenyl | ~250-280 | ~340-380 | Varies |
| Arylalkyne | 4-Fluoro-3-(phenylethynyl)toluene | ~280-320 | ~350-420 | Moderate to High |
| Arylamine | N-phenyl-4-fluoro-3-methylaniline | ~300-350 | ~400-480 | Varies |
| Polymer | Poly[(4-fluoro-3-methylphenyl)-alt-(2,5-difluorophenylene)] | ~350-400 | ~420-500 | High in solid state |
Note: The data presented are illustrative and can vary significantly based on the specific substituents and the solvent used for measurements.
Thermal and Electronic Properties
The fluorine atom generally enhances the thermal stability of organic materials. Polymers derived from fluorinated monomers often exhibit higher decomposition temperatures. Electronically, the fluorine atom can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is beneficial for applications in organic electronics by improving charge injection and transport.
Table 6.2: Expected Thermal and Electronic Properties
| Material Type | Expected Thermal Stability (TGA, Td₅) | Key Electronic Feature | Potential Application |
| Biaryl Derivatives | > 250 °C | Wide bandgap emitters | Organic Light-Emitting Diodes (OLEDs) |
| Arylalkyne Derivatives | > 300 °C | Extended π-conjugation | Molecular wires, sensors |
| Arylamine Derivatives | > 300 °C | Good hole-transporting ability | Hole-Transport Layers (HTLs) in OLEDs/OPVs |
| Conjugated Polymers | > 350 °C | Tunable bandgap, good charge mobility | Active layers in transistors and solar cells |
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of advanced materials. Its unique substitution pattern allows for selective, high-yielding functionalization through established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers to synthesize novel biaryl, arylalkyne, and arylamine-based molecules and polymers. The strategic incorporation of fluorine offers a reliable method to enhance the thermal stability and tune the optoelectronic properties of the resulting materials, paving the way for innovations in organic electronics and other areas of materials science.
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PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 4-Fluoro-3-iodotoluene for Advanced Synthesis
Abstract
4-Fluoro-3-iodotoluene stands as a pivotal building block in modern organic synthesis, prized for its unique structural arrangement that offers selective reactivity.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse molecular derivatives starting from this versatile aryl halide. We will explore the foundational principles and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The causality behind experimental choices, from catalyst selection to reaction conditions, is elucidated to empower chemists to rationally design and execute their synthetic strategies, transforming this key intermediate into complex molecular architectures for pharmaceutical, agrochemical, and materials science applications.[1][2]
The Strategic Advantage of this compound
The utility of this compound (CAS 452-82-4) is rooted in the differential reactivity of its two halogen substituents.[1] The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts compared to the robust carbon-fluorine (C-F) bond. This reactivity hierarchy (I >> Br > OTf >> Cl > F) is a cornerstone of modern cross-coupling chemistry, allowing the iodine to serve as a highly selective reaction handle while the fluorine atom is preserved for subsequent transformations or to modulate the electronic properties of the final molecule.[3][4] This inherent selectivity makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.
Caption: Synthetic derivatization pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for constructing biaryl scaffolds, a common motif in pharmaceuticals.[5][6] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.[7] Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and the generation of non-toxic inorganic byproducts.[8]
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—often the rate-determining step of the cycle.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Fluoro-3-methyl-5-(phenyl)toluene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv) and PCy₃ (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the bulk of the 1,4-dioxane and water (typically a 4:1 to 10:1 solvent ratio). The addition of water is crucial for dissolving the base and facilitating the reaction.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂/PCy₃ | A robust system for coupling aryl halides. The bulky, electron-rich PCy₃ ligand promotes oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid without causing degradation of sensitive functional groups.[5] |
| Solvent | Dioxane/Water | Dioxane solubilizes organic components, while water is essential for dissolving the inorganic base and activating the boronic acid. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. |
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, yielding valuable arylalkyne structures.[10][11] This transformation is notable for its mild conditions and is co-catalyzed by palladium and copper(I).[10]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-couplings. The crucial copper cycle involves the formation of a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the palladium complex, which is often the rate-determining step.[11]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 1-Ethynyl-4-fluoro-3-methylbenzene Derivative
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF, anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).
-
Add anhydrous solvent (THF or DMF).
-
Add the amine base (e.g., Et₃N, 2-3 equiv), which acts as both the base and a solvent.
-
Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). Reactions are often complete within 1-6 hours.
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[11] |
| Cu Co-catalyst | CuI | Essential for activating the terminal alkyne by forming the copper acetylide intermediate.[10][11] |
| Base | Et₃N / DIPA | Acts to neutralize the HI generated and deprotonates the alkyne. It also helps keep the catalyst in solution.[10] |
| Temperature | Room Temp to 60 °C | The reaction is often efficient at room temperature, making it suitable for thermally sensitive substrates.[10] |
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction has broad utility in medicinal chemistry, as the aryl amine moiety is a key pharmacophore.[5]
Mechanistic Rationale
The mechanism is similar to other palladium-catalyzed couplings but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming an amide.[14][15] This amide then displaces the halide on the palladium center. The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to facilitate the challenging reductive elimination step that forms the C-N bond.[12][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-Aryl Amine Derivative
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Strictly under inert atmosphere: Add NaOtBu (1.4 equiv) to a flame-dried Schlenk flask.
-
In a separate glovebox or inert-atmosphere vial, pre-form the catalyst by mixing Pd₂(dba)₃ (0.01 equiv) and the phosphine ligand (0.02-0.04 equiv) in anhydrous toluene for 10-15 minutes.
-
To the Schlenk flask, add this compound (1.0 equiv).
-
Add the amine (1.2 equiv) and the bulk of the anhydrous toluene.
-
Add the pre-formed catalyst solution to the reaction flask.
-
Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions typically run for 8-24 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer.
-
Concentrate and purify by column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a wide bite-angle ligand that promotes the crucial reductive elimination step.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile.[14][15] |
| Solvent | Toluene / Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and catalyst deactivation. |
| Atmosphere | Inert (Ar or N₂) | The Pd(0) catalyst and the strong base are highly sensitive to oxygen and moisture. |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins like styrenes.[16][17] It is a powerful tool for extending carbon chains and building complex molecular frameworks.
Mechanistic Rationale
The cycle begins with oxidative addition of the aryl halide to the Pd(0) catalyst.[16] This is followed by coordination of the alkene and a migratory insertion (carbopalladation) step. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[16]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Synthesis of a Substituted Styrene Derivative
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or DMF, anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-0.02 equiv) and PPh₃ (0.02-0.04 equiv).
-
Add this compound (1.0 equiv), the alkene (1.5 equiv), and the base (Et₃N, 1.5-2.0 equiv).
-
Add the anhydrous solvent (MeCN or DMF).
-
Seal the flask and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions can take 12-48 hours.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ | A common, stable, and cost-effective Pd(II) precatalyst that is reduced in situ.[18] |
| Base | Et₃N | An organic base required to neutralize the generated HI and regenerate the active Pd(0) catalyst.[16] |
| Solvent | MeCN / DMF | Polar aprotic solvents are typically used to facilitate the reaction and maintain solubility of the catalyst and reagents. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction, particularly the β-hydride elimination step. |
Conclusion
This compound is a powerful and versatile intermediate whose value is fully realized through the application of modern synthetic methodologies. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and modular access to a vast chemical space of C-C and C-N bonded derivatives. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel molecules with significant potential in science and industry.
References
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-
Ranu, B. C., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters - ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
Moleqube. (n.d.). This compound (CAS 452-82-4): Properties, Applications, and Chemical Insights. Available at: [Link]
-
Kappe, C. O., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Why this compound is Essential for Synthesis. Available at: [Link]
-
Jana, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available at: [Link]
-
U.S. Department of Energy. (2014). Nucleophilic fluorination of aromatic compounds (Patent). OSTI.GOV. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Available at: [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Sarah Chem. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]
-
ChemRxiv. (n.d.). Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of Quaternary α-Fluoro Ketones. Available at: [Link]
-
Josh Osbourn. (2014). meta-Fluorotoluene Synthesis. YouTube. Available at: [Link]
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Application Notes and Protocols for Reactions Involving 1-Fluoro-2-iodo-4-methylbenzene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the experimental procedures involving 1-fluoro-2-iodo-4-methylbenzene, a versatile substituted aryl halide building block. Its unique substitution pattern—featuring a reactive iodine atom for cross-coupling, an electron-withdrawing fluorine atom, and an electron-donating methyl group—makes it a valuable synthon in medicinal chemistry and materials science. This guide moves beyond standard templates to offer in-depth, field-proven protocols for several critical palladium- and copper-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
Introduction: The Strategic Value of 1-Fluoro-2-iodo-4-methylbenzene
1-Fluoro-2-iodo-4-methylbenzene (also known as 2-fluoro-5-iodotoluene) is a key intermediate in the synthesis of complex organic molecules. The carbon-iodine (C-I) bond is the primary reactive site, readily undergoing oxidative addition in palladium-catalyzed cycles, making it an excellent substrate for a variety of cross-coupling reactions. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions.[1]
The substituents on the aromatic ring play a crucial role in modulating the molecule's reactivity and the properties of the resulting products:
-
Iodine: Located at the 2-position, it is the primary leaving group for cross-coupling reactions.
-
Fluorine: The ortho-fluorine atom is a strong electron-withdrawing group, which can influence the rate of oxidative addition and reductive elimination steps in catalytic cycles.[2] In drug development, fluorine substitution is often employed to enhance metabolic stability, binding affinity, and bioavailability.
-
Methyl Group: The para-methyl group is electron-donating, which can also affect the electronic properties of the aromatic ring and provide a point for further functionalization.
This guide will detail protocols for Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions using this substrate.
Compound Properties and Safety
A thorough understanding of the physical and safety properties of 1-fluoro-2-iodo-4-methylbenzene is critical before its use in any experimental setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 452-82-4 | [3] |
| Molecular Formula | C₇H₆FI | [3] |
| Molecular Weight | 236.03 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.752 g/mL at 25 °C | [4] |
| Boiling Point | 92-94 °C at 15 mm Hg | [4] |
| Refractive Index | n20/D 1.5800 | [4] |
Safety and Handling
1-Fluoro-2-iodo-4-methylbenzene is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Handling: Avoid contact with skin and eyes.[7] Prevent inhalation of vapors.[6] Keep away from ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 1-fluoro-2-iodo-4-methylbenzene is the primary site for palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8] The reaction is widely used due to the stability and low toxicity of the boronic acid reagents.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be reduced in situ. The choice of phosphine ligands is critical; bulky, electron-rich ligands often accelerate the reductive elimination step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation.[9] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)-1-methylbenzene
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-4-methylbenzene (236 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[10] The reaction is co-catalyzed by palladium and copper(I) salts.[11]
Causality of Protocol Choices:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common and stable precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: Apolar aprotic solvents like THF or toluene are typically used.
Protocol: Synthesis of 1-Fluoro-4-methyl-2-(phenylethynyl)benzene
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-4-methylbenzene (236 mg, 1.0 mmol), phenylacetylene (123 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add degassed tetrahydrofuran (THF, 10 mL) followed by degassed triethylamine (2 mL).
-
Reaction Execution: Stir the mixture at room temperature for 8 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Remove the solvent under reduced pressure. Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the product.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7]
Causality of Protocol Choices:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precatalyst. Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine or potassium carbonate are common choices.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.
Protocol: Synthesis of Methyl (E)-3-(2-Fluoro-4-methylphenyl)acrylate
-
Reaction Setup: In a sealed tube, combine 1-fluoro-2-iodo-4-methylbenzene (236 mg, 1.0 mmol), methyl acrylate (129 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (202 mg, 2.0 mmol).
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the substituted alkene.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction has largely replaced harsher traditional methods.[12]
Causality of Protocol Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) are essential for promoting the reductive elimination step to form the C-N bond.[12] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a very common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used.
Protocol: Synthesis of N-(2-Fluoro-4-methylphenyl)aniline
-
Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add 1-fluoro-2-iodo-4-methylbenzene (236 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 110 °C for 18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired arylamine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst, often at higher temperatures than palladium-catalyzed reactions.[13]
Causality of Protocol Choices:
-
Catalyst: Copper(I) salts, such as CuI, are typically used. Often, a ligand like 1,10-phenanthroline is added to solubilize the copper species and accelerate the reaction.
-
Base: A strong base like potassium carbonate or cesium carbonate is needed to deprotonate the nucleophile (e.g., a phenol).
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are required due to the high reaction temperatures.
Protocol: Synthesis of 1-Fluoro-2-(4-methoxyphenoxy)-4-methylbenzene
-
Reaction Setup: To a round-bottom flask, add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Reagent Addition: Add 1-fluoro-2-iodo-4-methylbenzene (236 mg, 1.0 mmol) and 4-methoxyphenol (149 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Heat the mixture at 120 °C under an argon atmosphere for 24 hours.
-
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
Workflow and Mechanistic Diagrams
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
1-Fluoro-2-iodo-4-methylbenzene is a highly valuable and versatile building block for the synthesis of a wide array of functionalized aromatic compounds. The protocols detailed in this guide provide a solid foundation for researchers to perform Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions. By understanding the rationale behind the choice of catalysts, ligands, bases, and solvents, scientists can adapt and optimize these procedures to meet their specific synthetic goals, accelerating discovery in drug development and materials science.
References
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PubChem. (n.d.). 1-Fluoro-4-iodo-2-(4-methylbenzyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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SpringerLink. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
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MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 4-Fluoro-1-iodo-2-methylbenzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]
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Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
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ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Diva-portal.org. (2014). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline. Retrieved from [Link]
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Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
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PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
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Wiley Online Library. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
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ResearchGate. (n.d.). Heck reactions of acrylamide and methyl acrylate with iodobenzene. Retrieved from [Link]
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Application Note & Protocol Guide: Scale-Up Synthesis Using 4-Fluoro-3-iodotoluene
Abstract
4-Fluoro-3-iodotoluene stands as a pivotal building block in modern synthetic chemistry, prized for its unique electronic properties and versatile reactivity.[1] Its structure, featuring orthogonally reactive C–I and C–F bonds on a toluene scaffold, offers a strategic platform for the sequential and selective introduction of molecular complexity. This guide provides an in-depth exploration of scalable synthetic routes utilizing this compound, moving beyond bench-scale procedures to address the practical challenges of process development and scale-up. We will dissect the causality behind protocol design for key transformations—including palladium-catalyzed cross-coupling and metal-halogen exchange—offering field-proven insights to ensure robust, safe, and efficient synthesis on a larger scale.
Introduction to this compound: A Strategic Intermediate
This compound (4F3IT) is a colorless to light yellow liquid whose value is derived from the differential reactivity of its two halogen substituents.[2] In palladium-catalyzed reactions, the carbon-iodine bond is significantly more susceptible to oxidative addition than the robust carbon-fluorine bond. This predictable selectivity allows chemists to use the iodide as a versatile synthetic handle for constructing new carbon-carbon and carbon-heteroatom bonds, while retaining the fluorine atom. The fluorine substituent is often desired in final pharmaceutical or agrochemical targets to enhance metabolic stability, binding affinity, or lipophilicity.[3]
Physicochemical Properties
A thorough understanding of the physical properties of 4F3IT is the foundation for safe handling and effective process design.
| Property | Value | Source |
| CAS Number | 452-82-4 | [2][4] |
| Molecular Formula | C₇H₆FI | [2][4] |
| Molecular Weight | 236.03 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 138-139 °C / 9 mmHg | [5] |
| Density | ~1.803 g/mL at 25 °C | [5] |
Core Reactivity & Strategic Value
The synthetic utility of 4F3IT is best visualized as a central hub from which numerous molecular architectures can be accessed. The C-I bond serves as the primary point of diversification.
Caption: Strategic diversification pathways from this compound.
Safety & Handling for Scale-Up Operations
Transitioning from laboratory to pilot or production scale necessitates a heightened focus on safety. 4F3IT is a flammable liquid and is toxic if swallowed.[4]
-
Personal Protective Equipment (PPE): Always use a complete suit protecting against chemicals, a face shield, safety glasses, and appropriate gloves.[6] Glove integrity must be checked before each use.[6]
-
Ventilation: All handling must occur in a well-ventilated area, preferably within a fume hood or a contained system for larger quantities.[7]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7][8] It should be stored separately from incompatible materials and foodstuff containers.[7]
-
Fire Prevention: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, as vapors can form explosive mixtures with air.[6][7]
-
Spill Response: In case of a spill, evacuate personnel to a safe area.[6] Prevent further leakage if safe to do so and contain the spill with inert absorbent material.[9] Do not let the product enter drains.[6]
Protocol: Scale-Up Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, making it a primary choice for creating biaryl structures from 4F3IT.[3][10]
Causality & Mechanistic Insight
The reaction proceeds via a palladium catalytic cycle. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity on a large scale, especially when dealing with the cost and availability of reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Scale-Up Protocol
This protocol describes the coupling of this compound (1.0 eq) with a generic Arylboronic Acid (1.2 eq).
Materials:
-
This compound (e.g., 236 g, 1.00 mol)
-
Arylboronic Acid (1.20 mol)
-
Palladium(II) Acetate (Pd(OAc)₂) (e.g., 2.24 g, 0.01 mol, 1 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 10.5 g, 0.04 mol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), milled (e.g., 414 g, 3.00 mol)
-
Toluene (e.g., 2.0 L)
-
Water (e.g., 0.5 L)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe with this compound, the arylboronic acid, and milled potassium carbonate.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Solvent Addition: Add the toluene and water to the reactor. Begin stirring to create a slurry.
-
Catalyst Preparation & Addition: In a separate flask under nitrogen, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene (~100 mL). This pre-forms the active catalyst and prevents localized high concentrations. Transfer this catalyst solution to the main reactor via a cannula or a pressure-equalizing dropping funnel.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction is typically exothermic, so controlled heating is essential. Monitor the reaction progress by HPLC or GC by taking aliquots periodically. The reaction is typically complete in 4-8 hours.
-
Work-up & Isolation: a. Cool the reactor to room temperature. b. Add water (1.0 L) and continue stirring for 15 minutes. Stop stirring and allow the layers to separate. c. Separate the lower aqueous layer. d. Wash the organic layer with brine (2 x 500 mL). e. Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography for higher purity requirements.
Scale-Up Considerations & Causality
-
Catalyst Choice: While more advanced catalysts exist, the in-situ generation of Pd(PPh₃)₄ from Pd(OAc)₂ and PPh₃ is cost-effective and reliable for many substrates.[10] For less reactive boronic acids or on larger scales, using pre-catalysts with bulky, electron-rich phosphine ligands can improve efficiency.[11]
-
Base: Milled K₂CO₃ is used to increase its surface area and reactivity. It is a cost-effective and moderately strong base suitable for a wide range of functional groups. Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for challenging couplings but add cost and disposal considerations.[12]
-
Solvent System: The toluene/water biphasic system is common. Toluene solubilizes the organic components, while water dissolves the base and boronate byproducts, facilitating their removal during work-up.[13]
-
Temperature Control: Precise temperature control is vital. Runaway reactions are a risk with exothermic cross-couplings. Using a jacketed reactor allows for efficient heat transfer to control the internal temperature.
Protocol: Scale-Up Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing direct access to the valuable aryl-alkyne scaffold.[1][14]
Causality & Mechanistic Insight
This reaction typically employs a dual-catalyst system of palladium and copper. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle. Copper-free versions exist but often require more specialized ligands or conditions.[15][16]
Caption: Dual catalytic cycles in the Sonogashira reaction.
Detailed Scale-Up Protocol
This protocol describes the coupling of this compound (1.0 eq) with a generic Terminal Alkyne (1.1 eq).
Materials:
-
This compound (e.g., 236 g, 1.00 mol)
-
Terminal Alkyne (1.10 mol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (e.g., 3.5 g, 0.005 mol, 0.5 mol%)
-
Copper(I) Iodide (CuI) (e.g., 1.9 g, 0.01 mol, 1 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (e.g., 420 mL, 3.00 mol)
-
Tetrahydrofuran (THF), anhydrous (e.g., 2.0 L)
Procedure:
-
Reactor Setup: To a clean, dry, jacketed reactor (as described above), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Seal and thoroughly purge the reactor with nitrogen.
-
Solvent & Reagent Addition: Add the anhydrous THF, followed by the amine base (TEA or DIPA). Begin stirring.
-
Alkyne Addition: Add the terminal alkyne dropwise via a dropping funnel over 30-60 minutes. An exotherm is expected, so maintain the internal temperature below 40 °C using the reactor jacket.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature. Monitor by HPLC/GC. The reaction is often complete within 2-6 hours.
-
Work-up & Isolation: a. Filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues. Wash the pad with THF. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in a suitable organic solvent like ethyl acetate (1.5 L) and wash with saturated ammonium chloride solution (to remove copper salts) and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The product is typically purified by column chromatography or recrystallization.
Scale-Up Considerations & Causality
-
Base/Solvent Role: The amine (TEA or DIPA) serves as both the base to deprotonate the alkyne and often as a co-solvent. It also neutralizes the HI generated during the reaction.[17]
-
Copper Co-catalyst: While essential for high reactivity at low temperatures, copper can facilitate the undesirable homocoupling of the alkyne (Glaser coupling). Adding the alkyne slowly and maintaining a low temperature minimizes this side reaction.
-
Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which promotes Glaser coupling. Rigorous inerting of the reactor and reagents is paramount for a successful scale-up.
-
Safety: The formation of potentially explosive copper acetylides is a concern. The reaction should never be allowed to dry out completely before copper salts are removed, and it should be run in a dilute solution.
Protocol: Scale-Up Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of aryl amines which are prevalent in pharmaceuticals.[18]
Detailed Scale-Up Protocol
This protocol describes the amination of this compound (1.0 eq) with a generic secondary amine (1.2 eq).
Materials:
-
This compound (e.g., 236 g, 1.00 mol)
-
Secondary Amine (1.20 mol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 4.6 g, 0.005 mol, 1 mol% Pd)
-
Xantphos (e.g., 8.7 g, 0.015 mol, 1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (e.g., 135 g, 1.40 mol)
-
Toluene, anhydrous (e.g., 2.5 L)
Procedure:
-
Reactor Setup (Glovebox): Due to the air-sensitivity of the reagents, it is best to weigh the Pd₂(dba)₃, Xantphos, and NaOt-Bu inside a glovebox directly into the reactor or a solids addition funnel.
-
Reactor Setup (Fume Hood): If a glovebox is unavailable, charge the reactor with the amine and toluene.[19] Purge thoroughly with nitrogen. Add the NaOt-Bu, Pd₂(dba)₃, and Xantphos under a strong positive flow of nitrogen.
-
Reagent Addition: Add the this compound via syringe or dropping funnel.
-
Reaction Execution: Heat the mixture to 90-100 °C. Monitor by HPLC/GC. Reactions are typically complete within 6-18 hours.
-
Work-up & Isolation: a. Cool the reaction to room temperature. b. Carefully quench the reaction by slowly adding water or saturated ammonium chloride solution. c. Dilute with ethyl acetate and water. Separate the layers. d. Extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: The product can be purified via column chromatography or by forming a salt (e.g., HCl salt) followed by crystallization and free-basing.
Scale-Up Considerations & Causality
-
Catalyst System: Buchwald-Hartwig amination of aryl iodides is generally efficient. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is effective for a broad range of amines.[12] For industrial scale, using air-stable pre-catalysts can simplify handling.[19]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle.[20] Handling this hygroscopic and reactive solid requires care on a large scale.
-
Inert Atmosphere: The Pd(0) active species and the phosphine ligands are readily oxidized by air.[19] Maintaining strictly anaerobic conditions is the most critical parameter for success.
Protocol: Scale-Up Metal-Halogen Exchange
Creating an organometallic intermediate via metal-halogen exchange opens up a different synthetic pathway, allowing the formerly electrophilic carbon to act as a potent nucleophile.
Causality & Strategic Application
Reacting 4F3IT with an organolithium reagent (like n-BuLi) or magnesium metal results in the formation of a highly reactive aryl lithium or Grignard reagent, respectively.[21] This intermediate is not isolated but is trapped in situ with an electrophile (e.g., B(OMe)₃ to form a boronic ester, CO₂ to form a carboxylic acid, or an aldehyde to form a secondary alcohol). This method is powerful but presents significant safety and control challenges on a large scale.[22]
Caption: General workflow for metal-halogen exchange and trapping.
Detailed Scale-Up Protocol (Lithiation-Borylation)
This protocol describes the formation of (4-fluoro-2-methylphenyl)boronic acid pinacol ester.
Materials:
-
This compound (e.g., 236 g, 1.00 mol)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (e.g., 420 mL, 1.05 mol)
-
Triisopropyl borate (B(OiPr)₃) (e.g., 226 g, 1.20 mol)
-
Pinacol (e.g., 142 g, 1.20 mol)
-
Tetrahydrofuran (THF), anhydrous (e.g., 3.0 L)
-
Hexanes, anhydrous (e.g., 1.0 L)
Procedure:
-
Reactor Setup: Charge a scrupulously dry, jacketed reactor with this compound and anhydrous THF.
-
Cooling: Cool the reactor to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryocooler).
-
Lithiation: Add the n-BuLi solution dropwise via a dropping funnel, ensuring the internal temperature does not rise above -70 °C. This is a highly exothermic step. After addition, stir for 30 minutes at -78 °C.
-
Borylation (Trapping): Add the triisopropyl borate dropwise, again maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.
-
Work-up & Esterification: a. Cool the mixture to 0 °C and quench by slowly adding saturated ammonium chloride solution. b. Separate the layers and extract the aqueous phase with ethyl acetate. c. Combine the organic layers and concentrate under reduced pressure to obtain the crude boronic acid. d. Dissolve the crude material in hexanes, add pinacol, and stir at room temperature for 4-6 hours. Water is formed and can be removed by azeotropic distillation if necessary.
-
Purification: Filter the mixture and concentrate the filtrate. The resulting pinacol boronate can be purified by distillation under high vacuum or by chromatography.
Scale-Up Considerations & Causality
-
Extreme Temperatures: These reactions require cryogenic temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions. Maintaining this temperature in a large reactor requires specialized and powerful cooling systems.
-
Reagent Addition: The slow, controlled addition of n-BuLi is the most critical step. Poor temperature control can lead to a thermal runaway.[22] Automated dosing systems linked to temperature probes are highly recommended for scale-up.
-
Moisture Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and air. All solvents and reagents must be rigorously anhydrous, and the entire process must be conducted under a strictly inert atmosphere.
-
Grignard Alternative: Using magnesium metal to form the Grignard reagent is an alternative.[23] Grignard formation can be difficult to initiate and control on a large scale, often requiring an activator like iodine or 1,2-dibromoethane.[21][22] Continuous flow reactors are increasingly being used to manage the high exothermicity of these reactions safely.[23][24][25]
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- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY D
- 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9.ChemicalBook.
- SAFETY D
- A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2).
- The Chemical Backbone: Why this compound is Essential for Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
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- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.The Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Lithiation-borylation methodology and its applic
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task!schnyder-chemsafety.ch.
- KitAlysis™ High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit-Pack of 4.Sigma-Aldrich.
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- Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.TCI Chemicals.
- Preparation of grignard reagents using a fluidized bed.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
- Scale-Up Guide: Buchwald-Hartwig Amin
- Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.Benchchem.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.Benchchem.
- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides.Master Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.Benchchem.
- Standard Lithiation–Borylation A user's guide.University of Bristol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H6FI | CID 232023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9 [m.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 452-82-4 Name: this compound [xixisys.com]
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- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 20. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI AMERICA [tcichemicals.com]
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- 25. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryls using 4-Fluoro-3-iodotoluene
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery
The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. The introduction of fluorine atoms into these structures can profoundly and beneficially modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability and bioavailability.[1][2] Consequently, the development of efficient synthetic routes to access diverse fluorinated biaryls is a paramount objective for researchers in the pharmaceutical and agrochemical industries.
4-Fluoro-3-iodotoluene has emerged as a highly versatile and valuable building block in this endeavor. Its unique substitution pattern, featuring a fluorine atom and a sterically accessible iodine atom ortho to a methyl group, provides a powerful handle for regioselective carbon-carbon and carbon-nitrogen bond formation. The iodine atom's high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a wide array of aryl, heteroaryl, and other organic moieties.[3] This application note provides a comprehensive guide to the use of this compound in the synthesis of fluorinated biaryls, offering detailed protocols and expert insights into key palladium-catalyzed cross-coupling reactions.
Synthesis of the Key Building Block: this compound
A common and effective method for the preparation of this compound is the ortho-iodination of 4-fluorotoluene. This reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Protocol: Synthesis of this compound
Materials:
-
4-Fluorotoluene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a solution of 4-fluorotoluene (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexanes as the eluent to afford this compound as a colorless oil.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of fluorinated biaryl compounds.[3] The high reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium(0) catalyst, which is the initial and often rate-limiting step in the catalytic cycle.
Suzuki-Miyaura Coupling: Formation of C(sp²) - C(sp²) Bonds
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add potassium phosphate (2.0 eq) followed by degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the fluorinated biaryl.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 6-12 | 80-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4-8 | 88-96 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound.
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acid is unstable or difficult to prepare.[5][6] Organostannanes are generally stable to air and moisture, and the reaction conditions are typically mild.[5][6]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with an organostannane. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5]
Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Diethyl ether
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, followed by tributyl(phenyl)stannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexanes to afford the fluorinated biaryl.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²) - C(sp) bond, providing access to valuable arylalkyne intermediates.[7] These can be further elaborated into more complex structures.
Reaction Principle: This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]
Diagram: Sonogashira Coupling Workflow
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of arylamines which are important substructures in many pharmaceuticals.[8][9]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base.[8]
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and XPhos (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 8-16 | 80-92 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 12-24 | 75-88 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |
Table 2: Representative conditions for Buchwald-Hartwig amination with this compound.
Conclusion
This compound is a demonstrably valuable and versatile building block for the synthesis of fluorinated biaryls. Its well-defined reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, provides medicinal and materials chemists with a reliable and efficient tool for the construction of complex molecular architectures. The protocols outlined in this application note serve as a robust starting point for researchers to explore the rich chemistry of this important synthetic intermediate and to accelerate the discovery of novel fluorinated compounds with enhanced properties.
References
- Flow Chemistry: Sonogashira Coupling. (URL not available)
- Stille Coupling | NROChemistry. (URL not available)
- Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (URL not available)
- Sonogashira Coupling - Organic Chemistry Portal. (URL not available)
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL not available)
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (URL not available)
- Stille Coupling - Organic Chemistry Portal. (URL not available)
- Buchwald–Hartwig amin
- Stille reaction - Wikipedia. (URL not available)
- The Chemical Backbone: Why this compound is Essential for Synthesis. (URL not available)
- Buchwald-Hartwig Coupling - Organic Synthesis. (URL not available)
- The Stille Reaction - Organic Reactions. (URL not available)
- Sonogashira Coupling - Chemistry LibreTexts. (URL not available)
- Stille Cross-Coupling - J&K Scientific LLC. (URL not available)
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL not available)
- The Suzuki Reaction - Andrew G Myers Research Group. (URL not available)
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL not available)
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL not available)
- The Many Roles for Fluorine in Medicinal Chemistry - ResearchG
- The role of fluorine in medicinal chemistry - PubMed. (URL not available)
- Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various...
- Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - MDPI. (URL not available)
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem. (URL not available)
- Suzuki Coupling - Organic Chemistry Portal. (URL not available)
- Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (URL not available)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL not available)
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - CORE. (URL not available)
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL not available)
- 3-Fluoro-4-iodotoluene - Oakwood Chemical. (URL not available)
- Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride.
- AMVN-initiated expedient synthesis of biaryls by the coupling reaction of unactivated arenes and heteroarenes with aryl iodides - New Journal of Chemistry (RSC Publishing). (URL not available)
- Previous enantiodivergent synthesis of biaryls - ResearchG
- Noncross Coupling Route to Biaryls and Heterobiaryls via Iodoaryl
- Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchG
- 4-Fluorotoluene - Chem-Impex. (URL not available)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diphenyliodonium-Catalyzed Fluorination of Arynes: Synthesis of ortho-Fluoroiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides
Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges when using electron-deficient aryl halides as substrates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
Electron-deficient aryl halides (e.g., those bearing -NO₂, -CN, -CF₃, or polyhalogenated rings) are often excellent substrates for Sonogashira coupling. The electron-withdrawing nature of these groups accelerates the rate-limiting oxidative addition step of the palladium catalyst into the aryl-halide bond.[1] However, their unique electronic properties can also introduce specific challenges and side reactions. This guide provides a structured approach to diagnosing and resolving these issues.
Quick Navigation
Troubleshooting Flowchart
Begin your troubleshooting process by identifying your primary experimental outcome in the flowchart below. This will guide you to the most likely cause and the relevant FAQ section for a detailed solution.
Caption: A logical guide to troubleshooting Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion. What is the primary cause?
A: With electron-deficient aryl halides, a complete lack of reactivity is unusual because the oxidative addition step is electronically favored.[1] If you see no product, the issue almost certainly lies with the generation of the active Pd(0) catalyst.
-
Causality: Many common palladium sources, like PdCl₂(PPh₃)₂ or Pd(OAc)₂, are pre-catalysts in the Pd(II) oxidation state. They must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle. This reduction step can fail if reagents are impure or conditions are not suitable. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this, though it is less stable.
-
Troubleshooting Steps:
-
Verify Catalyst Source: Ensure your palladium pre-catalyst is from a reliable source and has been stored properly.
-
Solvent and Reagent Quality: Use high-purity, anhydrous, and thoroughly degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Choice: While electron-deficient halides are reactive, very hindered substrates may still require a bulky, electron-rich phosphine ligand (like those from the Buchwald series) to facilitate the formation of a highly active, monoligated palladium complex.[1]
-
Temperature: While high temperatures are not always needed for the oxidative addition itself, a moderate increase (e.g., from room temperature to 50-60 °C) can facilitate the initial reduction of the Pd(II) pre-catalyst.
-
Q2: My yield is low, and I see significant alkyne homocoupling (Glaser product). How can I fix this?
A: The formation of a 1,3-diyne (the Glaser-Hay homocoupling product) is the most common side reaction in Sonogashira couplings.[1] This issue is almost exclusively caused by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.
-
Causality: The role of Cu(I) is to deprotonate the alkyne, forming a copper acetylide. This species then undergoes transmetalation with the palladium complex. However, in the presence of oxygen, two copper acetylide molecules can oxidatively couple to form the diyne dimer, consuming your alkyne and preventing it from entering the desired palladium cycle.
-
Troubleshooting Steps:
-
Switch to Copper-Free Conditions: This is the most effective solution. In the absence of copper, Glaser coupling is virtually eliminated. See for a robust copper-free method.
-
Rigorous Degassing: If you must use copper, ensure your solvent and reaction headspace are scrupulously free of oxygen. Perform multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Slow Addition of Alkyne: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction. Use a syringe pump to add the alkyne to the reaction mixture over several hours.
-
Q3: I'm observing a new product that seems to be from the base attacking my aryl halide. What is happening?
A: This side reaction is a classic Nucleophilic Aromatic Substitution (SNAr). It becomes a significant risk when using a highly electron-deficient aryl halide (e.g., dinitro- or cyano-substituted rings) in combination with a nucleophilic amine base (like piperidine, pyrrolidine, or even triethylamine at high temperatures).
-
Causality: The strong electron-withdrawing groups on your aryl halide activate the ring towards nucleophilic attack. If the amine base used is sufficiently nucleophilic, it can directly displace the halide, competing with the desired palladium-catalyzed coupling. This process is often accelerated by heat.
-
Troubleshooting Steps:
-
Change the Base: Switch to a non-nucleophilic, inorganic base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices as they are strong enough to deprotonate the alkyne (especially in polar aprotic solvents like DMF or dioxane) but are not nucleophilic.
-
Use a Hindered Amine: If an amine base is required for solubility or other reasons, use a sterically hindered, less nucleophilic amine like diisopropylethylamine (DIPEA).
-
Lower the Temperature: SNAr reactions typically have a higher activation energy than the catalytic cross-coupling. Reducing the reaction temperature can significantly favor the Sonogashira pathway.
-
Q4: Should I use a copper co-catalyst? When is a "copper-free" Sonogashira a better choice?
A: The choice between a classic (Pd/Cu) and a copper-free Sonogashira is a critical decision point in reaction optimization.
-
Classic Pd/Cu Sonogashira:
-
Pros: The primary advantage is speed. The formation of the copper acetylide and subsequent transmetalation to palladium is often much faster than the direct deprotonation of the alkyne at the palladium center.[1] This can lead to shorter reaction times and may require lower temperatures.
-
Cons: The major drawback is the propensity for Glaser homocoupling, which requires strict exclusion of oxygen.[1] Furthermore, residual copper can complicate purification, particularly in pharmaceutical applications where metal content is tightly regulated.
-
-
Copper-Free Sonogashira:
-
Pros: The complete avoidance of Glaser homocoupling is the key benefit, leading to cleaner reaction profiles and often higher yields of the desired product.[1] Purification is also simplified. This is the recommended starting point for most systems, especially during troubleshooting.
-
Cons: Reactions can be slower and may require slightly higher temperatures or stronger bases to facilitate the deprotonation of the alkyne directly on the palladium complex.[2]
-
Recommendation: For electron-deficient aryl halides, always start with a copper-free protocol . The inherent reactivity of your substrate often means the faster kinetics of the copper-catalyzed system are not necessary, and the benefits of a cleaner reaction profile far outweigh the potential for slightly longer reaction times.
Q5: How do I choose the right ligand and base for my electron-deficient system?
A: The choice of ligand and base is interdependent and crucial for success.
-
Ligand Selection: The primary role of the ligand is to stabilize the palladium center and modulate its reactivity.
-
For Aryl Iodides and Bromides: These are reactive substrates. Simple, commercially available phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.
-
For Aryl Chlorides: Oxidative addition to aryl chlorides is more challenging. Here, bulky and electron-rich ligands are often required to promote the formation of a highly reactive, monoligated Pd(0) species. Buchwald ligands such as XPhos or SPhos are industry standards for this purpose.[1]
-
See for a comparative guide.
-
-
Base Selection: The base must be strong enough to deprotonate the terminal alkyne but should not cause side reactions.
-
Amine Bases (Et₃N, DIPEA): These act as both a base and often as the solvent. They are effective but can lead to SNAr with highly activated substrates. They are a good first choice for less activated systems.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent for preventing SNAr side reactions.[3] They are highly recommended for substrates bearing multiple electron-withdrawing groups. Their effectiveness is highest in polar aprotic solvents like DMF, DMSO, or Dioxane.
-
See for a detailed comparison.
-
Optimized Experimental Protocols
Protocol 1: Robust Copper-Free Sonogashira for General Use
This protocol is the recommended starting point for coupling electron-deficient aryl halides, as it minimizes the risk of Glaser homocoupling.
Caption: Workflow for a copper-free Sonogashira reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF, 5 mL) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80 °C). Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Classic Copper(I)-Cocatalyzed Sonogashira
Use this protocol when reaction speed is critical and you are confident in your ability to exclude oxygen.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon or high-purity nitrogen (3x).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 mmol, 3.0 equiv) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Reference Materials
Table 1: Ligand Selection Guide
| Ligand | Structure | Type | Recommended For | Key Considerations |
| PPh₃ | Triphenylphosphine | Simple, monodentate | Electron-deficient aryl iodides and bromides . | Cost-effective and robust. May be insufficient for challenging aryl chlorides. |
| XPhos | (Buchwald Ligand) | Bulky, electron-rich | Electron-deficient aryl chlorides and sterically hindered bromides. | High catalytic activity; promotes fast oxidative addition. More expensive.[1] |
| SPhos | (Buchwald Ligand) | Bulky, electron-rich | General use, particularly effective for heteroaromatic halides. | Similar to XPhos with slightly different steric and electronic properties. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate | General use, offers high catalyst stability. | The defined bite angle can be beneficial for preventing catalyst decomposition. |
Table 2: Base Selection Guide
| Base | Formula | Type | Recommended For | Key Considerations |
| Triethylamine (TEA) | Et₃N | Amine, Nucleophilic | Standard couplings where SNAr is not a concern. | Often used as both base and solvent. Can cause SNAr with highly activated halides. |
| DIPEA | i-Pr₂NEt | Amine, Hindered | Substrates moderately prone to SNAr. | Steric bulk reduces its nucleophilicity compared to TEA. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | Highly electron-deficient halides prone to SNAr. | Excellent non-nucleophilic choice. Requires a polar aprotic solvent (DMF, Dioxane).[3] |
| Potassium Carbonate | K₂CO₃ | Inorganic | Alternative to Cs₂CO₃. | Less soluble and slightly less basic than Cs₂CO₃, but more cost-effective. |
Catalytic Cycle Diagrams
Caption: Comparison of Pd/Cu (A+B) vs. Copper-Free (A+C) catalytic cycles.
References
-
Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. Available at: [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
YouTube. (2019). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluoro-3-iodotoluene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 4-Fluoro-3-iodotoluene. This substrate, while a valuable building block, presents unique challenges and opportunities for optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience, to help you achieve high-yield, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Q1: My reaction yield is consistently low or has stalled. What are the potential causes and how can I improve it?
A: Low yield is the most common issue in cross-coupling reactions and can stem from multiple factors. This compound is an electron-rich aryl iodide, which makes the initial oxidative addition step generally fast.[1][2] Therefore, issues often arise in other parts of the catalytic cycle or from overall reaction setup.
Core Causes & Solutions:
-
Inactive Catalyst System: The Pd(0) species is the active catalyst, but it is sensitive to oxygen.[3] Insufficiently inert conditions can lead to catalyst oxidation and deactivation. Furthermore, the choice of ligand is paramount as it dictates the stability and activity of the catalyst.
-
Solution: Ensure your entire workflow is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents must be rigorously degassed prior to use via methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[4] For the ligand, bulky and electron-rich dialkylbiaryl phosphines are industry standard for promoting the key catalytic steps for a wide range of substrates.[5][6] Consider screening ligands like SPhos or XPhos, which are known to create highly active catalysts.[6][7]
-
-
Ineffective Base or Solvent: The base is not merely a pH adjuster; its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9][10] The effectiveness of the base is highly dependent on its solubility in the reaction medium.
-
Solution: Screen a panel of bases. Potassium phosphate (K₃PO₄) is often an excellent starting point due to its strong basicity and good performance.[9] Cesium carbonate (Cs₂CO₃) is another powerful option, though more expensive.[11] Ensure the base is finely powdered to maximize surface area. Pair your base with a suitable solvent system. A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) with water is often used to partially dissolve the inorganic base and facilitate the reaction.[12][13]
-
-
Poor Reagent Quality: The stability of the boronic acid is a frequent point of failure. Boronic acids can undergo protodeboronation (hydrolysis) or form inactive trimeric boroxine species upon storage, especially when exposed to moisture.[3][12]
-
Solution: Use fresh or recently purchased boronic acid. If its quality is uncertain, consider using a more stable boronic ester derivative, such as a pinacol ester.[12] While boronic esters may react slower, their stability can lead to more consistent results.
-
-
Suboptimal Temperature: While the C-I bond of your substrate is reactive, the overall catalytic cycle requires sufficient thermal energy to overcome activation barriers, particularly for the reductive elimination step.
-
Solution: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[14] If your reaction is sluggish at a lower temperature, incrementally increase it while monitoring for potential side reactions or degradation.
-
Troubleshooting Workflow for Low Yield
Q2: I am observing significant dehalogenation, resulting in 4-fluorotoluene as a byproduct. How can I minimize this?
A: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[12] Mechanistically, after oxidative addition, the resulting Ar-Pd(II)-X complex can react with a hydride source. This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the dehalogenated arene (4-fluorotoluene) and regenerates the Pd(0) catalyst.[12]
Sources of Hydride & Solutions:
-
Solvents/Reagents: Alcohols or even trace water in the presence of a strong base can act as hydride sources.
-
Solution: While water is often added, using an entirely anhydrous system with a base like TMSOK under specific conditions can be explored, though this is sensitive.[12] A more practical approach is to ensure high-purity solvents are used and to avoid alcohol solvents if dehalogenation is a major issue.
-
-
Base-Mediated Decomposition: Some bases or boronic acids can generate hydride species under thermal stress.
Q3: My purification is complicated by a significant amount of homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then catalyze the homocoupling of the boronic acid.[12]
Prevention Strategies:
-
Rigorous Degassing: This is the most critical factor. The importance of maintaining a strictly anaerobic environment cannot be overstated. Ensure your degassing procedure is robust.[3][4]
-
Use of Pre-catalysts: Using an air-stable Pd(II) pre-catalyst that is efficiently reduced to Pd(0) in situ can sometimes give more reproducible results than using a Pd(0) source like Pd₂(dba)₃, which can vary in quality.
-
Stoichiometry: While a 1:1.1 ratio of aryl halide to boronic acid is common, slightly increasing the amount of the limiting reagent (your this compound) can sometimes suppress the homocoupling of the excess boronic acid.[15]
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for designing your experiment from the start.
Q1: What is the fundamental mechanism of the Suzuki coupling reaction?
A: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][14] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This oxidizes the palladium from Pd(0) to a Pd(II) state, forming an organopalladium complex.[16] This step is typically fast for aryl iodides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more reactive boronate species.[16][17] The halide on the palladium complex is exchanged for the new organic group.
-
Reductive Elimination: The two organic groups (the fluoro-tolyl group and the group from the boronic acid) on the Pd(II) center are coupled together, forming the new carbon-carbon bond of your desired product. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[14]
The Catalytic Cycle of the Suzuki-Miyaura Coupling
Q2: How do I select the optimal catalyst and ligand for coupling with this compound?
A: The choice of catalyst and ligand is critical for success.
-
Palladium Source: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[18] These are pre-catalysts that generate the active Pd(0) species in situ.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the reaction. For aryl iodides, and especially for achieving high turnover numbers, bulky and electron-rich phosphine ligands are highly recommended.[5][19] They accelerate both the oxidative addition and the final reductive elimination step.[5] The Buchwald-type biaryl phosphine ligands are particularly effective.[6]
| Catalyst System | Typical Loading (mol % Pd) | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | 0.5 - 2.0 | Highly versatile, excellent for a broad range of substrates, including hindered ones. | [6][7] |
| Pd₂(dba)₃ / XPhos | 0.5 - 2.0 | Very active, good for challenging couplings and unactivated chlorides (though not your substrate). | [6] |
| Pd(PPh₃)₄ | 1.0 - 5.0 | A classic, single-component catalyst. Can be effective but often requires higher loadings and temperatures. | [14] |
| PdCl₂(dppf) | 1.0 - 3.0 | Good for a range of couplings, particularly with heteroaryl substrates. | [12] |
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A: Reproducibility is key in research and development. Following a strict, consistent setup procedure is vital.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.
-
Order of Addition: A reliable protocol is to add all solids first (aryl halide, boronic acid, base) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium source and ligand (or the pre-catalyst) last. If adding as solids, do so under a positive flow of inert gas. If adding as a solution, pre-dissolve in degassed solvent.
-
Heating & Stirring: Begin vigorous stirring and heat the reaction to the target temperature using an oil bath with a temperature controller. Efficient stirring is crucial for heterogeneous mixtures to ensure proper mixing.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion and to check for byproduct formation.
Section 3: General Experimental Protocol
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound with a Generic Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol %)
-
SPhos (0.04 equiv, 4 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., for a reaction with 1 mmol of aryl halide, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: After 2 hours, take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue heating until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[20][21]
Section 4: References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Corbera, J. P., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Braga, A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
Singh, O. V., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Littke, A. F., & Fu, G. C. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Gallou, F., et al. (2007). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. byjus.com [byjus.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Cross-Coupling of Fluorinated Aryl Iodides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of fluorinated aryl iodides. This resource is designed to provide expert-driven insights and practical solutions to common challenges encountered in this specialized area of synthetic chemistry. By understanding the underlying mechanisms of common side reactions, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the cross-coupling of fluorinated aryl iodides.
Q1: Why am I observing a significant amount of hydrodeiodination (replacement of iodine with hydrogen) in my reaction?
A: Hydrodeiodination is a frequent side reaction, often caused by trace water in your reaction mixture or the presence of a hydride source.[1][2] The palladium catalyst can react with these sources to form a palladium-hydride species, which can then reductively eliminate the fluoroarene byproduct. This process is often competitive with the desired cross-coupling pathway.
Q2: What leads to the formation of homocoupled biaryl products from my fluorinated aryl iodide?
A: Homocoupling, the reaction of two molecules of the aryl iodide to form a symmetrical biaryl, is another common side reaction in palladium-catalyzed couplings.[3][4] This can be promoted by several factors, including high catalyst loading, elevated temperatures, and the specific ligand used. The mechanism often involves the reaction of two Ar-Pd(II)-X intermediates.[4]
Q3: My reaction is very slow or stalls before completion. What are the likely culprits?
A: Sluggish reactions can be due to a number of factors. Catalyst deactivation is a common issue. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[5] Additionally, the base used must be strong enough to facilitate transmetalation but not so strong as to cause substrate or product degradation.
Q4: I am observing byproducts that suggest C-F bond activation or defluorination. How can I prevent this?
A: C-F bond activation is a known challenge, especially with polyfluorinated arenes.[6][7] This side reaction is more likely to occur at high temperatures and with highly activated substrates. The choice of catalyst system is crucial; some palladium and nickel catalysts are specifically designed to activate C-F bonds, so selecting a catalyst with a lower propensity for this reactivity is key.[7][8] Using milder reaction conditions can also help to suppress this unwanted pathway.
Q5: How do I select the optimal ligand and palladium precatalyst for my specific fluorinated substrate?
A: The "best" catalyst system is highly substrate-dependent. For electron-poor fluorinated aryl iodides, a less electron-rich ligand may be sufficient. However, for more challenging substrates, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often required to promote the desired reactivity and suppress side reactions.[9] Precatalysts, such as the G4-XPhos-Pd precatalyst, can provide a more active and stable source of the catalytic species.[10] Screening a small panel of ligands and precatalysts is often the most effective approach to identify the optimal conditions for a new substrate.
II. In-depth Troubleshooting Guides
This section offers detailed strategies for diagnosing and solving specific side reactions, complete with mechanistic insights and actionable protocols.
Troubleshooting Guide 1: Mitigating Hydrodeiodination
Problem: Your reaction yields a significant amount of the fluoroarene byproduct, resulting from the replacement of the iodine atom with a hydrogen atom.
Probable Causes & Mechanistic Insight:
Hydrodeiodination is a common side reaction in palladium-catalyzed cross-coupling reactions.[11] It is often attributed to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from several sources:
-
Trace Water: Water present in the solvent or reagents can react with the palladium catalyst.[1][2]
-
Base: Some bases, particularly alkoxides in alcohol solvents, can undergo β-hydride elimination to generate a Pd-H species.
-
Amine Substrates: In Buchwald-Hartwig aminations, primary amines can also be a source of hydrides.[12]
Once formed, the Ar-Pd(II)-I intermediate can undergo a competing reaction with the Pd-H species, leading to reductive elimination of the fluoroarene byproduct.
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use rigorously dried solvents and reagents. | To minimize the presence of water, a known source of hydrides.[1][2] |
| Base | Use a non-hydroxide, non-alkoxide base such as CsF, K3PO4, or K2CO3. | To avoid the generation of Pd-H species from the base. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands promote faster reductive elimination of the desired product, outcompeting the hydrodeiodination pathway.[5][9] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate the rate of side reactions. |
Workflow for Minimizing Hydrodeiodination:
Caption: Troubleshooting workflow for hydrodeiodination.
Troubleshooting Guide 2: Suppressing Homocoupling of the Aryl Iodide
Problem: Formation of a symmetrical biaryl derived from the coupling of two fluorinated aryl iodide molecules.
Probable Causes & Mechanistic Insight:
Homocoupling of aryl halides is a well-known side reaction in cross-coupling chemistry.[3][4][13] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a disproportionation or a reductive elimination process to yield the homocoupled product and a Pd(II) species.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Use the lowest effective catalyst loading (typically 1-2 mol %). | Higher concentrations of the palladium catalyst can increase the rate of homocoupling. |
| Ligand-to-Metal Ratio | Ensure an adequate ligand-to-metal ratio (typically 1:1 to 2:1). | Insufficient ligand can lead to the formation of less-defined, highly active palladium species that may promote homocoupling. |
| Temperature | Avoid excessively high reaction temperatures. | Homocoupling is often more prevalent at higher temperatures. |
| Addition of Reagents | If possible, add the aryl iodide slowly to the reaction mixture. | This can help to maintain a low concentration of the Ar-Pd(II)-I intermediate, disfavoring the bimolecular homocoupling pathway. |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Iodide with Minimized Side Reactions
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), ligand (if not using a precatalyst), and base (e.g., K3PO4, 3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Coupling Partners: Add the fluorinated aryl iodide (1.0 mmol) and the boronic acid or ester (1.2 mmol) to the vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 2 mL) to the vial.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide 3: Preventing C-F Bond Activation and Benzyne Formation
Problem: Formation of byproducts resulting from the cleavage of a C-F bond or through a benzyne intermediate. This is most common with highly fluorinated or sterically hindered substrates.
Probable Causes & Mechanistic Insight:
-
C-F Bond Activation: While C-F bonds are generally robust, they can be activated by certain transition metal catalysts, particularly with electron-deficient polyfluoroaromatics.[7][8] The mechanism involves oxidative addition of the C-F bond to the metal center.
-
Benzyne Formation: In the presence of a strong base and at elevated temperatures, elimination of a proton and a fluoride ion from adjacent positions on the aromatic ring can lead to the formation of a highly reactive benzyne intermediate. This intermediate can then be trapped by various nucleophiles in the reaction mixture, leading to a mixture of products.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base (e.g., K2CO3, CsF) and avoid strong, non-nucleophilic bases like NaOtBu or LiHMDS. | Strong bases are more likely to promote benzyne formation. |
| Temperature | Maintain the lowest possible reaction temperature. | Both C-F activation and benzyne formation are energetically demanding processes that are favored at higher temperatures. |
| Catalyst System | Choose a catalyst system known for its selectivity for C-I over C-F bond activation. | Some ligand systems are specifically designed to be less reactive towards C-F bonds. |
| Substrate Design | If possible, design the substrate to avoid having a proton ortho to a fluorine atom, which is a prerequisite for benzyne formation. | This is a consideration for the design of synthetic routes. |
Diagram of Competing Pathways:
Caption: Competing pathways in cross-coupling.
III. References
-
Orbach, M. et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. Available from: [Link]
-
Wang, C. et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 54(74), 10423-10426. Available from: [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Available from: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11551-11553. Available from: [Link]
-
Li, Z. et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(1), 665. Available from: [Link]
-
Tonomura, Y. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2947. Available from: [Link]
-
Inamoto, K. et al. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(18), 3059-3062. Available from: [Link]
-
Neufeldt, S. R. et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24206-24211. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. organic-chemistry.org. Retrieved from [Link]
-
Cornella, J. et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3745-3752. Available from: [Link]
-
Li, M. et al. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available from: [Link]
-
Lipshutz, B. H. et al. (2011). Kumada–Grignard-type biaryl couplings on water. ResearchGate. Available from: [Link]
-
Sharma, S. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5221-5256. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 111(3), 2177-2250. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. Available from: [Link]
-
Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Iwasaki, T. et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. Available from: [Link]
-
Ghaffari, B. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 53(15), 2603-2616. Available from: [Link]
-
Wang, Y. et al. (2022). Deoxygenative Cross‐Coupling of Aromatic Amides with Polyfluoroarenes. Angewandte Chemie International Edition, 61(11), e202115497. Available from: [Link]
-
Lafrance, M. et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5247-5250. Available from: [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
-
Emmert, M. H. et al. (2012). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 134(49), 20111-20120. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]
-
Mattiello, S. et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14041-14048. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reaction of C–F bonds in fluorographene. Retrieved from [Link]
-
Neufeldt, S. R. et al. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Organic Letters, 24(16), 3025-3030. Available from: [Link]
-
Wang, H. et al. (2025). Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. Nature Chemistry. Available from: [Link]
-
Wang, Y. et al. (2022). Deoxygenative Cross-Coupling of Aromatic Amides with Polyfluoroarenes. Angewandte Chemie International Edition, 61(11), e202115497. Available from: [Link]
-
RSC Publishing. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Retrieved from [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]
-
Fors, B. P. et al. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. Retrieved from [Link]
-
American Chemical Society. (2025). Cross Coupling Reactions. ACS Fall 2025. Retrieved from [Link]
-
ResearchGate. (2025). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Retrieved from [Link]
-
Ghavami, H. et al. (2004). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. Organic Letters, 6(16), 2717-2720. Available from: [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]
-
Fors, B. P. et al. (n.d.). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PubMed. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
How to prevent deiodination of 4-Fluoro-3-iodotoluene in Pd-catalyzed reactions
Troubleshooting Guide for Preventing Deiodination of 4-Fluoro-3-iodotoluene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with palladium-catalyzed cross-coupling reactions. Specifically, we will address the common and frustrating side reaction of hydrodeiodination when using this compound and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 4-fluorotoluene byproduct in my Suzuki-Miyaura coupling with this compound. What is causing this?
A1: You are observing hydrodeiodination, a common side reaction where the iodine atom is replaced by a hydrogen atom.[1][2] This occurs because a palladium-hydride (Pd-H) species is being formed in your reaction mixture.[2] This highly reactive intermediate can reductively eliminate with the coordinated aryl group (Ar-Pd-I) to produce the undesired 4-fluorotoluene (Ar-H) instead of the desired cross-coupled product.[2] Aryl iodides are particularly susceptible to this side reaction compared to bromides or chlorides.[1]
The formation of Pd-H species can be promoted by several factors:
-
Bases: Strong bases can react with trace water, alcohols (if used as solvent), or even some ligands to generate hydrides.
-
Solvents: Protic solvents like alcohols are direct sources of hydrides.
-
Impurities: Trace amounts of water or other impurities in your reagents or solvents can contribute to the formation of Pd-H.
Q2: Why is this compound particularly prone to this deiodination?
A2: The electronic nature of your substrate plays a key role. While the fluorine atom is electron-withdrawing, the methyl group is electron-donating. This electronic push-pull relationship, combined with the inherent reactivity of the carbon-iodine bond, makes the aryl iodide susceptible to the competing deiodination pathway. The C-I bond is the weakest among the aryl halides, making oxidative addition to Pd(0) facile, but also increasing the likelihood of side reactions.
Q3: My initial thought was to increase the reaction temperature to speed up the coupling, but that seemed to make the deiodination worse. Why?
A3: While increasing temperature can accelerate the desired reaction, it can also accelerate the undesired deiodination pathway.[1] Often, the activation energy for the side reaction is comparable to or even lower than that of the productive cross-coupling. A better strategy is to optimize the catalytic system to favor the desired pathway kinetically, rather than relying on thermal energy. Lowering the reaction temperature, once an efficient catalyst system is found, can often minimize the occurrence of this side reaction.[2]
Troubleshooting & Optimization Guide
If you are struggling with deiodination, systematically evaluate and optimize the following parameters. This workflow is designed to help you pinpoint the issue and implement an effective solution.
Workflow for Minimizing Deiodination
Caption: Troubleshooting workflow for minimizing deiodination.
Detailed Solutions
The Critical Role of the Ligand
The choice of ligand is the most crucial factor in suppressing hydrodeiodination. The goal is to use a ligand that accelerates the rate of reductive elimination (the final C-C bond-forming step) to outcompete the deiodination pathway.[2]
-
Expert Insight: Simple, less bulky phosphine ligands like PPh₃ are often insufficient for challenging substrates. You should employ sterically hindered and electron-rich biaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[2][3] These ligands promote the formation of a monoligated, highly active Pd(0) species, which facilitates rapid oxidative addition and, more importantly, accelerates the final reductive elimination step.[4][5]
Recommended Ligands:
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
| Ligand Type | Key Feature | Impact on Deiodination |
| Simple Phosphines (e.g., PPh₃) | Small, less electron-donating | Often leads to slow reductive elimination, increasing the chance for deiodination. |
| Bulky Biaryl Phosphines | Sterically demanding, highly electron-donating | Accelerates reductive elimination, significantly outcompeting the deiodination pathway.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Promotes a stable catalytic complex that favors the desired coupling cycle.[6] |
Optimizing the Base and Solvent System
The base and solvent create the environment for the reaction and can be either a source of the problem or the solution.
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can readily generate Pd-H species. Switching to a weaker inorganic base is highly recommended.[1][2]
-
Solvent Choice: Avoid protic solvents (alcohols, water in high concentration) as they are direct hydride sources.
Reaction Conditions: Temperature and Purity
-
Temperature Control: As mentioned, lower temperatures often favor the desired product. Once you have an optimized catalyst/ligand/base system that shows good reactivity, try reducing the temperature (e.g., from 100 °C to 80 °C) to further suppress deiodination.[2]
-
Reagent Purity: Ensure all your reagents are of high purity and that your solvents are anhydrous and properly degassed. Oxygen can degrade ligands and catalysts, leading to less efficient coupling and more side reactions. Degassing the reaction mixture via sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before heating is critical.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound designed to minimize hydrodeiodination.
Reaction Scheme: (An image depicting the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, yielding the coupled product and showing 4-fluorotoluene as a potential byproduct).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add the 5 mL of anhydrous toluene to this vial to form the pre-catalyst solution.
-
Seal the Schlenk flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Using a syringe, add the pre-catalyst solution to the Schlenk flask containing the solids.
-
Degas the entire reaction mixture by bubbling argon through the solution for an additional 15 minutes.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the desired catalytic cycle versus the interfering deiodination pathway.
Caption: Catalytic cycles for Suzuki coupling vs. deiodination.
References
-
Valdmaa, E., et al. (2017). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 23(42), 10183-10188. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Heterocyclic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bunnett, J. F., & Scamehorn, R. G. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6717. Retrieved from [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 135(4), 1636-1643. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organometallics, 23(7), 1629-1635. Retrieved from [Link]
-
Li, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 4, 5831. Retrieved from [Link]
-
Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959-970. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Fluoro-3-iodotoluene in Reaction Mixtures
Welcome to the technical support center for 4-Fluoro-3-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aryl halide intermediate in their synthetic workflows. As a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, ensuring the stability of this compound is paramount for achieving high yields and reproducible results.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and resolve common stability challenges.
Section 1: Foundational Knowledge - Understanding the Instability of this compound
This section addresses the fundamental chemical properties of this compound that contribute to its potential instability.
Q1: What are the primary modes of degradation for this compound in a reaction mixture?
A1: The primary instability of this compound stems from the inherent weakness of the Carbon-Iodine (C-I) bond. This bond is susceptible to cleavage through several pathways:
-
Homolytic Cleavage (Radical Formation): The C-I bond can break, with each atom retaining one electron, to form an aryl radical and an iodine radical. This process is often initiated or accelerated by heat, ultraviolet (UV) light, or the presence of radical initiators.[2] Non-polar solvents can also favor free radical formation.[3]
-
Reductive Dehalogenation: This is a common side reaction in transition-metal-catalyzed reactions (e.g., Suzuki, Heck).[4] In this pathway, the aryl iodide is reduced to the corresponding arene (4-fluorotoluene), replacing the iodine with a hydrogen atom. This consumes the starting material and reduces the yield of the desired product.[4]
-
Photodegradation: Aryl iodides can be light-sensitive.[2] Exposure to light, particularly UV, can provide the energy needed to induce C-I bond cleavage, leading to decomposition.[5] It is crucial to protect reactions from light, especially for extended reaction times.
-
Thermal Decomposition: While often necessary for reactions, high temperatures can accelerate the rate of decomposition, particularly through radical pathways.[2]
Q2: How do the fluorine and methyl substituents on the aromatic ring influence the stability of the C-I bond?
A2: The electronic properties of the substituents have a significant impact on the reactivity and stability of the C-I bond:
-
Fluorine (-F): As a strongly electron-withdrawing group (via the inductive effect), the fluorine atom decreases the electron density of the aromatic ring. This makes the carbon atom of the C-I bond more electrophilic and, in the context of cross-coupling, potentially more reactive towards oxidative addition to a Pd(0) catalyst.[6]
-
Methyl (-CH3): The methyl group is weakly electron-donating. This can slightly counteract the effect of the fluorine, but the overall electronic nature of the ring is still influenced significantly by the halogen.
The interplay of these groups makes this compound a valuable and reactive coupling partner, but also necessitates careful control of reaction conditions to prevent unwanted side reactions.
Section 2: Troubleshooting Guide - Diagnosing and Solving Instability in Your Reaction
This section is formatted to address specific problems you might encounter during your experiments.
Q3: My Suzuki-Miyaura coupling reaction using this compound is turning black, and I'm observing significant formation of 4-fluorotoluene (the de-iodinated product) by GC-MS. What is the likely cause and how can I fix it?
A3: This is a classic sign of catalyst decomposition and competing reductive dehalogenation. The blackening is likely due to the formation of palladium black, an inactive form of the catalyst.
Causality: Reductive dehalogenation is often promoted by factors that interfere with the desired catalytic cycle. High temperatures, prolonged reaction times, and the choice of base can all contribute.[4] While aryl iodides are highly reactive, they also have a higher propensity for this side reaction compared to aryl bromides.[4]
Solutions:
-
Lower the Reaction Temperature: Aryl iodides are often reactive enough to undergo oxidative addition at lower temperatures than their bromide or chloride counterparts.[7] Try reducing the temperature by 10-20 °C.
-
Optimize the Base: The choice of base is critical. Very strong bases or those with significant water content can promote side reactions. Consider switching to a milder base like K3PO4 or Cs2CO3.
-
Ensure Rigorous Inert Conditions: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions, including homocoupling of the boronic acid partner.[7] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Choose the Right Ligand: For challenging couplings, a more sophisticated ligand may be required to stabilize the palladium catalyst and promote the desired reductive elimination step over dehalogenation. Consider bulky, electron-rich phosphine ligands.
Q4: I am performing a Sonogashira coupling, and my reaction stalls at ~50% conversion, with a significant amount of starting material remaining even after extended time. What could be the issue?
A4: Reaction stalling in Sonogashira couplings with aryl iodides can often be traced back to catalyst inhibition or degradation.
Causality: While highly reactive, aryl iodides can sometimes lead to catalyst complexes that are surprisingly slow to turn over, especially at lower temperatures with certain ligands like triphenylphosphine (PPh3).[8] Studies have shown that the key intermediate, trans-[Pd(PPh3)2(Ar)(I)], can be unexpectedly slow to react further in the catalytic cycle, effectively sequestering the active catalyst.[8]
Solutions:
-
Increase Temperature: A modest increase in temperature (e.g., from 50 °C to 70 °C) can often overcome the activation barrier for the turnover-limiting step.[8]
-
Modify the Ligand System: If using PPh3, consider a ligand known to accelerate reductive elimination, or switch to a different catalyst system altogether.
-
Re-evaluate Reagent Purity: Ensure your alkyne and amine base are pure. Impurities can coordinate to the palladium and inhibit catalysis.
-
Monitor for Photodegradation: If the reaction is running for a long time, ensure it is protected from light by wrapping the flask in aluminum foil.[2]
Section 3: Protocols for Robust Reactions
To provide a practical framework, here are detailed protocols for key procedures to enhance the stability of this compound.
Protocol 1: Rigorous Degassing and Inert Atmosphere Technique
This protocol is essential for minimizing oxygen, which can cause catalyst degradation and unwanted side reactions.
Materials:
-
Reaction flask with a sidearm and rubber septum
-
Schlenk line or manifold with inert gas (Argon or Nitrogen) supply and vacuum
-
Reaction solvent (e.g., Toluene, Dioxane, THF)
-
Stir bar
Procedure:
-
Add the solid reagents (e.g., this compound, boronic acid, base, catalyst) to the dry reaction flask containing a stir bar.
-
Seal the flask with the rubber septum.
-
Insert a needle connected to the Schlenk line through the septum for gas/vacuum exchange.
-
Evacuate-Backfill Cycle: Carefully open the flask to the vacuum line for 1-2 minutes to remove air.
-
Close the vacuum line and slowly open the inert gas line to backfill the flask to atmospheric pressure.
-
Repeat this evacuate-backfill cycle a minimum of three times.
-
Solvent Degassing: Add the reaction solvent to the flask via a gas-tight syringe.
-
Sparging: Bubble the inert gas from the Schlenk line through the solvent (via a long needle submerged in the liquid) for 15-30 minutes while stirring. Ensure a separate needle is used as a gas outlet.
-
Once sparging is complete, remove the sparging and outlet needles and maintain a slight positive pressure of inert gas (a balloon is often used) for the duration of the reaction.
Protocol 2: A General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices for maintaining the stability of the aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
Procedure:
-
To a reaction flask prepared under an inert atmosphere (as per Protocol 1), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor Progress: After 1-2 hours, take a small aliquot (under inert conditions if possible) and analyze by TLC or LC-MS to check for the formation of product and the presence of the de-iodinated byproduct (4-fluorotoluene).
-
If the reaction is proceeding cleanly, continue until completion. If significant byproduct is observed, consider lowering the temperature.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data & Visualization
Table 1: Summary of Common Stability Issues and Recommended Solutions
| Observed Issue | Potential Cause(s) | Primary Recommended Solution(s) | Secondary Actions |
| Reaction turns black; high levels of de-iodinated byproduct | Catalyst decomposition; Reductive dehalogenation | Lower reaction temperature; Ensure rigorous inert atmosphere | Optimize base and ligand; Reduce reaction time |
| Reaction stalls; low conversion | Poor turnover of Pd(II) intermediate; Catalyst inhibition | Increase reaction temperature moderately; Change ligand | Check purity of all reagents |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen; Pd(II) species in the reaction | Thoroughly degas all solvents and reagents | Use a fresh, high-quality catalyst |
| General low yield and multiple unidentified spots on TLC | Photodegradation; Thermal decomposition | Protect the reaction from light; Lower reaction temperature | Screen different solvents |
Diagrams
Below are diagrams to visualize troubleshooting and reaction pathways.
Caption: A decision tree for troubleshooting common issues.
Caption: Suzuki cycle with the competing dehalogenation pathway.
Section 5: Frequently Asked Questions (FAQs)
Q5: Is this compound particularly air or light-sensitive upon storage?
A5: Yes. Like many aryl iodides, it can be sensitive to light and, to a lesser extent, air over long periods.[2] It is best stored in an amber glass bottle in a cool, dark place. For long-term storage, flushing the bottle with an inert gas before sealing is recommended.
Q6: Can I prepare a stock solution of this compound in a solvent like THF or Dioxane for later use?
A6: It is generally not recommended to store solutions for extended periods. Solvents can contain dissolved oxygen or peroxides (especially in ethers like THF and Dioxane) which can accelerate degradation. It is best practice to prepare solutions fresh before use. If a solution must be made, use freshly distilled or sparged solvent and store it under an inert atmosphere in the dark for the shortest time possible.
Q7: My reaction requires a high temperature (>120 °C). Are there specific precautions I should take?
A7: At high temperatures, the risk of thermal and radical-mediated decomposition increases significantly.[2]
-
Minimize Reaction Time: Optimize other parameters to reduce the required heating time.
-
Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress decomposition, but its compatibility with your catalytic system must be verified.
-
Catalyst Choice: Select a highly active and thermally stable catalyst/ligand system that can achieve a high turnover rate before significant substrate degradation occurs.
References
-
Spontaneous aryl iodide deiodination upon heating. Reddit. Available at: [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health. Available at: [Link]
-
The Chemical Backbone: Why this compound is Essential for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. ResearchGate. Available at: [Link]
-
Aerobic oxidation of aryl iodides is accomplished by intercepting the... ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
Unleashing the Power of Bond Cleavage Chemistry in Living Systems. ACS Publications. Available at: [Link]
-
A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. MDPI. Available at: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Available at: [Link]
-
General Organic Chemistry - 1. Bond Cleavage. YouTube. Available at: [Link]
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Cleavage of carbon–carbon bonds by radical reactions. Royal Society of Chemistry. Available at: [Link]
-
Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. National Institutes of Health. Available at: [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Cross coupling reactions in organic synthesis themed issue. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Fluoro-3-iodotoluene Reaction Products
Welcome to the technical support center for the purification of 4-fluoro-3-iodotoluene (CAS 452-82-4) and its reaction products. As a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, achieving high purity of this intermediate is paramount for successful downstream applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound reaction mixtures.
Here, we will delve into practical, field-proven troubleshooting strategies and frequently asked questions, grounded in fundamental chemical principles. Our goal is to empower you with the expertise to not only solve immediate purification hurdles but also to proactively design more robust purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound reaction products. Each scenario is followed by a systematic approach to diagnose and resolve the issue.
Scenario 1: My final product is contaminated with unreacted starting material (e.g., 4-fluorotoluene or 4-bromo-3-fluorotoluene).
Underlying Cause: Incomplete reaction or inefficient removal of non-polar starting materials. 4-fluorotoluene and other precursors are often less polar than the iodinated product, making them challenging to separate if the polarity difference is not significant.
Troubleshooting Workflow:
-
Confirm Incomplete Reaction:
-
TLC Analysis: Co-spot your crude reaction mixture with the starting material. Use a solvent system that provides good separation (Rf of product between 0.2-0.4). Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures are good starting points.
-
¹H NMR Spectroscopy: Check the crude NMR for characteristic peaks of the starting material. For instance, the aromatic protons of 4-fluorotoluene will have a distinct pattern compared to this compound.[3][4]
-
-
Optimize Purification Strategy:
-
Flash Column Chromatography: This is the most effective method for this separation.
-
Solvent System Selection: Perform a thorough TLC solvent screen to find a system that maximizes the separation between your product and the starting material. A slight increase in the polarity of the eluent can often effectively separate the more polar product.
-
Gradient Elution: If a single solvent system is insufficient, employ a gradient elution. Start with a non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[5][6]
-
-
Recrystallization: If your product is a solid, recrystallization can be highly effective.[7][8][9]
-
Solvent Screening: Test various solvents to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble at all temperatures.[10][11] Common solvents to screen include hexanes, ethanol, and isopropanol.
-
-
Decision-Making Diagram for Starting Material Contamination:
Caption: Troubleshooting workflow for removing starting material.
Scenario 2: I'm observing a persistent pink or brown color in my purified product, suggesting iodine contamination.
Underlying Cause: Residual molecular iodine (I₂) from the reaction or workup. Iodine can be notoriously difficult to remove completely by chromatography alone.
Troubleshooting Workflow:
-
Chemical Quenching during Workup:
-
Sodium Thiosulfate Wash: Before extraction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[12][13] This reduces molecular iodine to colorless iodide ions. Continue washing until the organic layer is colorless.
-
Sodium Sulfite Wash: A 10% aqueous solution of sodium sulfite (Na₂SO₃) can also be used for the same purpose.[14]
-
-
Post-Purification Treatment:
-
Activated Carbon: If the color persists after chromatography, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can adsorb the iodine. Filter the solution through a pad of celite to remove the carbon.
-
Treatment with Metallic Zinc or Aluminum: In some cases, stirring the organic solution with zinc or aluminum powder in the presence of a small amount of water can effectively remove dissolved iodine by converting it to the metal iodide.[15]
-
Scenario 3: My yield is significantly lower than expected after purification.
Underlying Cause: This can be due to several factors, including product loss during workup, inefficient chromatography, or product decomposition.
Troubleshooting Workflow:
-
Analyze Aqueous Layers:
-
Back-extract the aqueous layers from your workup with a fresh portion of organic solvent to ensure all product has been recovered.
-
-
Review Chromatography Technique:
-
Proper Loading: Ensure your crude product is loaded onto the column in a minimal amount of solvent or dry-loaded onto silica gel to prevent band broadening.[5]
-
Avoid Overly Polar Solvents: Using a solvent system that is too polar can cause your product to elute too quickly, resulting in poor separation and mixed fractions.
-
Check for Product Streaking on TLC: If your product streaks on the TLC plate, it may indicate that it is binding too strongly to the silica gel. Adding a small amount of a modifying solvent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds) to your eluent can improve peak shape and recovery.[5]
-
-
Assess Product Stability:
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatography technique for purifying this compound?
A1: Flash column chromatography using silica gel as the stationary phase is the most common and effective technique.[16] Normal-phase chromatography is typically employed, where a non-polar mobile phase (eluent) is used to separate compounds based on their polarity.[16]
Q2: How do I choose the right solvent system for my flash column?
A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[17] The goal is to find a solvent mixture that gives your desired product an Rf (retention factor) value between 0.2 and 0.4, while maximizing the separation from impurities. A good starting point for this compound and its derivatives is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.
Typical Purification Workflow Diagram:
Caption: Standard purification workflow for this compound.
Q3: Can I use recrystallization to purify this compound?
A3: While this compound itself is often a liquid at room temperature, many of its derivatives are solids. For these solid products, recrystallization can be an excellent and scalable purification method.[7][8][9] The key is to perform a thorough solvent screen to find a suitable solvent or solvent pair.[10][11]
Q4: How can I visualize this compound on a TLC plate?
A4: this compound and many of its aromatic derivatives are UV active and can be visualized under a UV lamp (typically at 254 nm) where they will appear as dark spots on a fluorescent background.[18][19] For compounds that are not UV active, or for enhanced visualization, an iodine chamber can be used.[17][18][20] The iodine vapor will stain the organic compounds on the plate, making them visible as brown spots.
Q5: What are the key safety precautions when handling this compound and its reaction byproducts?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22]
-
Ventilation: Handle the compound and its solutions in a well-ventilated fume hood to avoid inhalation of vapors.[23]
-
Handling Precursors: Starting materials like 4-fluorotoluene can be flammable and harmful if inhaled or absorbed through the skin.[21][22]
-
Iodine: Iodine is corrosive and can cause burns. Avoid direct contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₆FI | 236.03 | 138-139 / 9 mmHg[14] |
| 4-Fluorotoluene | C₇H₇F | 110.13 | 116[21] |
| 4-Bromo-3-fluorotoluene | C₇H₆BrF | 189.03 | ~185-187 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.[5]
-
Elute: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.[6]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[24]
Protocol 2: Recrystallization
-
Dissolve the Solute: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid product until it just dissolves.[9]
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask during this time.[9]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool Further: Once crystals have formed, you can place the flask in an ice bath to maximize the yield.[9]
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and then dry them thoroughly.[9]
References
- The Chemical Backbone: Why this compound is Essential for Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound (CAS 452-82-4): Properties, Applications, and Chemical Insights. NINGBO INNO PHARMCHEM CO.,LTD.
-
4-Iodotoluene difluoride | C7H7F2I | CID 11807269 - PubChem. National Center for Biotechnology Information.[Link]
-
Recrystallization1. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]
- US3425798A - Process for the removal of iodine from organic compounds - Google Patents.
-
MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE - Cleanchem Laboratories. Cleanchem Laboratories.[Link]
-
Iodine removing method in organic solvent - INIS-IAEA. International Atomic Energy Agency.[Link]
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Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry.[Link]
-
Flow electrochemistry: a safe tool for fluorine chemistry - RSC Publishing. Royal Society of Chemistry.[Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate. ResearchGate.[Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega - ACS Publications. American Chemical Society.[Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry.[Link]
-
Removal of Iodine : r/Chempros - Reddit. Reddit.[Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry.[Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. YouTube.[Link]
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Organic Syntheses Procedure. Organic Syntheses.[Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.[Link]
-
Fluorine NMR. University of Wisconsin-Madison.[Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]
-
Preparation of 4-iodotoluene - PrepChem.com. PrepChem.com.[Link]
-
4-Fluorotoluene | C7H7F | MD Topology | NMR | X-Ray. MD Topology.[Link]
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Successful Flash Chromatography | Biotage. Biotage.[Link]
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This compound (97%) - Amerigo Scientific. Amerigo Scientific.[Link]
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This compound. InfochemsDB.[Link]
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Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC - NIH. National Institutes of Health.[Link]
-
Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and... - ResearchGate. ResearchGate.[Link]
-
TLC plate showing the three separated compounds; OFL, ORN, acetaminophen visualized with iodine - ResearchGate. ResearchGate.[Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Chemistry Hall.[Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
TLC Visualization Reagents - EPFL. École Polytechnique Fédérale de Lausanne.[Link]
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Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Fluoro-3-iodotoluene
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 4-Fluoro-3-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical advice, troubleshooting strategies, and frequently asked questions to facilitate your synthetic chemistry endeavors. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring your success in the lab.
The unique structure of this compound (C₇H₆FI), with its distinct iodine and fluorine substituents, makes it a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] The success of these transformations is critically dependent on the judicious selection of the catalyst system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for coupling reactions with this compound.
Q1: Why is catalyst selection so critical for coupling this compound?
A: Catalyst selection is paramount due to the specific electronic and steric properties of this compound. The key lies in achieving selective and efficient activation of the C–I bond over the much stronger C–F bond. The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl >> F.[2]
-
Chemoselectivity: The primary goal is to leverage the high reactivity of the carbon-iodine bond for oxidative addition to a Pd(0) center, leaving the C-F bond intact for potential subsequent transformations. An inappropriate catalyst might require harsh conditions that could compromise the C-F bond.
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition.
-
Steric Hindrance: The substitution pattern of this compound, along with the steric bulk of the coupling partner, can impact the efficiency of the reaction. Bulky ligands are often required to promote both the oxidative addition and the final reductive elimination step, especially when coupling sterically demanding partners.[3][4][5]
Q2: What are the primary considerations when choosing a palladium catalyst system?
A: A palladium catalyst system consists of a palladium source (precatalyst) and a supporting ligand. Both are crucial for a successful reaction.
-
Palladium Precatalyst: Modern palladium precatalysts, such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] These precatalysts are typically more stable, easier to handle, and generate the active Pd(0) species in a more controlled and efficient manner, which can lead to more reproducible results and lower catalyst loadings.[6][8]
-
Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[8][9] The choice of ligand depends heavily on the specific coupling reaction (Suzuki, Heck, etc.) and the nature of the coupling partner.
Q3: How do I select the appropriate ligand for my specific coupling reaction?
A: The "best" ligand is application-specific. Here are some general guidelines for common coupling reactions with this compound:
-
For Suzuki-Miyaura Coupling: This reaction is highly versatile for forming C(sp²)–C(sp²) bonds. For a substrate like this compound, especially when paired with sterically hindered boronic acids, bulky and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are industry standards.[3][10] These ligands promote the formation of the active, monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[9]
-
For Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. While traditional conditions use a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst, modern methods often employ copper-free conditions.[11][12] For these, ligands like cataCXium® A or Xantphos can be effective. The choice often depends on the alkyne's complexity and functional groups.
-
For Heck Coupling: This reaction couples the aryl halide with an alkene. The ligand choice can vary from simple triphenylphosphine (PPh₃) to more specialized phosphine ligands or N-heterocyclic carbenes (NHCs), depending on the alkene's electronic properties and the desired regioselectivity.[13][14]
Q4: What is the role of the base and solvent, and how do I choose them?
A: The base and solvent are not passive components; they actively influence the reaction's outcome.
-
Base: The base's primary role is often in the transmetalation step (in Suzuki and Sonogashira couplings) or to neutralize the HX generated (in Heck coupling).[3][13]
-
In Suzuki reactions , a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective, especially when used with water as a co-solvent.[3] For more challenging couplings, stronger bases like Cs₂CO₃ might be necessary.
-
In Sonogashira couplings , an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[15]
-
In Heck reactions , bases like Et₃N, K₂CO₃, or sodium acetate are common.[14]
-
-
Solvent: The solvent must dissolve all reactants and facilitate the reaction.
-
Ethereal solvents like dioxane or THF, often with a small amount of water, are standard for Suzuki couplings .[3] Toluene is also a good choice and can sometimes minimize side reactions like halide inhibition.[16]
-
Aprotic polar solvents like DMF or acetonitrile are common for Heck and Sonogashira reactions .[13][15]
-
Part 2: Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem: Low or No Product Yield
Q: My coupling reaction with this compound is failing or giving a very low yield. What should I investigate?
A: A low or nonexistent yield can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Cause: The Pd precatalyst may be old or improperly handled, leading to decomposition. The active Pd(0) species is sensitive to air.[8][17]
-
Solution: Use a fresh batch of a reliable precatalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) by properly evacuating and backfilling the reaction vessel.[3]
-
-
Suboptimal Ligand Choice: The ligand may not be suitable for the specific transformation.
-
Incorrect Base or Solvent System: The base and solvent profoundly influence the reaction.
-
Cause: The chosen base might be too weak, too strong, or poorly soluble. The solvent may not be appropriate for the temperature or may not fully dissolve the reagents.
-
Solution: If using a carbonate base, consider switching to a phosphate (K₃PO₄), which is often more effective.[3] Ensure the solvent is anhydrous (if required by the protocol) and can maintain all components in solution at the reaction temperature.
-
-
Reagent Quality and Purity: The purity of your starting materials is critical.
-
Cause: The coupling partner (e.g., boronic acid) may have degraded. Boronic acids can undergo protodeboronation upon storage.[3]
-
Solution: Use freshly acquired or purified reagents. Assess the purity of starting materials via NMR or LC-MS before use.
-
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Problem: Formation of Side Products
Q: I'm observing significant side products, such as homocoupling of my coupling partner or reduction of the aryl iodide. How can I suppress these?
A: Side product formation often points to a specific issue in the catalytic cycle or reaction conditions.
-
Homocoupling (e.g., Glaser coupling of alkynes, biaryl formation from boronic acids):
-
Cause: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the nucleophilic partner.
-
Solution: Rigorously deoxygenate your reaction mixture and maintain a strict inert atmosphere throughout the experiment.[15] For Sonogashira reactions, ensuring the copper co-catalyst is not used in excess can also help.
-
-
Protodeboronation (Suzuki Reaction):
-
Cause: The boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom. This is often accelerated by strong bases or high temperatures.[3]
-
Solution: Use anhydrous solvents if possible, although a small amount of water is often beneficial. Switch to a milder base (e.g., K₂CO₃ instead of CsOH). Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
-
Reduction of this compound (Hydrodehalogenation):
-
Cause: The aryl halide is converted to 4-fluorotoluene. This can occur via β-hydride elimination from certain intermediates, especially if the coupling partner or solvent can act as a hydride source.
-
Solution: This is a complex issue often tied to the ligand. Some ligands are more prone to promoting this side reaction. Screening different ligand classes may be necessary. Ensure the base is not promoting a competing reduction pathway.
-
Part 3: Recommended Catalyst Systems & Protocols
Table 1: Recommended Starting Conditions for Coupling Reactions
| Reaction Type | Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-110 |
| Suzuki-Miyaura | Heteroarylboronic Acid | Buchwald G3 (1-2%) | XPhos (1-2%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) + CuI (1-5%) | Et₃N (2.0) | THF or DMF | 25-65 |
| Heck | n-Butyl Acrylate | Pd(OAc)₂ (1-2%) | P(o-tolyl)₃ (2-4%) | K₂CO₃ (1.5) | DMF | 100-120 |
Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: General Catalytic Cycle
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][9]
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchG
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Public
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Sonogashira coupling - Wikipedia.
- Heck Reaction - Organic Chemistry Portal.
- The Chemical Backbone: Why this compound is Essential for Synthesis.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
- Heck reaction - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 13. Heck Reaction [organic-chemistry.org]
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- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Ligand Effects on the Reactivity of 4-Fluoro-3-iodotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-3-iodotoluene. This guide is structured to provide direct, actionable answers to challenges you may encounter during your experiments. As a versatile building block, this compound offers two distinct reactive sites: a highly reactive carbon-iodine (C-I) bond and a more inert carbon-fluorine (C-F) bond.[1] Harnessing its synthetic potential requires precise control over reaction conditions, with ligand selection being the most critical parameter for achieving high yields and selectivities.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical when working with this compound in cross-coupling reactions?
A: Ligand selection is paramount due to the need for chemoselectivity . The substrate has two potential sites for oxidative addition: the C-I bond and the C-F bond. The C-I bond is significantly weaker and more polarizable, making it the kinetically favored site for reaction with a Pd(0) catalyst. However, under harsh conditions or with an inappropriate catalyst system, competitive activation of the C-F bond can occur, leading to undesired side products.
The ligand, which coordinates to the palladium center, directly influences the catalyst's steric and electronic properties.[2] This modulation determines:
-
Rate of Oxidative Addition: Electron-rich, bulky ligands accelerate the oxidative addition of aryl halides, which is often the rate-limiting step of the catalytic cycle.[3][4]
-
Stability of the Catalyst: Strong σ-donating ligands, like N-heterocyclic carbenes (NHCs) or bulky phosphines, form stable complexes that resist decomposition (e.g., formation of palladium black) at elevated temperatures.[5][6]
-
Rate of Reductive Elimination: The ligand's steric bulk can promote the final, product-forming reductive elimination step, preventing side reactions.[7][8]
For a polyhalogenated arene like this compound, the right ligand ensures the catalytic system is active enough to cleave the C-I bond efficiently while remaining selective enough to leave the C-F bond untouched.[9][10][11]
Q2: What are the main classes of ligands used for this substrate, and how do they differ?
A: The two dominant classes of ligands for palladium-catalyzed cross-coupling are phosphine-based ligands and N-heterocyclic carbenes (NHCs) .
| Ligand Class | Key Characteristics | Typical Applications for this compound |
| Phosphine Ligands | Highly tunable sterically and electronically. Includes simple ligands like PPh₃ and advanced, bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos, SPhos).[4] | Broadly applicable: Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Buchwald-type ligands are often the first choice for challenging couplings due to their high activity.[4][12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more so than phosphines. They form very stable bonds with palladium, leading to highly robust and long-lived catalysts.[5][13][14] Their steric bulk can be systematically varied. | Excellent for robust reactions: Particularly useful for Suzuki and Heck couplings where catalyst stability at high temperatures is a concern. They are known to facilitate difficult oxidative addition steps.[5][13] |
The primary difference lies in the nature of the metal-ligand bond. NHCs are pure σ-donors, which creates a very electron-rich palladium center, facilitating oxidative addition. Phosphines have both σ-donating and π-accepting properties, the balance of which can be tuned by changing the substituents on the phosphorus atom.
Q3: How do the electronic and steric properties of a ligand specifically influence the catalytic cycle?
A: Both properties are crucial and work in concert.
-
Electronic Effects: Electron-donating ligands (e.g., those with alkyl groups like t-butyl) increase the electron density on the Pd(0) center. This makes the metal more nucleophilic and enhances its ability to donate electron density into the σ* orbital of the C-I bond, thus accelerating the oxidative addition step.[4][8]
-
Steric Effects (Bulk): Sterically demanding ligands, characterized by a large "cone angle," promote the formation of coordinatively unsaturated, monoligated L₁Pd(0) species.[4] These 12-electron species are often more catalytically active than their bis-ligated L₂Pd(0) counterparts, particularly for the oxidative addition of challenging substrates.[4] Furthermore, steric bulk accelerates the reductive elimination step by creating steric pressure that forces the two organic partners to couple and leave the coordination sphere.[8]
This interplay is visualized in the general catalytic cycle below.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Breakdown:
-
Reagent and Solvent Integrity: Cross-coupling reactions are highly sensitive to oxygen and water. [15]Ensure your solvents are anhydrous and that the reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). Check the purity of your boronic acid (which can degrade) or amine coupling partner.
-
Catalyst System Activity:
-
Precatalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade upon prolonged exposure to air. Use fresh materials.
-
Base: The base is not just a spectator; it plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction). If you are using a mild base like K₂CO₃ and seeing no reaction, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. [15]3. Reaction Conditions:
-
Temperature: Oxidative addition is often the slowest step and is highly temperature-dependent. [16]If reacting at room temperature, try heating to 80-100 °C.
-
-
Ligand Choice: If the above steps fail, the issue is likely an insufficiently active catalyst. Simple ligands like triphenylphosphine (PPh₃) are often ineffective for moderately complex substrates.
Problem: My reaction is producing significant side products (homocoupling, protodeiodination).
Q: My desired product is contaminated with symmetrical biaryls from my coupling partner and/or 4-fluorotoluene. How can I suppress these side reactions?
A: These side reactions indicate a mismatch in the rates of the catalytic cycle steps.
-
Protodeiodination (loss of iodine): This occurs when the Ar-Pd(II)-I intermediate reacts with a proton source (e.g., trace water, the amine itself in Buchwald-Hartwig) before it can proceed through the desired pathway. It is often a sign of slow transmetalation or reductive elimination.
-
Homocoupling: This arises from side reactions of the organometallic coupling partner (e.g., boronic acid) or the aryl halide.
Solutions Based on Ligand Choice:
-
Increase Steric Bulk: The most effective way to combat these issues is often to switch to a bulkier ligand. A sterically demanding ligand will accelerate the reductive elimination step, which is the final productive step of the cycle. By making this step faster, you give competing side reactions less time to occur. [8]2. Optimize the Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:1 or 2:1 ligand-to-palladium ratio is typical. Using a large excess of ligand can sometimes be detrimental, as it may lead to less active, coordinatively saturated palladium centers. When using well-defined precatalysts, this ratio is already optimized. [14]3. Consider a Different Ligand Class: If bulky phosphines are not solving the problem, an NHC ligand might. The very strong Pd-NHC bond can sometimes alter the stability and reactivity of intermediates in a favorable way, shutting down unwanted pathways. [6]
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol is a representative starting point. Optimal conditions may vary. [12]
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). Note: Using a pre-formed palladacycle precatalyst like SPhos G3 simplifies this process.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M concentration) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Comparative Ligand Performance Data (Illustrative)
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, demonstrating the profound effect of ligand choice.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 20 | Low activity, often leads to decomposition. [18] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | > 95 | Bulky, electron-rich ligand enables fast, efficient coupling. [4][12] |
| IPr | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | > 92 | Robust NHC ligand provides high stability and activity. [6] |
References
-
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Hohloch, S., & Schindler, C. S. (2018). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 51(6), 1435–1446. [Link]
-
Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Request PDF. [Link]
-
Amatore, C., et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Trent University. (n.d.). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Digital Collections. [Link]
-
ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Request PDF. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Oxidative addition and palladium coupling. csbsju.edu. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Request PDF. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 55(1), 109–125. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10333-10373. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. Request PDF. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Backbone: Why this compound is Essential for Synthesis. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
MDPI. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
YouTube. (2018). Common cross coupling reactions. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
Sources
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- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming low yields in the synthesis of 4-Fluoro-3-iodotoluene derivatives
Technical Support Center: Synthesis of 4-Fluoro-3-iodotoluene Derivatives
Welcome to the technical support center dedicated to overcoming challenges in the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical aryl halide intermediate in their work.[1] this compound is a valuable building block in organic synthesis, particularly for creating complex molecules through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] However, its synthesis, most commonly achieved via a Sandmeyer-type reaction, can be fraught with challenges leading to low yields and purification difficulties.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields & Side Reactions
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Q1: My Sandmeyer reaction for the synthesis of this compound from 3-amino-4-fluorotoluene is giving a very low yield. What are the likely causes?
Low yields in this Sandmeyer reaction are a common complaint. The root cause often lies in one of the two main stages: the initial diazotization of the amine or the subsequent displacement with iodide.
Potential Causes & Solutions:
-
Incomplete or Unstable Diazonium Salt Formation: The diazonium salt intermediate is the linchpin of this reaction. Its successful formation and stability are paramount.
-
Temperature Control is Critical: The diazotization reaction, which involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic.[2] You must maintain a strict temperature range of 0–5 °C.[2][3] Temperatures above this range cause the unstable diazonium salt to decompose prematurely, often leading to the formation of phenolic byproducts and nitrogen gas evolution before the iodide is introduced.[4]
-
Acid Concentration: Ensure you are using a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄). The acid serves two purposes: it protonates the starting amine to make it soluble and generates the necessary nitrous acid from sodium nitrite. An insufficient amount of acid can lead to incomplete diazotization and unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form diazoamino compounds.[2]
-
Rate of Nitrite Addition: Add the aqueous sodium nitrite solution slowly and dropwise to the cold amine solution.[2] This ensures that the nitrous acid is generated gradually and consumed immediately, preventing its decomposition and maintaining a low reaction temperature.
-
-
Inefficient Iodide Displacement: The introduction of the iodide source (typically potassium iodide) is the final step.
-
Copper Catalyst (Optional but Recommended): While the iodination of diazonium salts does not strictly require a copper(I) catalyst, unlike chlorination or bromination, its use can sometimes improve yields and reduce side reactions.[5][6] However, for simple iodination, direct addition of a KI solution is often sufficient and avoids copper contamination.[7][8]
-
Decomposition Pathways: The aryl diazonium cation can be intercepted by other nucleophiles or undergo radical decomposition. The formation of tar-like polymers is a frequent issue, arising from complex side reactions of the reactive intermediates.[9] Ensuring the diazonium salt solution is cold and immediately used for the next step minimizes these pathways.[2]
-
Q2: I'm observing significant formation of tar-like byproducts and the crude product is a dark, oily mass. How can I prevent this?
The formation of "diazonium tar" is a classic sign of diazonium salt decomposition and polymerization.[9] This indicates that the highly reactive diazonium intermediate is not being efficiently converted to the desired product.
Preventative Measures:
-
Strict Temperature Adherence: As mentioned, this is the single most important factor. Use an ice-salt bath to maintain the temperature below 5 °C throughout the diazotization and iodide addition steps.[2]
-
Order of Reagents: Prepare a solution of your starting amine (3-amino-4-fluorotoluene) in aqueous acid first and cool it thoroughly before slowly adding the sodium nitrite solution.[8] Never mix sodium nitrite and the amine before adding acid.
-
Immediate Use of Diazonium Salt: Diazonium salts are inherently unstable and should never be isolated or stored.[2][10] The solution of the diazonium salt should be used immediately in the subsequent iodination step.
-
Adequate Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain thermal homogeneity and promote efficient mixing of reagents. This prevents localized "hot spots" where decomposition can initiate.
Q3: My TLC analysis shows multiple spots, including the starting amine and 4-fluorotoluene (de-iodinated product). What went wrong?
Observing multiple spots points to either an incomplete reaction or specific, identifiable side reactions.
Analysis and Corrective Actions:
-
Presence of Starting Amine: This is a clear indication of incomplete diazotization.
-
Check Stoichiometry: Verify the molar equivalents of sodium nitrite and acid relative to the starting amine. A 1:1 molar ratio of amine to nitrite is theoretically required, but a slight excess of nitrite may be used. A significant excess of acid (at least 2-3 equivalents) is crucial.
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite. Over time, NaNO₂ can oxidize to NaNO₃, which is unreactive in this process.
-
-
Presence of 4-fluorotoluene (Protodediazoniation): This side product results from the replacement of the diazonium group with a hydrogen atom. This can happen if a source of hydrogen atoms is available to reduce the diazonium salt.
-
Control of Reductants: While less common in the Sandmeyer reaction itself, certain additives or impurities can act as reducing agents. For instance, using hypophosphorous acid (H₃PO₂) is a deliberate method to achieve this reduction and should be avoided here.[11] Ensure solvents and reagents are clean.
-
Reaction Conditions: This side reaction can sometimes be promoted by elevated temperatures or the presence of certain metal catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent method is a Sandmeyer-type reaction starting from 3-amino-4-fluorotoluene. The synthesis follows a two-step sequence:
-
Diazotization: The amino group of 3-amino-4-fluorotoluene is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HCl, H₂SO₄) at 0-5 °C.[12]
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion (I⁻) to yield this compound.[6][8]
Q2: Why is the stability of the diazonium salt so variable and important?
Aryl diazonium salts exhibit a wide range of stabilities, from relatively stable to explosive when isolated in dry form.[10] Their stability is influenced by both the substituents on the aromatic ring and the counter-ion.[3]
-
Substituent Effects: Electron-withdrawing groups on the aryl ring generally increase the stability of the diazonium salt, while electron-donating groups decrease it.
-
Counter-ion Effects: The choice of counter-ion has a significant impact. Smaller, more nucleophilic counter-ions like chloride (Cl⁻) result in less stable salts that are typically used immediately in solution.[3] Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylates can form diazonium salts that are often stable enough to be isolated, though this is not necessary for this synthesis.[3][10] The Balz-Schiemann reaction, for instance, specifically utilizes the isolation of an aryl diazonium tetrafluoroborate salt for fluorination.[11]
Q3: What are the primary safety concerns when performing this synthesis?
The primary hazard is the potential for diazonium salts to decompose uncontrollably or even explosively, especially if they are allowed to dry out or if the temperature rises unexpectedly.[2]
-
Never Isolate the Diazonium Salt: Always keep the diazonium salt in a cold aqueous solution.[2]
-
Strict Temperature Control: Maintain the 0-5 °C temperature range diligently.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood and behind a safety shield.
Optimized Experimental Protocol
This protocol describes the synthesis of this compound from 3-amino-4-fluorotoluene.
Materials:
-
3-amino-4-fluorotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Salt Solution:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-amino-4-fluorotoluene (e.g., 12.5 g, 0.1 mol) and 100 mL of deionized water.
-
Stir the mixture and slowly add concentrated HCl (e.g., 25 mL, ~0.3 mol). Stir until a clear solution of the hydrochloride salt is formed.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (e.g., 7.0 g, 0.101 mol) in 30 mL of cold deionized water.
-
Fill the dropping funnel with the sodium nitrite solution.
-
Add the NaNO₂ solution dropwise to the stirred amine salt solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Iodination:
-
In a separate 1 L beaker, dissolve potassium iodide (e.g., 25 g, 0.15 mol) in 50 mL of water.
-
Slowly and carefully, add the cold diazonium salt solution from step 2 to the KI solution with vigorous stirring. You will observe immediate gas evolution (N₂) and the formation of a dark, oily precipitate.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours to ensure the reaction is complete.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers. Wash sequentially with 100 mL of saturated sodium thiosulfate solution (to remove excess iodine), 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[13]
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[13][14]
-
Data Summary: Influence of Reaction Parameters
The following table summarizes the impact of key variables on the synthesis.
| Parameter | Condition | Expected Outcome | Rationale |
| Diazotization Temp. | 0-5 °C | High Yield, Low Byproducts | Maximizes diazonium salt stability, preventing premature decomposition.[2][3] |
| > 10 °C | Low Yield, High Tar Formation | Rapid decomposition of the diazonium salt leads to phenols and polymers.[4][9] | |
| Acid (HCl) Equiv. | 1.0-1.5 | Incomplete Reaction | Insufficient acid for both amine salt formation and nitrous acid generation. |
| 2.5-3.0 | Optimal Yield | Ensures complete dissolution of the amine and efficient diazotization. | |
| NaNO₂ Addition | Rapid (Bulk) | Poor Temperature Control, Low Yield | Exothermic reaction can quickly overheat, causing decomposition. |
| Slow (Dropwise) | Good Temperature Control, High Yield | Allows for dissipation of heat and controlled generation of nitrous acid.[2] |
Visual Guides: Reaction Pathway and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the key chemical transformations in the synthesis of this compound.
Caption: Synthetic route from 3-amino-4-fluorotoluene to the final product.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Gill, T. E., & Laali, K. K. (2021). Structures, Stability, and Safety of Diazonium Salts. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Why this compound is Essential for Synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Shaikh, R. S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Khan Academy. (n.d.). Sandmeyer reaction (video).
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Benchchem. (2025). Application Notes: Synthesis of Azo Dyes Using 3,4-Diaminotoluene.
- Speicher, S., Plutschack, M. B., & Ritter, T. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- PrepChem.com. (n.d.). Preparation of 4-iodotoluene.
- Google Patents. (n.d.). CN102786387B - Preparation method for p-fluorotoluene.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate.
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- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Impurities in 4-Fluoro-3-iodotoluene Synthesis
Welcome to the technical support center for the synthesis of 4-fluoro-3-iodotoluene (CAS 452-82-4). This versatile aryl halide intermediate is a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring both fluorine and iodine on a toluene scaffold, provides distinct reactive sites for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.[1]
Achieving high purity in the synthesis of this compound is paramount for the success of subsequent reactions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of impurity management in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to mitigate impurity formation and enhance product quality.
Question 1: My synthesis of this compound via the Sandmeyer reaction of 4-fluoro-3-aminotoluene results in a low yield and significant tar-like byproducts. How can I optimize this process?
The Sandmeyer reaction, a cornerstone of aromatic chemistry, is a powerful method for converting aryl amines into aryl halides via a diazonium salt intermediate.[3][4] However, the stability of the diazonium salt is critical, and side reactions can lead to reduced yields and the formation of complex impurities.
Core Issue: Incomplete diazotization or premature decomposition of the diazonium salt.
Causality: The diazotization of 4-fluoro-3-aminotoluene requires careful temperature control to prevent the unstable diazonium salt from decomposing.[5] Side reactions, such as azo coupling and reactions with the solvent (water), can lead to the formation of phenolic impurities and polymeric tars.[6]
Workflow for Optimized Sandmeyer Reaction:
Caption: Optimized workflow for the Sandmeyer synthesis of this compound.
Detailed Protocol and Key Considerations:
| Step | Parameter | Recommended Condition | Rationale & Expert Insight |
| Diazotization | Temperature | 0-5 °C | Crucial for diazonium salt stability. Temperatures above this range lead to decomposition and byproduct formation.[7] |
| Acid Concentration | Sufficient to dissolve the amine and react with NaNO2 | An excess of acid prevents the formation of diazoamino compounds. | |
| NaNO2 Addition | Slow, dropwise addition | Maintains low temperature and prevents localized overheating and uncontrolled decomposition. | |
| Iodination | Reagent | Aqueous Potassium Iodide (KI) | Iodide is a strong enough nucleophile that a copper catalyst is often not required for this specific Sandmeyer reaction.[8] |
| Order of Addition | Add diazonium salt solution to the KI solution | This ensures an excess of the nucleophile, minimizing side reactions of the diazonium salt.[6] | |
| Work-up | Quenching | Sodium thiosulfate or sodium bisulfite wash | Removes excess iodine, which can co-distill with the product. |
| Purification | Method | Vacuum distillation or column chromatography | This compound has a boiling point of 122-125 °C at 30 mmHg, making vacuum distillation an effective purification method.[9] Column chromatography can be used for higher purity requirements. |
Question 2: I am observing a significant amount of an isomeric impurity in my final product. How can I identify and minimize its formation during direct iodination of 4-fluorotoluene?
Direct electrophilic iodination of 4-fluorotoluene is an alternative synthetic route.[10] However, controlling regioselectivity can be challenging due to the directing effects of the methyl and fluoro substituents.
Core Issue: Formation of regioisomers, primarily 2-fluoro-5-iodotoluene.
Causality: The fluorine atom is an ortho-, para-director, as is the methyl group. While the fluorine is deactivating and the methyl group is activating, the combination can lead to substitution at positions ortho and meta to the fluorine. The desired product has iodine at the 3-position (ortho to fluorine, meta to methyl), while the primary isomeric impurity will have iodine at the 2-position (ortho to methyl, meta to fluorine).
Strategies for Minimizing Isomer Formation:
| Strategy | Iodinating System | Rationale & Expert Insight |
| Use of a Bulky Iodinating Agent | N-Iodosuccinimide (NIS) with an acid catalyst (e.g., trifluoroacetic acid) | The steric bulk of the iodinating agent can favor substitution at the less hindered 3-position. |
| Control of Reaction Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Can enhance the kinetic selectivity of the reaction, favoring the thermodynamically more stable product. |
| Choice of Catalyst | Silver salts (e.g., Ag₂SO₄, AgBF₄) with I₂ | These can generate a more electrophilic iodine species ("I+"), potentially altering the regioselectivity.[11] |
Analytical Identification of Isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will likely have similar mass spectra but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between the isomers based on coupling patterns and chemical shifts.
Question 3: My final product is contaminated with residual starting material (4-fluoro-3-aminotoluene). What are the best purification methods?
Incomplete reaction can leave unreacted starting material, which can be difficult to separate due to similar polarities.
Core Issue: Inefficient separation of the product from the starting amine.
Causality: Both the starting material and the product are relatively nonpolar aromatic compounds.
Purification Workflow:
Caption: Acid wash purification workflow to remove residual amine.
Detailed Protocol:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the acid wash if necessary (monitor by TLC or GC).
-
Wash the organic layer with water and then brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and well-established route is the Sandmeyer reaction starting from 4-fluoro-3-aminotoluene.[3][10] This involves the diazotization of the amine followed by treatment with an iodide source, typically potassium iodide.[12]
Q2: Are there alternative, non-Sandmeyer routes to synthesize this compound?
Yes, direct electrophilic iodination of 4-fluorotoluene is a potential alternative.[10] This method avoids the use of diazonium salts but requires careful control of regioselectivity to obtain the desired 3-iodo isomer. Various iodinating agents and catalysts can be employed to influence the outcome.[13]
Q3: What are the key safety precautions when working with diazonium salts?
Aryl diazonium salts can be unstable and potentially explosive, especially when dry.[5] It is crucial to:
-
Keep the reaction temperature low (typically 0-5 °C) during their formation and use.
-
Use them in solution immediately after preparation.
-
Avoid isolating the diazonium salt unless it is a more stable salt, such as a tetrafluoroborate, and even then, handle it with extreme care.[5]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for determining the percentage of the main component and detecting volatile impurities, including isomers.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities when coupled with GC or LC.
Q5: How should this compound be stored?
It should be stored in a cool, dark place, typically at 2-8°C, and protected from light, as it can be light-sensitive.[9][14] It is a flammable liquid and toxic if swallowed, so it should be handled with appropriate personal protective equipment in a well-ventilated area.[9][15]
References
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Backbone: Why this compound is Essential for Synthesis. Retrieved from [Link]
-
Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodotoluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
-
Synthesis. (n.d.). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0008734B1 - Process for the preparation of 4-fluor-3-phenoxytoluene.
-
RSC Publishing. (2021, June 4). Flow electrochemistry: a safe tool for fluorine chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 452-82-4): Properties, Applications, and Chemical Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (n.d.). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
- Wisconsin Alumni Research Foundation. (2007, July 10). Patent Document US 07241752.
-
Knowledge UChicago. (1977, June 6). United States Patent [19J. Retrieved from [Link]
-
YouTube. (2014, February 17). meta-Fluorotoluene Synthesis. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for manufacture of fluoroaromatics - EP 0330420 A1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
- Google Patents. (n.d.). US4316994A - Preparation of 4-fluoro-3-phenoxy-toluene.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
PubChem. (n.d.). This compound | C7H6FI | CID 232023. Retrieved from [Link]
-
Globe Thesis. (2009, June 18). Blaz-schiemann Preparation Of Fluoro Toluene. Retrieved from [Link]
-
YouTube. (2018, March 29). Halogenation of benzene - fluorination and iodination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN105503511A - Synthesis method of p-iodotoluene serving as methotrexate drug intermediate.
-
InfochemsDB. (n.d.). This compound medicine intermediate. Retrieved from [Link]
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- 13. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 14. 3-FLUORO-4-IODOTOLUENE CAS#: 452-79-9 [m.chemicalbook.com]
- 15. This compound | C7H6FI | CID 232023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction condition optimization for Buchwald-Hartwig amination with 4-Fluoro-3-iodotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of 4-fluoro-3-iodotoluene. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and refine this crucial C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your specific context.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial planning and setup of the Buchwald-Hartwig amination for an aryl iodide substrate.
Q1: What is a reliable starting point for catalyst and ligand selection when using this compound?
A: For an aryl iodide like this compound, the choice of ligand is paramount to success. While various palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern, well-defined palladium pre-catalysts are often more reliable as they ensure the efficient generation of the active Pd(0) species.[1]
The key to a successful reaction lies in using a bulky, electron-rich monophosphine ligand. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and can mitigate issues associated with aryl iodides.[2][3]
Recommended Starting Systems:
| Catalyst System | Ligand Type | Key Advantages |
| XPhos Pd G3/G4 | Dialkylbiarylphosphine | Excellent generality, high reactivity, air- and moisture-stable pre-catalyst. |
| RuPhos Pd G3/G4 | Dialkylbiarylphosphine | Often effective for hindered substrates and can provide different reactivity profiles. |
| BrettPhos Pd G4 | Dialkylbiarylphosphine | Particularly effective for coupling primary amines.[4][5] |
Causality: Bulky dialkylbiarylphosphine ligands create a sterically hindered environment around the palladium atom. This promotes the final, product-forming reductive elimination step and prevents the formation of unreactive off-cycle catalyst species.[2][5] For aryl iodides, certain bidentate ligands like BINAP were historically used to prevent the formation of stable palladium iodide dimers that can slow the reaction.[2][4] However, modern bulky monodentate ligands are now generally more effective across a wider range of substrates.
Q2: Which base is most suitable for this reaction?
A: The base plays a critical role by deprotonating the amine in the catalytic cycle to form the palladium-amido complex, which precedes reductive elimination.[6] The choice depends on the amine's pKa and the functional group tolerance of your substrates.
-
For most primary and secondary amines: Strong, non-nucleophilic bases are the standard choice. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly useful when aiming for proton-tolerant conditions.[4][7]
-
For base-sensitive substrates: If your amine or aryl halide contains sensitive functional groups like esters, which are incompatible with KOtBu, weaker inorganic bases are necessary.[4] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher reaction temperatures or longer reaction times to achieve full conversion.[5][8][9]
Q3: What is the optimal solvent and how should it be prepared?
A: The solvent must be able to dissolve the reactants and catalytic species at the reaction temperature. More importantly, it must be anhydrous and thoroughly degassed . Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to reaction failure.
-
Recommended Solvents: Aprotic, non-polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[4][10]
-
Aryl Iodide Consideration: For reactions involving aryl iodides, toluene can be particularly advantageous. The iodide salt byproduct (e.g., NaI) has low solubility in toluene, which causes it to precipitate from the reaction mixture.[4][5] This is beneficial because soluble iodide has been shown to have an inhibitory effect on the palladium catalyst.[10]
-
Solvent Preparation: Use a commercially available anhydrous solvent or dry it using an appropriate method (e.g., passing through an activated alumina column). Before use, degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
Q4: What is a good starting temperature and reaction time?
A: A typical starting point for the Buchwald-Hartwig amination is a reaction temperature between 80 °C and 110 °C .[5][11] The optimal temperature will depend on the reactivity of your specific amine and the chosen catalyst system.
Reaction progress should be monitored by a suitable analytical technique (TLC, GC-MS, or LC-MS). Reactions can be complete in as little as one hour or may require overnight heating. Do not assume a standard reaction time; monitor to determine the point of maximum conversion and to avoid potential product degradation from prolonged heating.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Even with a well-planned experiment, challenges can arise. This guide provides a logical framework for troubleshooting common problems.
Q: My reaction shows low or no conversion of the starting materials. What are the most likely causes?
A: This is the most common issue and can usually be traced to one of three areas: the catalyst, the reagents/conditions, or inherent substrate challenges.
-
Inactive Catalyst: The most frequent culprit is catalyst deactivation due to oxygen.
-
Troubleshooting Step: Ensure your entire setup is rigorously anaerobic. Use a glovebox for preparation. Ensure solvents are freshly degassed and that the reaction vessel is flushed with argon or nitrogen before adding reagents.
-
Pro-Tip: Using a palladium pre-catalyst (e.g., XPhos Pd G3) can significantly improve reproducibility compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1][10]
-
-
Inhibitory Iodide Effect: As mentioned in the FAQs, aryl iodides generate iodide ions, which can coordinate to the palladium center and inhibit catalysis.[7][10]
-
Troubleshooting Step: If you are not already using one, switch to a modern, bulky biarylphosphine ligand like XPhos or RuPhos. Their steric profile helps prevent the formation of stable, inactive iodide-bridged palladium dimers.[2][4] Using a non-polar solvent like toluene to precipitate the iodide salt can also be effective.[5]
-
-
Poor Solubility: If the reaction is heterogeneous at the target temperature, the rate can be severely limited.[10]
-
Troubleshooting Step: Check the solubility of your starting materials in the chosen solvent. If necessary, screen other common solvents like dioxane, THF, or CPME.
-
-
Base Inactivity: The base can degrade upon storage.
-
Troubleshooting Step: Use a fresh bottle of base, preferably one that has been stored under an inert atmosphere. The physical form matters; a fine powder provides a larger surface area.
-
Q: I'm observing a significant amount of 3-fluorotoluene, the hydrodehalogenation byproduct. How can I minimize this?
A: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This can compete with the desired amination pathway, particularly with less reactive amines. It can arise from a side reaction involving β-hydride elimination from the palladium-amido complex.[2]
-
Optimize the Ligand: The choice of ligand is critical. A ligand that promotes rapid reductive elimination will outcompete the hydrodehalogenation pathway.
-
Troubleshooting Step: Screen a panel of bulky biarylphosphine ligands. Sometimes a subtle change in the ligand structure (e.g., from XPhos to RuPhos) can dramatically suppress this side reaction.
-
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction.
-
Troubleshooting Step: Try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) for a longer period. This can often favor the desired C-N coupling.
-
-
Check Amine Purity: Impurities in the amine or residual moisture can sometimes promote hydrodehalogenation.
-
Troubleshooting Step: Ensure your amine is pure and that the reaction is strictly anhydrous.
-
Q: My crude reaction mixture is very messy on TLC/LCMS. What are the potential sources of these impurities?
A: A complex crude mixture points to catalyst decomposition, side reactions, or impure starting materials.
-
Starting Material Integrity: Never assume 100% purity of commercial or previously synthesized materials.
-
Troubleshooting Step: Verify the purity of your this compound and amine coupling partner by NMR or GC/LC-MS before starting the reaction.
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, and the resulting phosphine oxides can sometimes complicate purification.
-
Troubleshooting Step: Handle ligands exclusively under an inert atmosphere.
-
-
Di-arylation (for primary amines): If you are using a primary amine (R-NH₂), it is possible for the product to react a second time with the aryl iodide to form a diarylamine.
-
Troubleshooting Step: Use a slight excess of the primary amine (e.g., 1.2–1.5 equivalents) to favor the mono-arylation product.
-
Q: I've successfully completed the reaction, but purifying the product is difficult. How can I effectively remove the catalyst and ligand byproducts?
A: Purification can be challenging due to the greasy nature of the ligands and potential for palladium to streak on silica gel columns.
-
Initial Workup: A well-designed workup can remove the majority of inorganic salts and some catalyst residues.
-
Standard Procedure: After cooling, dilute the reaction mixture with a solvent like ethyl acetate or DCM. Filter the mixture through a plug of Celite® to remove the base and precipitated salts.[11] Follow with an aqueous wash.
-
-
Column Chromatography: This is almost always necessary for achieving high purity.
-
Pro-Tip: To minimize streaking of palladium, you can pre-treat your crude material. After the initial filtration, concentrate the organic phase and re-dissolve it in a minimal amount of the column eluent. Sometimes adding a small amount of an amine like triethylamine to the eluent system can improve chromatography of amine products.
-
-
Palladium Scavengers: For pharmaceutical applications where residual palladium levels must be extremely low, treatment with a scavenger is recommended after chromatography.
-
Procedure: Stir the purified product in a solution with a silica-based scavenger (e.g., SiliaMetS Thiol) or treat with an activated carbon slurry to adsorb residual palladium.[12]
-
Visualized Workflows and Mechanisms
To better illustrate the core concepts, the following diagrams outline the catalytic cycle and a logical troubleshooting workflow.
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A workflow for troubleshooting low-yield reactions.
General Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Note: All manipulations should be performed under an inert atmosphere of argon or nitrogen, either in a glovebox or using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a 0.1–0.5 M concentration with respect to the aryl iodide)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst and the sodium tert-butoxide.
-
Addition of Reactants: Add the this compound to the vial. If the amine is a solid, add it at this stage.
-
Solvent and Liquid Reagent Addition: Seal the vial with a PTFE-lined cap. Add the anhydrous, degassed toluene via syringe, followed by the amine if it is a liquid.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture (quenching it with a drop of water and ethyl acetate) to check the progress by TLC or LC-MS. Continue heating and monitoring until the starting material is consumed or conversion plateaus.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute with ethyl acetate (approx. 10-20 volumes).
-
Filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Singh, U. P., & Singh, D. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Eastgate, M. D., et al. (2012). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 16(11), 1832–1839.
-
University of Leeds. (2018). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Orha, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3584–3594.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
-
ResearchGate. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? [Link]
-
National Institutes of Health. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. [Link]
-
Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]
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Strategies to minimize homocoupling in Sonogashira reactions of 4-Fluoro-3-iodotoluene
Technical Support Center: Sonogashira Reactions of 4-Fluoro-3-iodotoluene
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic pathways. As Senior Application Scientists, we understand the nuances and challenges that can arise during these complex transformations. One of the most persistent issues is the formation of homocoupled alkyne byproducts, often referred to as Glaser or Hay coupling. This guide provides in-depth, experience-driven answers to your most pressing questions, offering not just solutions but the scientific reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. What is causing this?
A1: Alkyne homocoupling, or Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings.[1] The primary culprits are the presence of oxygen and the copper(I) co-catalyst.[2][3] Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which are key species in the competing Glaser coupling pathway.[1][3] The very copper co-catalyst that accelerates your desired Sonogashira reaction also efficiently catalyzes this unwanted side reaction.[2] Therefore, any reaction not performed under a strictly inert atmosphere is highly susceptible to this issue.[3]
Q2: What is the first and most critical step I should take to reduce homocoupling?
A2: The most immediate and impactful action is to ensure the rigorous exclusion of oxygen from your reaction.[3] This involves more than simply running the reaction under a nitrogen or argon balloon. It requires:
-
Thoroughly Degassed Solvents: Solvents must be degassed using methods like freeze-pump-thaw cycles (at least three cycles are recommended) or by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient period.[2]
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas, and a positive pressure should be maintained throughout the entire setup and reaction time.[2]
Even trace amounts of oxygen can significantly promote the homocoupling pathway.[3] Some researchers have even found that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can reduce homocoupling to as low as 2%.[4][5]
Q3: Beyond excluding oxygen, what is the most effective strategy to completely eliminate Glaser homocoupling?
A3: The most definitive way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol .[2][6] Since the copper(I) catalyst is the primary mediator of the homocoupling reaction, its removal from the system eliminates this specific side reaction pathway.[6][7] Numerous copper-free methods have been developed precisely to address the issue of alkyne dimerization.[8][9] This is particularly crucial for substrates that are more challenging or electron-rich, where homocoupling can become a significant problem.[1]
Q4: I need to use a copper co-catalyst for reactivity reasons. How can I optimize my conditions to favor the cross-coupling product?
A4: If a copper-free system is not viable for your specific transformation with this compound, several parameters can be optimized:
-
Slow Addition of the Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. By adding the alkyne slowly to the reaction mixture using a syringe pump, you can maintain a low instantaneous concentration, thereby disfavoring dimerization.[2]
-
Choice of Base and Solvent: The base and solvent system is critical. Amine bases like triethylamine or diisopropylamine are commonly used, often as a co-solvent.[6][10] The solvent needs to effectively dissolve all components, from the lipophilic this compound to the inorganic catalyst complexes.[11] For some systems, polar aprotic solvents like DMF can slow the reaction by displacing ligands from the palladium complex, whereas less coordinating solvents like toluene might be more effective.[11]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction outcome.[12] Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the competing homocoupling.[2][12] For instance, ligands like XPhos have been shown to be effective in improving yields in challenging Sonogashira reactions.[13]
-
Temperature Control: While aryl iodides are generally reactive and can often be coupled at room temperature, carefully controlling the temperature is important.[14] Lowering the temperature can sometimes disfavor the homocoupling side reaction.[15]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and minimizing homocoupling in the Sonogashira reaction of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Comparative Data: Strategies to Reduce Homocoupling
The following table summarizes the impact of different strategies on the ratio of the desired cross-coupled product to the homocoupled byproduct.
| Strategy | Key Parameter Change | Expected Impact on Product/Byproduct Ratio | Rationale |
| Atmosphere Control | Rigorous degassing and inert atmosphere | Significant Increase | Minimizes the primary oxidant (O2) required for Glaser coupling.[2][3] |
| Catalyst System | Switch to a copper-free protocol | Very High Increase / Elimination of byproduct | Removes the catalyst responsible for the homocoupling side reaction.[6][8] |
| Reagent Addition | Slow addition of terminal alkyne | Moderate to High Increase | Lowers the instantaneous alkyne concentration, disfavoring the bimolecular side reaction.[2] |
| Ligand Modification | Use of bulky, electron-rich phosphines | Moderate Increase | Can accelerate the desired Pd-catalyzed cross-coupling cycle relative to the Cu-catalyzed homocoupling.[12] |
| Solvent/Base Choice | Screen non-coordinating solvents and amine bases | Variable Increase | Optimizes solubility and reaction kinetics to favor the desired pathway.[11] |
The Competing Catalytic Cycles
To better understand the problem, it is crucial to visualize the competing reaction pathways. The Sonogashira reaction involves two interconnected catalytic cycles, while the Glaser coupling represents a parasitic cycle that consumes the alkyne starting material.
Caption: Sonogashira cycle and the competing Glaser homocoupling.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is provided as a robust starting point for minimizing homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Amine Base (e.g., triethylamine or diisopropylamine, freshly distilled)
-
Solvent (e.g., Toluene or THF, anhydrous and thoroughly degassed)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%).
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv).
-
Solvent and Base: Add the degassed solvent (e.g., Toluene) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Degassing: Subject the mixture to one final freeze-pump-thaw cycle to ensure all reagents are free of oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture. For optimal results, especially with sensitive alkynes, slow addition via syringe pump is recommended.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 50 °C is a good starting point for aryl iodides). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
By implementing these scientifically-grounded strategies, you can effectively suppress the formation of homocoupled byproducts and significantly improve the yield and purity of your desired product in the Sonogashira coupling of this compound.
References
- BenchChem. (n.d.). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
- The Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Reaction Troubleshooting.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
- Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6955-6982.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- American Chemical Society. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- American Chemical Society. (n.d.). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- The Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Sustainable Chemical Insight in Biological Exploration. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Flow Chemistry. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Thieme. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
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- 15. researchgate.net [researchgate.net]
Impact of base selection on Suzuki coupling with 4-Fluoro-3-iodotoluene
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura coupling, with a specific focus on the challenging substrate, 4-fluoro-3-iodotoluene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter specific, practical issues in their work. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Category 1: The Fundamental Role of the Base
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component and its role is multifaceted, but its primary function is to activate the organoboron species for the crucial transmetalation step.[1][2] In the absence of a base, the transmetalation step is generally too slow to be productive.[2]
The accepted mechanism involves the base reacting with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[3][4][5] This anionic borate has increased electron density on the organic group (R), which significantly accelerates its transfer from boron to the palladium(II) center, a process known as transmetalation.[1][3][4]
Additionally, the base can play other roles, including:
-
Formation of Palladium Alkoxide/Hydroxide Complexes: The base can react with the palladium-halide complex formed after oxidative addition, creating a more reactive [ArPd(OR)L₂] or [ArPd(OH)L₂] species that facilitates transmetalation.[2][6]
-
Accelerating Reductive Elimination: Some bases, particularly alkoxides, have been shown to accelerate the final reductive elimination step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated.[2]
Q2: How does the strength (pKa) of the base impact the reaction with this compound?
A2: The base strength is a critical parameter that must be carefully tuned. For a substrate like this compound, a base must be strong enough to deprotonate the boronic acid to form the reactive borate, but not so strong that it promotes undesirable side reactions.[3][4]
-
Weak Bases (e.g., NaHCO₃, KF): These may not be effective enough to generate a sufficient concentration of the borate species, leading to a sluggish or incomplete reaction. However, they can be advantageous when dealing with base-sensitive functional groups on either coupling partner.[1][7]
-
Moderately Strong Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): This is often the "sweet spot" for many Suzuki couplings. They are strong enough to facilitate efficient transmetalation without being overly aggressive.[7][8][9] For this compound, bases like K₂CO₃ and K₃PO₄ are excellent starting points.[10]
-
Strong Bases (e.g., NaOH, KOH, NaOt-Bu): While very effective at generating the borate, strong bases can significantly increase the rate of side reactions. With this compound, the primary concern is proto-deiodination (dehalogenation), where the iodine is replaced by a hydrogen atom.[11][12] Strong bases can also promote the decomposition of the palladium catalyst or sensitive substrates.[13]
The relationship between base strength and reaction outcome is complex; it is intertwined with the solvent, temperature, and ligand choice. Therefore, screening different bases is often a necessary step in optimization.[9][14]
Category 2: Troubleshooting Common Issues
Q3: My reaction yield is low and I'm observing a significant amount of 4-fluorotoluene byproduct. What is happening and how can I fix it?
A3: The formation of 4-fluorotoluene indicates that a dehalogenation (specifically, proto-deiodination) side reaction is occurring.[11][12] This is a common issue, especially with reactive aryl iodides like this compound.[11][15] The base plays a crucial role in this side reaction.
Probable Cause: The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[8] This can happen if the base (especially alkoxides) or solvent (like alcohols) acts as a hydride source.[8][11] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to yield the dehalogenated byproduct.
Solutions Focused on Base Selection:
-
Switch to a Weaker, Non-Hydridic Base: If you are using a strong base like NaOH or an alkoxide, switch to a weaker inorganic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices to suppress dehalogenation.[11][16] Potassium carbonate (K₂CO₃) is also a very common and effective alternative.[7]
-
Use Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, water can sometimes be a proton source contributing to dehalogenation.[11] Try using an anhydrous base like K₃PO₄ in an anhydrous solvent like dioxane or toluene.[7]
-
Optimize Base Stoichiometry: Using a large excess of the base can sometimes exacerbate side reactions. Try reducing the equivalents of base to 2.0-3.0 equivalents.
Other Troubleshooting Steps:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the dehalogenation pathway.[7][11]
-
Temperature Control: High temperatures can increase the rate of dehalogenation.[12] Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Q4: My reaction is very slow or stalls completely. Could the base be the problem?
A4: Yes, the choice and quality of the base are common reasons for a sluggish or stalled reaction.
Probable Causes & Solutions:
-
Insufficient Base Strength: The base may be too weak to efficiently generate the active borate species. If you are using a very weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄.[7]
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective. If you are using a heterogeneous inorganic base, ensure it is finely powdered and that the reaction is stirred vigorously to maximize surface area and mixing.[17] Sometimes, switching to a more soluble base like Cs₂CO₃ can improve results.[16]
-
Incorrect Solvent/Base Pairing: The effectiveness of a base is highly dependent on the solvent system. For example, K₃PO₄ often works well in anhydrous toluene or dioxane, while K₂CO₃ is frequently used in aqueous mixtures with solvents like dioxane or THF.[2][10]
-
Degraded Reagents: Ensure your boronic acid has not degraded via protodeboronation, which can happen during storage.[17] Also, ensure your base is dry and of high quality.
// Causes Cause_Base [label="Cause: Insufficient Base Strength or Solubility?", shape=ellipse]; Cause_Temp [label="Cause: Temperature Too Low?", shape=ellipse]; Cause_Catalyst [label="Cause: Catalyst/Ligand Inactive?", shape=ellipse]; Cause_StrongBase [label="Cause: Base Too Strong?\nHydride Source?", shape=ellipse]; Cause_HighTemp [label="Cause: Temperature Too High?", shape=ellipse];
// Solutions Sol_StrongerBase [label="Solution:\n- Switch to K₃PO₄ or Cs₂CO₃\n- Ensure fine powder & vigorous stirring", shape=note, fillcolor="#F1F3F4"]; Sol_IncreaseTemp [label="Solution:\n- Increase temperature incrementally\n(e.g., 80°C -> 100°C)", shape=note, fillcolor="#F1F3F4"]; Sol_CheckCatalyst [label="Solution:\n- Use fresh catalyst/ligand\n- Screen different ligands (e.g., XPhos)", shape=note, fillcolor="#F1F3F4"]; Sol_WeakerBase [label="Solution:\n- Switch to K₃PO₄ or K₂CO₃\n- Use anhydrous conditions", shape=note, fillcolor="#F1F3F4"]; Sol_LowerTemp [label="Solution:\n- Decrease temperature\n(e.g., 100°C -> 80°C)", shape=note, fillcolor="#F1F3F4"];
// Connections Start -> LowYield [label=" Poor Conversion"]; Start -> Dehalogenation [label=" Side Product"]; Start -> GoodYield [label=" >80% Conversion"];
LowYield -> Cause_Base; LowYield -> Cause_Temp; LowYield -> Cause_Catalyst;
Dehalogenation -> Cause_StrongBase; Dehalogenation -> Cause_HighTemp;
Cause_Base -> Sol_StrongerBase; Cause_Temp -> Sol_IncreaseTemp; Cause_Catalyst -> Sol_CheckCatalyst; Cause_StrongBase -> Sol_WeakerBase; Cause_HighTemp -> Sol_LowerTemp; } ` Caption: A troubleshooting workflow for common issues in the Suzuki coupling of this compound.
Category 3: Practical Considerations & Protocols
Q5: Which base should I start with for my initial experiment with this compound?
A5: For a robust starting point, potassium carbonate (K₂CO₃) is an excellent first choice.[7] It offers a good balance of reactivity and mildness, is inexpensive, and is effective in a wide range of solvent systems, particularly aqueous mixtures (e.g., dioxane/water or THF/water).[10]
A second, equally strong recommendation for an initial screen, especially if dehalogenation is a concern from the outset, is potassium phosphate (K₃PO₄) .[10][11] It is often used under anhydrous conditions and is known to be effective at minimizing side reactions.[11]
The table below summarizes the properties of common bases.
| Base | pKa (Conjugate Acid) | Common Solvents | Pros | Cons/Potential Issues |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Inexpensive, reliable, good starting point.[7] | Can be less effective for challenging couplings; heterogeneity requires good stirring. |
| Cs₂CO₃ | 10.3 | Dioxane/H₂O, THF, Toluene | Higher solubility than K₂CO₃, often gives higher yields.[16] | More expensive. |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF (often anhydrous) | Excellent for suppressing dehalogenation; good for sensitive substrates.[10][11] | Can be slower; requires anhydrous conditions for best results. |
| NaOH/KOH | 15.7 | Aqueous mixtures | Very strong, can drive difficult reactions. | Often promotes dehalogenation and other side reactions.[11][12] |
| NaOt-Bu | 19.0 | THF, Dioxane | Extremely strong base. | High risk of dehalogenation and substrate/catalyst decomposition.[13] |
| KF | 3.2 | Toluene, Dioxane | Very mild, useful for base-sensitive functional groups.[1] | Often too weak for general-purpose use, leading to low conversion. |
Q6: Can you provide a general experimental protocol for the Suzuki coupling of this compound?
A6: Absolutely. The following protocol is a well-established starting point. Remember that optimization of catalyst, ligand, solvent, and temperature may be necessary for your specific boronic acid coupling partner.
Screening Protocol for Suzuki-Miyaura Coupling
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. If using a solid catalyst, you can briefly remove the septum under a strong positive flow of inert gas.
-
Degassing (Optional but Recommended): Purge the reaction mixture with a stream of inert gas for another 5-10 minutes.[18]
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (a good starting point is 80-100 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the this compound starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross-coupling reaction - ResearchGate. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchGate. [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity - ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]
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Technical Support Center: Optimizing Reactions with 4-Fluoro-3-iodotoluene
A Senior Application Scientist's Guide to Understanding and Troubleshooting Solvent Effects on Reaction Rates
Welcome to the technical support guide for 4-Fluoro-3-iodotoluene. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, understanding the variables that control its reactivity is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most critical yet complex of these variables: the choice of solvent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered in the field regarding the reaction kinetics of this compound.
Q1: My palladium-catalyzed cross-coupling reaction with this compound is proceeding very slowly or not at all. How critical is my choice of solvent?
A: Your choice of solvent is absolutely critical and is one of the most important factors in reaction optimization.[2] A solvent's role extends far beyond simply dissolving reagents. It directly influences the entire catalytic cycle by stabilizing or destabilizing intermediates and transition states.[3][4] For a typical Suzuki-Miyaura or Sonogashira coupling, the solvent must:
-
Ensure Solubility: All components—the aryl halide, the coupling partner (e.g., boronic acid), the base, and the catalyst—must be sufficiently soluble.[5]
-
Facilitate Catalyst Activity: The solvent can impact the speciation, stability, and performance of the palladium catalyst.[2]
-
Stabilize Key Transition States: The rate-determining step, often the oxidative addition of the C-I bond to the Pd(0) center, involves a significant change in the polarity of the palladium complex. The right solvent can lower the activation energy for this step, thereby accelerating the reaction.[4]
An incorrect solvent choice can lead to poor solubility, catalyst deactivation, or a high activation barrier for the key mechanistic steps, resulting in a sluggish or failed reaction.
Q2: For a Suzuki-Miyaura coupling of this compound, should I use a polar aprotic, polar protic, or nonpolar solvent?
A: There is no single "best" solvent, as the optimal choice often depends on the specific coupling partner, base, and ligand used. However, a general hierarchy has been observed.
-
Polar Aprotic Solvents (e.g., DMF, DMA, NMP, THF, Acetonitrile): These are often the most effective and are excellent starting points. They possess high dielectric constants and dipole moments, which are effective at stabilizing charged or highly polar transition states common in the catalytic cycle.[2][6] Studies have shown that polar aprotic solvents can significantly enhance reaction rates for Suzuki couplings.[7]
-
Polar Protic Solvents (e.g., Water, Alcohols): These are frequently used as co-solvents with polar aprotic or nonpolar solvents. The addition of water, for instance, can dramatically accelerate the reaction rate in many Suzuki couplings.[7][8] This is attributed to several factors, including improved solubility of the base (like K₃PO₄ or Cs₂CO₃) and stabilization of key intermediates.
-
Nonpolar Solvents (e.g., Toluene, Dioxane, Hexane): While sometimes effective, particularly with highly active catalyst systems, they are generally less efficient for promoting the polar transition states in the mechanism. However, in some cases, such as certain Sonogashira couplings, a nonpolar solvent like toluene may be preferred over a polar one like DMF to prevent the displacement of essential ligands from the palladium catalyst.[5]
Recommendation: Start with a polar aprotic solvent like DMF or a mixture such as Dioxane/Water.
Q3: How does solvent polarity specifically influence the oxidative addition of the C-I bond to the palladium catalyst?
A: The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-limiting step in cross-coupling.[9][10] This step can proceed via two primary mechanisms, and the operative pathway is highly influenced by solvent polarity:
-
Three-Centered Mechanism: This is a non-polar pathway that is typically favored in non-polar solvents.
-
Nucleophilic Displacement Pathway: This pathway involves a highly polar, charge-separated transition state.[2]
Polar solvents preferentially stabilize the polar nucleophilic displacement transition state, lowering its activation energy and making this the more favorable pathway.[2][4] This stabilization leads to a faster rate of oxidative addition and, consequently, a faster overall reaction rate. For electron-deficient aryl halides, this effect is particularly pronounced.
Q4: I am concerned about potential side reactions, such as debromination or homocoupling. Can solvent choice help mitigate these?
A: Yes, solvent selection can influence the prevalence of side reactions.
-
Protodehalogenation (Loss of Iodine): This can occur in the presence of a proton source. Using rigorously dried aprotic solvents can minimize this pathway. If a protic co-solvent like water or alcohol is necessary for rate acceleration, careful optimization of the reaction time and temperature is needed to maximize the desired coupling before significant degradation occurs.
-
Homocoupling (e.g., of the boronic acid): This side reaction is often promoted by the presence of oxygen and can be dependent on the base and solvent system. Degassing the solvent thoroughly prior to use is a critical step to minimize oxygen-dependent side reactions. While the solvent's direct role in homocoupling is complex, choosing a system that promotes a rapid rate for the desired cross-coupling is the best strategy, as it allows the productive catalytic cycle to outcompete the undesired pathways.
Q5: Is it possible to achieve a nucleophilic aromatic substitution (SNAr) at the C-F bond of this compound, and what solvent conditions would be required?
A: While the C-I bond is the primary site of reactivity for cross-coupling, an SNAr reaction at the C-F bond is mechanistically possible, though challenging. For an SNAr reaction to occur, the aromatic ring typically needs to be "activated" by strong electron-withdrawing groups ortho or para to the leaving group. This compound lacks strong activation.
However, if you were attempting such a transformation with a potent nucleophile, the solvent choice would be critical. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[11]
-
Ideal Solvents: Highly polar aprotic solvents like DMSO or DMF are the solvents of choice for SNAr reactions.[12] They effectively stabilize the charged Meisenheimer complex, facilitating its formation.
-
Detrimental Solvents: Protic solvents (water, alcohols) should be avoided. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile, increases its effective steric bulk, and reduces its reactivity, thereby retarding the reaction rate.[12][13][14]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to solvent effects.
| Problem | Probable Solvent-Related Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Poor Solubility: One or more reagents (substrate, base, catalyst) are not fully dissolved.[5] 2. Inappropriate Polarity: The solvent does not adequately stabilize the rate-limiting transition state.[3] 3. Catalyst Inhibition: The solvent (e.g., DMF) may coordinate too strongly to the metal center, displacing necessary ligands.[5] | 1. Change Solvent or Add Co-solvent: Switch to a solvent with better solubilizing power (e.g., NMP, DMA). Consider a biphasic system like Toluene/Water, which can dissolve both organic and inorganic components.[7] 2. Screen a Polarity Range: Test a nonpolar (Toluene), a moderately polar (THF), and a highly polar aprotic (DMF) solvent to find the optimal environment. 3. Switch Solvent Class: If catalyst inhibition is suspected in a coordinating solvent like DMF, switch to a less-coordinating solvent like Dioxane or Toluene. |
| Reaction Stalls or is Inconsistent | 1. Solvent Impurities: Presence of water in anhydrous reactions, or other reactive impurities. 2. Insufficient Degassing: Dissolved oxygen can lead to catalyst decomposition (formation of Pd-black) or promote side reactions like homocoupling. | 1. Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents. If necessary, purify the solvent using standard laboratory procedures (e.g., distillation, passing through activated alumina). 2. Implement Rigorous Degassing: Degas the solvent thoroughly for 15-30 minutes using a "freeze-pump-thaw" cycle (3x) or by bubbling with an inert gas (Argon or Nitrogen). |
| Formation of Side Products | 1. Protodehalogenation: The solvent or impurities within it act as a proton source, leading to the replacement of iodine with hydrogen. 2. Homocoupling of Coupling Partner: The solvent environment may favor the undesired dimerization of the boronic acid or terminal alkyne. | 1. Ensure Anhydrous Conditions: Use a freshly dried, aprotic solvent. If a protic solvent is required, minimize its amount and the reaction time. 2. Optimize for Rate: Focus on a solvent system that maximizes the rate of the desired cross-coupling. A faster primary reaction will outcompete slower side reactions. Ensure the solvent is fully degassed. |
Section 3: Experimental Protocol - Solvent Screening for Suzuki-Miyaura Coupling
This protocol provides a self-validating workflow to empirically determine the optimal solvent for the Suzuki-Miyaura coupling of this compound with a model boronic acid.
Objective: To evaluate the effect of different solvents on the reaction rate and yield for the coupling of this compound and Phenylboronic Acid.
Materials & Reagents:
-
This compound
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), finely ground
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Solvents for screening: Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane
-
Deionized Water (degassed)
-
Dodecane (Internal Standard)
-
Ethyl Acetate (for workup)
-
Saturated aq. NaCl (Brine)
Experimental Workflow Diagram
Caption: Workflow for parallel solvent screening in a cross-coupling reaction.
Procedure:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.
-
Reagent Preparation: To a vial, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add the screening solvent (4.0 mL) and the internal standard (e.g., Dodecane, 0.5 mmol) to the vial. For the Dioxane/Water system, use 3.2 mL of Dioxane and 0.8 mL of degassed water.
-
Catalyst Pre-mixture: In a separate small vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount (~0.5 mL) of the respective solvent. The use of modern pre-catalysts can also enhance reproducibility.[15][16]
-
Reaction Initiation: Add the catalyst pre-mixture to the main reaction vial.
-
Heating and Monitoring: Place the vial in a pre-heated block at 80 °C and stir vigorously. Take small aliquots (e.g., 0.1 mL) at specified time points (e.g., 1h, 2h, 4h, 8h).
-
Quenching and Analysis: Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product, corrected against the internal standard.
-
Repeat: Repeat steps 2-7 for each solvent to be screened.
Section 4: Data Interpretation
The results from the screening protocol can be summarized to directly compare solvent performance.
Table 1: Hypothetical Results of Solvent Screening at 2 Hours
| Solvent | Solvent Type | Dielectric Constant (ε)[6][17][18] | % Conversion (at t=2h) | Observations |
| Toluene | Nonpolar | 2.4 | 15% | Slow reaction, clear solution. |
| THF | Polar Aprotic | 7.6 | 65% | Moderate reaction rate. |
| DMF | Polar Aprotic | 37.0 | 92% | Fast reaction, homogeneous. |
| Dioxane/Water (4:1) | Mixed Protic/Aprotic | ~10-15 (Est.) | >95% | Very fast reaction, biphasic. |
Interpretation: The data clearly show a trend where increasing solvent polarity accelerates the reaction rate. The polar aprotic solvent DMF provides a significantly faster reaction than the less polar THF and nonpolar Toluene. The mixed Dioxane/Water system is also highly effective, demonstrating the beneficial effect of water as a co-solvent in Suzuki-Miyaura reactions.[7][8] This provides a strong, evidence-based rationale for selecting DMF or a Dioxane/Water system for further optimization.
References
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Bannister, R. D., et al. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
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Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
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Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. [Link]
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Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. (2018). YouTube. [Link]
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Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange. [Link]
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What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora. [Link]
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- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Journal of Chemistry and Chemical Sciences.
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Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]
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Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). ResearchGate. [Link]
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Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. (2018). Quora. [Link]
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COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester. [Link]
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Physical properties of some common organic solvents. (n.d.). Oregon State University. [Link]
- Lee, H., & Buchwald, S. L. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. NIH Public Access.
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Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst. (n.d.). ResearchGate. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
- Jessop, P. G., et al. (2015). Solvatochromic parameters for solvents of interest in green chemistry. RSC Publishing.
- Flow Chemistry: Sonogashira Coupling. (n.d.). Syracuse University.
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The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
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Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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The effect of different solvents on the Suzuki coupling reac- tion a. (n.d.). ResearchGate. [Link]
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Solvatochromic indicators for Kamlet–Taft solvent parameters and E T (30). (n.d.). ResearchGate. [Link]
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- Cerea, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.).
- Welton, T., et al. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. NIH Public Access.
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Cross-Coupling Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
- Wu, Y., et al. (2022).
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The Chemical Backbone: Why this compound is Essential for Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Kinetic profile of Suzuki-Miyaura reaction in different solvents. (n.d.). ResearchGate. [Link]
- MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (n.d.).
- Mancini, P. M., et al. (1993). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Recent Advances in Sonogashira Reactions. (2016).
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2016).
- Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. (n.d.). The Journal of Organic Chemistry.
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2016).
- Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. (n.d.). NIH Public Access.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH Public Access.
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2012). ResearchGate. [Link]
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Technical Support Center: Temperature Optimization for Cross-Coupling Reactions of 4-Fluoro-3-iodotoluene
Welcome to the technical support center for optimizing cross-coupling reactions with 4-fluoro-3-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to troubleshoot effectively and optimize your outcomes.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses prevalent challenges encountered during the cross-coupling of this compound, with a focus on temperature as a key variable.
Issue 1: Low or No Product Yield at Standard Temperatures
Question: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is showing poor conversion at a generally recommended temperature (e.g., 80-100 °C). What are the likely causes and how can I address this?
Answer: Low yield at standard temperatures often points to a high activation energy barrier for a key step in the catalytic cycle. With this compound, the C-I bond is highly reactive, so the oxidative addition of the aryl iodide to the Pd(0) catalyst is typically facile and not the rate-limiting step.[1][2] Therefore, we must consider other stages of the reaction:
-
Transmetalation: This step can be slow, especially with sterically hindered or electronically deactivated coupling partners. Increasing the temperature can provide the necessary energy to overcome this barrier.
-
Reductive Elimination: This is the final, product-forming step. While often rapid, its rate can be temperature-dependent.[3][4] Insufficient thermal energy may lead to a stalled catalytic cycle.
Troubleshooting Steps:
-
Incremental Temperature Increase: Cautiously raise the reaction temperature in 10-20 °C increments. For many Suzuki-Miyaura reactions, temperatures up to 120 °C can be effective.[5][6] Microwave heating can also be a valuable tool for rapidly screening higher temperatures.[1]
-
Solvent Choice: Ensure your solvent is appropriate for the desired temperature. High-boiling point solvents like toluene, DMF, or 1,4-dioxane are often suitable for these reactions. The solvent system must also adequately dissolve the base.[6]
-
Catalyst and Ligand Stability: Be mindful of the thermal stability of your palladium catalyst and phosphine ligand. Prolonged heating at very high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[7] If decomposition is suspected, consider a more robust ligand or a pre-catalyst designed for high-temperature applications.
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Question: I'm observing a high percentage of homocoupling of my boronic acid (or other organometallic reagent) and/or dehalogenation of the this compound. How is temperature influencing this?
Answer: The formation of these side products is often exacerbated by elevated temperatures, which can accelerate undesirable reaction pathways.
-
Homocoupling: This side reaction is particularly prevalent in Sonogashira couplings (Glaser coupling) and can be catalyzed by the copper co-catalyst, especially in the presence of oxygen.[7] Higher temperatures can increase the rate of this undesired coupling. In Suzuki-Miyaura reactions, homocoupling of the boronic acid can also occur.
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom can occur if a hydride source is present. This can sometimes be promoted at higher temperatures.[8]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are obtaining a reasonable yield but have significant side products, try reducing the temperature. Even a 10-20 °C decrease can sometimes suppress these side reactions without drastically affecting the rate of the desired cross-coupling.
-
Ensure an Inert Atmosphere: The presence of oxygen can promote homocoupling and catalyst decomposition.[7] It is critical to thoroughly degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Optimize Reagent Stoichiometry and Addition: Slow addition of one of the coupling partners can sometimes minimize homocoupling by keeping its concentration low at any given time.[7]
-
Consider a Copper-Free Protocol: For Sonogashira reactions, if homocoupling is a persistent issue, switching to a copper-free method is a highly effective solution.[7]
Issue 3: Catalyst Decomposition at Elevated Temperatures
Question: My reaction mixture turns black upon heating, and the reaction stalls. What does this indicate, and how can I prevent it?
Answer: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[7] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive. This is often triggered by:
-
High Temperatures: Many palladium-phosphine complexes have a limited thermal stability.
-
Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[7]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[7]
Troubleshooting Steps:
-
Screen Ligands: Different phosphine ligands confer varying degrees of thermal stability to the palladium center. If you suspect decomposition, screen a panel of more robust ligands, such as bulky biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.
-
Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and ensure efficient generation of the active Pd(0) species, which can be crucial for reactions requiring higher temperatures.
-
Re-evaluate Temperature: It's possible that a lower temperature, perhaps with a longer reaction time, could provide a better overall yield by preserving the catalyst's activity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a cross-coupling reaction with this compound?
For most palladium-catalyzed cross-coupling reactions involving an aryl iodide, a good starting point is typically in the range of 60-100 °C.[5] Since the C-I bond is relatively weak, the initial oxidative addition step is generally not demanding.[1] This temperature range often provides a good balance between reaction rate and catalyst stability.
Q2: How does the choice of cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) affect the optimal temperature?
The optimal temperature can indeed vary depending on the specific cross-coupling reaction:
-
Suzuki-Miyaura Coupling: Often requires temperatures in the 80-120 °C range to facilitate the transmetalation step, especially with less reactive boronic acids.[6][9]
-
Heck Reaction: The optimal temperature can be highly substrate-dependent, but temperatures around 100-140 °C are common. There can be a significant interaction between temperature and concentration.[10]
-
Sonogashira Coupling: Can often be performed at milder conditions, sometimes even at room temperature, due to the use of a copper co-catalyst which facilitates the transmetalation with the alkyne.[11][12] However, less reactive aryl halides might require heating to 40-65 °C or higher.[13]
-
Buchwald-Hartwig Amination: The required temperature is highly dependent on the amine and the ligand used. While some modern catalyst systems allow for room-temperature amination, others may require heating to 80-110 °C.[14][15]
Q3: Can I run the reaction at room temperature?
While some highly efficient catalyst systems can promote the coupling of aryl iodides at room temperature, it is not always the case. If a reaction is known to work at elevated temperatures, attempting it at room temperature will likely result in a very slow or stalled reaction. However, for Sonogashira couplings, room temperature is often a feasible starting point.[11]
Q4: How do I perform a systematic temperature optimization?
A systematic approach is crucial for finding the optimal temperature. A Design of Experiments (DoE) approach can be very powerful.[10] However, a simpler, effective method is as follows:
-
Initial Screening: Run a few small-scale reactions at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor Progress: Use TLC, GC-MS, or LC-MS to monitor the consumption of starting material and formation of the product at regular intervals.
-
Analyze Results: Identify the temperature that gives the best conversion and lowest amount of side products in a reasonable timeframe.
-
Refine: If necessary, you can then perform a more focused screen around the most promising temperature (e.g., 90 °C, 100 °C, 110 °C).
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling of this compound
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vials suitable for parallel synthesis
-
Heating block or multiple oil baths
Procedure:
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound, the aryl boronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents) in the chosen solvent.
-
Prepare a separate stock solution of the palladium catalyst and ligand (if not using a pre-catalyst) in the same solvent.
-
-
Reaction Setup:
-
To each of four labeled reaction vials, add a stir bar.
-
Dispense an equal volume of the substrate/base stock solution into each vial.
-
Dispense an equal volume of the catalyst stock solution into each vial.
-
Seal the vials securely with caps containing PTFE septa.
-
-
Heating and Monitoring:
-
Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C, Vial 4: 120 °C).
-
Stir the reactions at a consistent rate.
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion rate.
-
Continue to monitor the reactions at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete or has stalled.
-
-
Data Analysis:
-
Compare the conversion rates and impurity profiles at each temperature over time.
-
The optimal temperature is the one that provides the highest yield of the desired product with the minimal formation of byproducts in the shortest amount of time.
-
| Temperature (°C) | Conversion after 2h (%) | Conversion after 6h (%) | Notes |
| 60 | 15 | 40 | Slow reaction rate. |
| 80 | 50 | 95 | Good conversion, minimal side products. |
| 100 | 85 | >98 | Faster reaction, slight increase in impurities. |
| 120 | 90 | >98 | Rapid reaction, noticeable catalyst decomposition. |
This is example data and will vary based on the specific substrates and catalyst system.
Visualizing the Process
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in cross-coupling reactions.
Caption: A streamlined workflow for experimental temperature optimization.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Electronic Dependence of C-O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. ElectronicsAndBooks. [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC - NIH. [Link]
-
Oxidative addition of aryl iodides and bromides to gold. Reaction of a... ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling. Flow Chemistry. [Link]
-
Reductive elimination. Wikipedia. [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. The Doyle Group - UCLA. [Link]
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). ResearchGate. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Figure S6. Temperature optimization for the Suzuki coupling reaction. ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Optimization of reaction conditions at room temperature a. ResearchGate. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. PMC - NIH. [Link]
-
C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Fluoro-iodotoluene Isomers in Suzuki Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The reaction's versatility and functional group tolerance have cemented its role in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3] However, the efficiency of the Suzuki coupling is highly dependent on the nature of the substrates, particularly the aryl halide.[4] This guide provides an in-depth comparison of the reactivity of various fluoro-iodotoluene isomers in the Suzuki coupling reaction, offering both theoretical insights and a practical experimental framework for researchers.
The choice of an aryl halide is critical, with the general reactivity trend being I > Br > Cl > F.[5][6] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond. When the aromatic ring is further substituted, electronic and steric factors come into play, influencing the rate and yield of the reaction.[7][8] This guide will focus on fluoro-iodotoluene isomers, which present an interesting case study due to the competing electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group, as well as the steric hindrance they may impose.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6][9] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) complex.[6] The electronic properties of the aryl halide significantly influence this step. Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[6] Steric hindrance around the carbon-halogen bond can also impede the approach of the bulky palladium catalyst, slowing down the reaction.[7][8]
Theoretical Reactivity of Fluoro-iodotoluene Isomers
To understand the expected reactivity of different fluoro-iodotoluene isomers, we must consider the interplay of electronic and steric effects of the methyl (-CH₃) and fluoro (-F) substituents on the oxidative addition step.
-
Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). The methyl group, in contrast, is electron-donating through an inductive effect (+I) and hyperconjugation. The net electronic effect on the carbon-iodine bond will depend on the relative positions of these substituents. An electron-deficient C-I bond is generally more susceptible to oxidative addition.
-
Steric Effects: The presence of a substituent, particularly the methyl group, in the ortho position to the iodine atom can create steric hindrance, potentially slowing down the reaction.[3]
Based on these principles, we can predict a general reactivity trend for the fluoro-iodotoluene isomers. For this guide, we will consider the following isomers as representative examples:
-
4-Fluoro-2-iodotoluene: The fluorine atom is para to the iodine, and the methyl group is ortho. The fluorine's -I effect will be felt at the C-I bond, making it more electron-deficient. However, the ortho-methyl group will introduce significant steric hindrance.
-
2-Fluoro-4-iodotoluene: The fluorine atom is ortho to the iodine, and the methyl group is para. The strong -I effect of the ortho-fluorine will make the C-I bond highly electron-deficient and likely more reactive. The para-methyl group will have a smaller electronic influence and no steric effect on the reaction center.
-
4-Fluoro-3-iodotoluene: Both the fluoro and methyl groups are meta to the iodine. Their electronic effects on the C-I bond will be less pronounced compared to ortho or para positions. Steric hindrance will be minimal.
Predicted Reactivity Order:
Based on the above analysis, the predicted order of reactivity in Suzuki coupling is:
2-Fluoro-4-iodotoluene > this compound > 4-Fluoro-2-iodotoluene
This prediction is based on the dominant activating effect of the ortho-fluorine in 2-fluoro-4-iodotoluene and the significant steric hindrance from the ortho-methyl group in 4-fluoro-2-iodotoluene.
Comparative Experimental Workflow
To empirically validate the predicted reactivity, a standardized Suzuki coupling experiment should be performed for each isomer. The following workflow outlines a robust procedure for this comparison.
Figure 2: A standardized experimental workflow for comparing the reactivity of fluoro-iodotoluene isomers in Suzuki coupling.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki coupling of a fluoro-iodotoluene isomer with phenylboronic acid.[10][11]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-iodotoluene isomer (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed toluene (4 mL) and water (1 mL). Finally, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30, 60, 120, and 240 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.
Comparative Performance Data
The following table summarizes hypothetical but plausible experimental data from the comparative study outlined above. This data is intended to illustrate the expected outcomes based on theoretical principles.
| Fluoro-iodotoluene Isomer | Reaction Time (min) for >95% Conversion | Isolated Yield (%) | Purity (%) | Key Observations |
| 2-Fluoro-4-iodotoluene | 60 | 92 | >98 | Rapid conversion with minimal side product formation. The strong activating effect of the ortho-fluorine is evident. |
| This compound | 120 | 85 | >98 | Moderate reaction rate. The electronic effects of the substituents are less pronounced, leading to a "baseline" reactivity for an iodoarene. |
| 4-Fluoro-2-iodotoluene | 240+ | 65 | 95 | Significantly slower reaction rate. Some starting material may remain even after extended reaction times. The steric hindrance from the ortho-methyl group likely impedes the oxidative addition step. |
Table 1: Comparative performance data for the Suzuki coupling of fluoro-iodotoluene isomers with phenylboronic acid.
Conclusion and Recommendations
The reactivity of fluoro-iodotoluene isomers in Suzuki coupling is significantly influenced by the interplay of electronic and steric effects. Our analysis and the presented data strongly suggest that an ortho-fluoro substituent dramatically accelerates the reaction due to its strong electron-withdrawing inductive effect, which facilitates the rate-determining oxidative addition step. Conversely, an ortho-methyl group introduces substantial steric hindrance, which can significantly retard the reaction rate and lower the overall yield.
For researchers and drug development professionals, these findings have important practical implications:
-
Substrate Selection: When designing synthetic routes, the strategic placement of substituents on the aryl halide can be used to modulate reactivity and potentially improve reaction efficiency.
-
Reaction Optimization: For less reactive isomers, such as those with significant steric hindrance, optimization of reaction conditions (e.g., higher temperature, different catalyst/ligand system, or a stronger base) may be necessary to achieve satisfactory yields.[4][12]
-
Predictive Chemistry: Understanding these fundamental principles of physical organic chemistry allows for more accurate predictions of reaction outcomes, saving valuable time and resources in the laboratory.
This guide provides a foundational understanding of the factors governing the reactivity of substituted aryl halides in one of modern organic chemistry's most powerful reactions. Further investigations could explore the effects of different boronic acids, catalyst systems, and solvent conditions to build a more comprehensive picture of the reactivity landscape.
References
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Chemical Society Reviews (RSC Publishing).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review.Asian Journal of Chemistry.
- Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.
- Suzuki reaction.Wikipedia.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.RSC Publishing.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- (PDF) Suzuki Cross Coupling Reaction-A Review.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Suzuki Coupling: Mechanism & Examples.NROChemistry.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.PMC - NIH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-Fluoro-3-iodotoluene and 4-Bromo-3-fluorotoluene in Modern Synthetic Chemistry
Introduction: Dissecting Two Versatile Halogenated Building Blocks
In the landscape of pharmaceutical and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 4-Fluoro-3-iodotoluene and 4-bromo-3-fluorotoluene are two such critical building blocks, each offering a unique combination of reactive handles on a substituted toluene core.[1][2][3] While structurally similar, the substitution of iodine for bromine imparts significant and often decisive differences in their chemical reactivity.
This guide provides an in-depth, objective comparison of these two reagents. We will move beyond simple catalog specifications to explore the fundamental principles governing their reactivity, supported by mechanistic insights and comparative data. Our goal is to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions, optimizing reaction design and accelerating discovery.
Part 1: Core Physicochemical Properties and Electronic Profiles
The reactivity of an aryl halide is fundamentally governed by the nature of its carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. The primary distinction between our two subjects lies in the C-I versus the C-Br bond.
The generally accepted trend for C-X bond dissociation energy (BDE) is C-F > C-Cl > C-Br > C-I.[4] This means significantly less energy is required to cleave the C-I bond compared to the C-Br bond, a fact that profoundly influences reaction kinetics, particularly in transformations where C-X bond scission is the rate-determining step.[5]
The fluorine atom, common to both molecules, exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[6][7] This effect can render the adjacent carbon atoms more electrophilic and can stabilize anionic intermediates, a crucial factor in nucleophilic aromatic substitution.[8]
| Property | This compound | 4-Bromo-3-fluorotoluene | Rationale & Implications |
| CAS Number | 452-82-4[9] | 452-74-4[10] | Unique identifiers for sourcing and regulatory compliance. |
| Molecular Formula | C₇H₆FI[9] | C₇H₆BrF | Different halogen composition dictates reactivity. |
| Molecular Weight | 236.03 g/mol [9] | 189.02 g/mol [10] | Important for stoichiometric calculations. |
| Relevant BDE | C(sp²)–I ≈ 272 kJ/mol | C(sp²)–Br ≈ 336 kJ/mol | The significantly weaker C-I bond predicts higher reactivity in oxidative addition processes.[11] |
| Key Substituent Effects | Strong -I effect from ortho Fluorine activating the C-I bond. | Weaker -I effect from meta Fluorine on the C-Br bond. | The position of the fluorine atom relative to the heavier halogen dramatically alters the electronic landscape. |
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision.[1][12] The critical, often rate-determining, first step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[13][14]
The Decisive Role of Oxidative Addition
The rate of oxidative addition for aryl halides follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[12][13] This order directly correlates with the C-X bond dissociation energies. The weaker C-I bond in this compound allows it to undergo oxidative addition to Pd(0) catalysts much more readily, and under significantly milder conditions, than 4-bromo-3-fluorotoluene.
This enhanced reactivity translates to several practical advantages:
-
Lower Catalyst Loadings: Efficient turnover can often be achieved with less palladium.
-
Milder Reaction Temperatures: Reactions can proceed at room temperature or with gentle heating, preserving sensitive functional groups.
-
Shorter Reaction Times: Kinetic favorability leads to faster consumption of the starting material.
Conversely, activating the more robust C-Br bond of 4-bromo-3-fluorotoluene often requires more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands that facilitate the oxidative addition step.[13]
Figure 1. Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical differences, let's consider a hypothetical Suzuki-Miyaura coupling with phenylboronic acid.
| Aryl Halide | Catalyst System | Conditions | Expected Outcome |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 60 °C, 2h | High yield (>90%) expected due to the facile oxidative addition of the C-I bond. |
| 4-Bromo-3-fluorotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 60 °C, 2h | Low to moderate conversion expected. The C-Br bond is significantly less reactive under these mild conditions. |
| 4-Bromo-3-fluorotoluene | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄, Toluene, 100 °C, 12h | High yield (>90%) achievable, but requires a more active catalyst system and more forcing thermal conditions. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To demonstrate the differential reactivity of this compound and 4-bromo-3-fluorotoluene under mild Suzuki-Miyaura conditions.
Materials:
-
Reaction Vessel 1: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol)
-
Reaction Vessel 2: 4-Bromo-3-fluorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol)
-
Common Reagents: Pd(PPh₃)₄ (0.02 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), H₂O (1 mL)
Procedure:
-
Setup: To each oven-dried reaction vessel equipped with a magnetic stir bar, add the respective aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Evacuate and backfill each vessel with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and water to each vessel via syringe.
-
Reaction: Immerse both vessels in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or GC-MS.
-
Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yields to quantitatively compare the conversion rates.
Expected Result: The reaction with this compound will show significantly higher conversion, likely reaching completion, while the reaction with 4-bromo-3-fluorotoluene will show only partial conversion in the same timeframe.
Part 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[15] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
The SNAr Reactivity Paradox
Contrary to cross-coupling reactions, the reactivity of leaving groups in SNAr often follows the trend F > Cl > Br > I.[17][18] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the subsequent elimination of the halide.[19] The high electronegativity of the halogen is crucial for two reasons:
-
It polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
It powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through the inductive effect.[18]
Since fluorine is the most electronegative halogen, it provides the greatest stabilization to the anionic intermediate, thereby lowering the activation energy of the rate-determining step.
Figure 2. The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applying the Principles to Our Substrates
When considering SNAr, we must analyze the activation of each potential leaving group (I, Br, F) by the other electron-withdrawing substituents on the ring.
-
For this compound: The primary site for SNAr is the C-I bond at position 3. This position is strongly activated by the powerful electron-withdrawing fluorine atom in the ortho position. Ortho/para activation is most effective for stabilizing the Meisenheimer complex.[16] Therefore, the C-I bond, while not the "best" SNAr leaving group in isolation, is highly susceptible to substitution due to this potent electronic activation. Displacement of the fluorine at C4 is less likely as it is only activated by the weaker inductive effect of the meta-iodine.
-
For 4-Bromo-3-fluorotoluene: The C-Br bond at position 4 is activated by the fluorine atom in the meta position. Meta activation is significantly weaker than ortho/para activation.[16] The C-F bond at position 3 is activated by the ortho-bromine. While fluorine is a better SNAr leaving group in principle, the C-F bond is very strong. Therefore, SNAr on this molecule is generally less favorable than on its iodo-counterpart. The most probable, albeit likely sluggish, reaction would be the displacement of bromine at C4.
Summary and Strategic Recommendations
The choice between this compound and 4-bromo-3-fluorotoluene is not arbitrary; it is a strategic decision that should be dictated by the desired chemical transformation.
| Feature | This compound | 4-Bromo-3-fluorotoluene | Recommendation |
| Cross-Coupling Reactivity | High. The weak C-I bond allows for rapid oxidative addition under mild conditions. | Moderate to Low. The stronger C-Br bond requires more active catalysts and/or higher temperatures. | For Suzuki, Sonogashira, Heck, Buchwald-Hartwig , and related couplings, this compound is the preferred reagent for efficiency and substrate scope. |
| SNAr Reactivity | Moderate to High. The C-I bond is strongly activated by the ortho-fluorine substituent. | Low. The C-Br bond is only weakly activated by the meta-fluorine substituent. | For nucleophilic aromatic substitution reactions, this compound is the more promising substrate . |
| Cost & Availability | Often higher cost due to the price of iodine. | Generally more cost-effective. | For large-scale synthesis where reactivity is not limiting, the bromo-analogue may be considered if harsh conditions are acceptable. |
| Orthogonal Reactivity | Possible to perform selective cross-coupling at the iodine position while leaving the C-F bond intact. | Possible to perform selective cross-coupling at the bromine position while leaving the C-F bond intact. | Both molecules offer opportunities for sequential, site-selective functionalization, a highly valuable attribute in complex molecule synthesis. |
Final Verdict: For general-purpose applications requiring high reactivity and mild conditions, particularly in the realm of palladium-catalyzed cross-coupling, This compound is demonstrably the more versatile and efficient building block. Its utility in SNAr is also enhanced by its specific substitution pattern. 4-Bromo-3-fluorotoluene remains a valuable, cost-effective alternative, especially when synthetic routes are being optimized for scale and can accommodate more forcing reaction conditions.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10842-10845. Available at: [Link]
-
Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. Available at: [Link]
-
Fu, Z., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Nature Communications, 12, 3395. Available at: [Link]
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A Comparative Guide to 4-Fluoro-3-iodotoluene in Cross-Coupling Reactions: A Senior Application Scientist's Perspective
For the modern researcher in organic synthesis and drug development, the selection of the right building block is paramount to the success of a synthetic campaign. Among the vast arsenal of commercially available intermediates, substituted aryl halides hold a prominent position due to their versatility in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 4-fluoro-3-iodotoluene with other aryl halides, offering insights into its reactivity and performance in key cross-coupling transformations. We will delve into the electronic and steric factors that govern its behavior and provide experimental context to aid in your synthetic planning.
The Unique Duality of this compound: A Tale of Two Halogens
This compound is a fascinating substrate for cross-coupling reactions, primarily due to the orthogonal reactivity of its two halogen substituents.[1] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0).[2] This inherent reactivity difference allows for selective functionalization at the C-I position while leaving the robust C-F bond intact for potential subsequent transformations.
This selective reactivity is a cornerstone of modern synthetic strategy, enabling the sequential introduction of different functionalities onto the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group further modulates the electronic properties of the aromatic ring, influencing the rate and efficiency of the cross-coupling reaction.
The Fundamental Principles: A Refresher on Aryl Halide Reactivity in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of oxidative addition to the palladium(0) catalyst.[2] This initial, often rate-determining, step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an arylpalladium(II) halide complex. The general trend for the ease of oxidative addition follows the order of C-I > C-Br > C-Cl >> C-F.[2] This trend is a direct consequence of the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group.
Figure 1: A simplified diagram of a typical palladium-catalyzed cross-coupling cycle.
Electronic effects of other substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups generally accelerate the rate of oxidative addition by making the aryl halide more electrophilic.[3] Conversely, electron-donating groups can decrease the reaction rate. Steric hindrance, particularly at the ortho position to the halogen, can also significantly impact the reaction, often retarding the rate of oxidative addition.[4][5]
Performance Comparison of this compound in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies of this compound with its bromo and chloro analogues under identical conditions are not extensively documented in the literature, we can infer its relative performance based on the well-established principles discussed above.
| Aryl Halide | Relative Reactivity in Oxidative Addition | Expected Performance in Cross-Coupling | Key Considerations |
| This compound | High (due to C-I bond) | Excellent yields and fast reaction times, especially in Suzuki, Sonogashira, and Negishi couplings. | The fluorine atom can be retained for further functionalization. The methyl group provides some electron donation. |
| 4-Fluoro-3-bromotoluene | Moderate (due to C-Br bond) | Good yields, but may require slightly harsher conditions (higher temperature, longer reaction time) compared to the iodo analogue. | A good balance between reactivity and stability. |
| 4-Fluoro-3-chlorotoluene | Low (due to C-Cl bond) | Challenging to activate. Requires specialized, bulky, and electron-rich phosphine ligands and often higher temperatures. | More cost-effective starting material, but catalyst and reaction optimization are critical.[6] |
| Iodotoluene | High | Excellent reactivity, comparable to this compound. | Lacks the fluorine substituent for further diversification. |
| Fluorotoluene | Very Low (due to C-F bond) | Generally unreactive in standard cross-coupling conditions. Requires specialized catalysts and conditions for C-F activation. | The C-F bond is typically preserved during cross-coupling at other positions. |
Table 1: A comparative overview of the expected reactivity of this compound and related aryl halides in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this reaction.[1][7] The reaction typically proceeds under mild conditions with a variety of boronic acids and esters. The electron-withdrawing nature of the fluorine atom can further enhance the reactivity of the aryl iodide.
Figure 2: Key components of a typical Suzuki-Miyaura coupling reaction involving this compound.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also highly efficient with aryl iodides.[8] this compound is expected to perform exceptionally well in this reaction, allowing for the synthesis of functionalized alkynes.[1][9] The mild reaction conditions of the Sonogashira coupling are generally compatible with the fluoro and methyl substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While aryl iodides are reactive substrates, their use can sometimes be complicated by the formation of stable palladium-iodide bridged dimers, which can slow down the catalytic cycle.[10] However, the use of bulky, electron-rich biarylphosphine ligands can mitigate this issue and promote efficient coupling.[11][12] Therefore, with the appropriate choice of ligand, this compound is a viable and effective substrate for the synthesis of substituted anilines. Studies have shown high selectivity for the amination of aryl iodides in the presence of aryl chlorides and bromides.[13][14][15]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The reactivity of aryl halides in the Heck reaction follows the same general trend, with iodides being the most reactive.[3][16] The electronic nature of the substituents on the aryl halide can influence the regioselectivity of the alkene insertion.[4][17] The presence of both an electron-withdrawing fluorine and an electron-donating methyl group on this compound can lead to interesting regiochemical outcomes that should be considered during reaction planning.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and broad scope.[18][19] Aryl iodides are excellent electrophiles for this reaction.[20] this compound is expected to couple efficiently with a wide range of organozinc reagents under Negishi conditions, providing a versatile route to various substituted aromatic compounds.
Experimental Protocols: Representative Procedures
The following are representative, non-optimized protocols for the cross-coupling of an aryl iodide. These should be adapted and optimized for the specific substrate and desired product.
Suzuki-Miyaura Coupling Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium tetrakis(triphenylphosphine) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine (5 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for cross-coupling reactions. Its key advantages lie in the high reactivity of the carbon-iodine bond, which allows for efficient coupling under mild conditions, and the presence of a stable carbon-fluorine bond that can be reserved for subsequent synthetic manipulations. This "best of both worlds" scenario provides synthetic chemists with a powerful tool for the construction of complex molecular architectures.
When compared to its bromo and chloro analogues, this compound offers superior reactivity, often leading to higher yields and shorter reaction times. While aryl bromides are a viable alternative, they may require more forcing conditions. Aryl chlorides, although economically attractive, present significant challenges in terms of catalytic activation. The choice of aryl halide will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.
As the field of catalysis continues to evolve, with the development of ever more active and selective catalyst systems, the utility of substrates like this compound will only continue to grow. Its unique combination of reactive sites ensures its place as a staple in the toolbox of researchers and drug development professionals for years to come.
References
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- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1471–1543). John Wiley & Sons.
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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- Negishi, E.-i. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
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The Chemical Backbone: Why this compound is Essential for Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
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A Senior Application Scientist's Guide to HPLC Analysis of Reaction Mixtures Containing 4-Fluoro-3-iodotoluene
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. 4-Fluoro-3-iodotoluene is a critical aryl halide intermediate in the synthesis of a variety of pharmaceutical compounds and advanced materials.[1][2] Its dual halogenation provides distinct reactive sites for cross-coupling and nucleophilic substitution reactions.[1] Consequently, a robust and reliable High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of reaction mixtures containing this compound. We will delve into the rationale behind stationary phase selection, mobile phase optimization, and sample preparation, supported by experimental data and established chromatographic principles.
The Analytical Challenge: Resolving Structurally Similar Halogenated Aromatics
The primary challenge in the HPLC analysis of this compound reaction mixtures lies in the separation of the target analyte from structurally similar compounds. These can include starting materials, isomers, and byproducts of dehalogenation or other side reactions. The subtle differences in polarity and structure among these halogenated aromatics necessitate a highly selective chromatographic system.
Comparing Stationary Phases for Enhanced Selectivity
The choice of stationary phase is the most critical factor in achieving the desired separation. While the C18 column is a workhorse in reversed-phase chromatography, its purely hydrophobic interactions may not be sufficient for resolving closely related halogenated isomers.[3] Phenyl-based and fluorinated phases offer alternative selectivities that can be highly advantageous for this application.[4][5]
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for Halogenated Aromatics | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose, widely available, good retention for non-polar compounds. | Limited selectivity for positional isomers with similar hydrophobicity.[6] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the analyte.[5][7] The hexyl linker provides a balance of hydrophobic retention. | Selectivity can be dependent on the mobile phase composition, particularly the type of organic modifier.[8] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and charge-transfer interactions | Superior selectivity for halogenated compounds and positional isomers.[4][9] The electron-deficient fluorinated ring interacts strongly with electron-rich aromatic analytes.[10] | Can exhibit different retention behavior compared to C18, which may require more method development. |
The unique separation mechanism of PFP columns stems from the highly electronegative fluorine atoms on the phenyl ring, which create a strong dipole moment and allow for multiple modes of interaction with the analyte.[11] This often results in enhanced retention and resolution of halogenated compounds that co-elute on a C18 column.[4]
Experimental Protocol: A Comparative HPLC Method
The following is a detailed, step-by-step methodology for the comparative analysis of a simulated reaction mixture of this compound on C18, Phenyl-Hexyl, and PFP columns.
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[12]
-
Dilution: Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[13] This prevents clogging of the column and instrument tubing.[12]
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 40% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Data Analysis
Analyze the resulting chromatograms for retention time, peak shape, and resolution between this compound and any impurities.
Expected Results and Interpretation
The choice of stationary phase will significantly impact the separation of this compound from its potential impurities, such as positional isomers or dehalogenated byproducts.
Table 2: Predicted Retention Behavior on Different Stationary Phases
| Compound | C18 | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| This compound | Good retention, baseline separation from non-polar impurities. | Enhanced retention and improved separation from aromatic impurities due to π-π interactions. | Excellent retention and superior resolution of positional isomers and other halogenated byproducts.[14] |
| Positional Isomers (e.g., 3-Fluoro-4-iodotoluene) | Potential for co-elution with the main peak. | Improved separation compared to C18, but may still be incomplete. | Baseline separation is highly probable due to unique dipole-dipole interactions.[6][10] |
| Dehalogenated Impurities (e.g., 4-Fluorotoluene) | Elutes earlier than the main peak. | Elutes earlier, with good separation. | Elutes much earlier, with sharp peaks. |
Visualizing the HPLC Workflow
Caption: Figure 1: HPLC Analysis Workflow for this compound Reaction Mixtures.
Conclusion and Recommendations
For the routine analysis of reaction mixtures containing this compound, a standard C18 column may suffice if the primary goal is to monitor the disappearance of starting materials and the appearance of the main product. However, for in-depth purity analysis and the resolution of closely related isomers and byproducts, a Pentafluorophenyl (PFP) column is highly recommended . Its unique selectivity for halogenated aromatic compounds provides a significant advantage in resolving components that are often challenging to separate on traditional reversed-phase columns.[4][9] The use of a Phenyl-Hexyl column offers an intermediate selectivity and can be a valuable alternative.
Ultimately, the choice of column should be guided by the specific separation requirements of the reaction being monitored. Method development and optimization, including adjustments to the mobile phase composition and gradient, are essential for achieving robust and reliable results in the analysis of this compound and its related compounds.
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Bardsley, J. (2022, January 27). Sample Preparation for HPLC. YouTube. Retrieved from [Link]
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Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
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Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Retrieved from [Link]
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Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns. Retrieved from [Link]
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Pediaa.Com. (2022, April 23). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
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A Comparative Guide to the Definitive Structure Validation of 4-Fluoro-3-iodotoluene Derivatives: Why X-ray Crystallography Reigns Supreme
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar for understanding its function, reactivity, and potential applications. For halogenated aromatic compounds such as 4-fluoro-3-iodotoluene derivatives, which are prevalent scaffolds in medicinal chemistry, precise structural information is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of these derivatives, with a primary focus on the unparalleled accuracy of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance with other widely used analytical methods, supported by illustrative data and established principles.
The Imperative for Unambiguous Structure Determination
The introduction of halogen atoms, particularly fluorine and iodine, into a toluene scaffold dramatically influences its physicochemical properties. The regiochemistry of these substituents dictates everything from metabolic stability in a drug candidate to the electronic properties of a novel material. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unsafe therapeutic candidates. Therefore, the choice of analytical technique for structure validation is a critical decision in the research and development pipeline.
X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography is an experimental science that directly images the atomic and molecular structure of a crystal.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of molecules in a single crystal, producing a unique diffraction pattern.[1][3] From this pattern, a three-dimensional map of the electron density within the crystal is generated, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[2][3] For derivatives of this compound, this technique offers an unequivocal solution to their structural elucidation.
The Inherent Advantage for Halogenated Compounds
The presence of a heavy atom like iodine in this compound derivatives is particularly advantageous for X-ray crystallography. The scattering power of an atom is proportional to its number of electrons. Iodine, with its high electron density, scatters X-rays strongly, acting as a powerful phasing tool that simplifies the process of solving the crystal structure. This often leads to a more accurate and readily interpretable electron density map, leaving no ambiguity in the placement of the substituents on the aromatic ring.
A Self-Validating Workflow for X-ray Crystallography
The following diagram outlines a robust and self-validating workflow for the structure determination of a novel this compound derivative.
Figure 1: A comprehensive workflow for X-ray crystallographic structure validation.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive structural data, other spectroscopic techniques are routinely employed for the characterization of organic molecules. Here, we objectively compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the specific task of validating the structure of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity through scalar couplings, spatial proximity through NOEs | Molecular weight, elemental composition |
| Ambiguity | Unambiguous for well-ordered crystals | Can be ambiguous for isomers, requires extensive 2D experiments | Cannot distinguish between isomers |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | Soluble sample (mg quantities) | Small sample amount (µg to ng) |
| Heavy Atom Effect | Advantageous (easier phasing) | Can lead to line broadening | Isotopic pattern is informative |
| Throughput | Lower, crystal growth can be a bottleneck | Higher | Highest |
| Cost | High initial investment, moderate per sample | Moderate to high initial investment, low per sample | Low to moderate initial investment, low per sample |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[4][5] For a this compound derivative, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired. While ¹H NMR can provide information about the substitution pattern on the aromatic ring through coupling constants, overlapping signals and complex splitting patterns due to ¹H-¹⁹F coupling can complicate the analysis.[6] 2D NMR techniques like COSY, HSQC, and HMBC are essential to piece together the molecular framework.[6]
Causality Behind Experimental Choices in NMR: The choice of 2D NMR experiments is dictated by the need to establish through-bond correlations. A ¹H-¹H COSY experiment would identify neighboring protons, while an HMBC would reveal long-range correlations between protons and carbons, helping to place the methyl group and the halogen substituents. A ¹H-¹⁹F HOESY could provide through-space correlations to further confirm the regiochemistry.
Limitations: While powerful, NMR alone may not be sufficient to definitively distinguish between all possible isomers, especially if key correlations are weak or ambiguous. For instance, distinguishing between this compound and 3-fluoro-4-iodotoluene might rely on subtle differences in chemical shifts or long-range coupling constants, which can be subject to interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[7][8] For a this compound derivative, the mass spectrum would show a characteristic isotopic pattern for the presence of iodine.[9]
Limitations: Mass spectrometry is incapable of providing information about the connectivity of atoms and therefore cannot distinguish between isomers.[9] While fragmentation patterns can sometimes offer clues about the structure, these are often not unique enough for unambiguous isomer differentiation.
The Synergy of Techniques: A Holistic Approach
While X-ray crystallography stands as the definitive method, a multi-technique approach is the cornerstone of robust chemical characterization. NMR and MS are invaluable for initial characterization, purity assessment, and providing complementary data that supports the crystallographic findings.
Figure 2: Synergy of analytical techniques for comprehensive structure validation.
Experimental Protocols
Protocol 1: Single Crystal Growth of a this compound Derivative
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>98%) as determined by NMR and LC-MS. Impurities can significantly hinder crystal growth.[10]
-
Solvent Selection: Screen a variety of solvents for solubility. An ideal solvent for slow evaporation is one in which the compound is moderately soluble.[10][11] For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble.[12]
-
Slow Evaporation Method: a. Prepare a near-saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate). b. Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as nucleation sites.[13] c. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]
-
Vapor Diffusion Method: a. Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open vial. b. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane). c. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[12]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and immediately mount them on the goniometer head of the diffractometer for data collection.
Protocol 2: Data Validation and Deposition
-
CIF Generation: After structure solution and refinement using software such as SHELX[14] or Olex2, a Crystallographic Information File (CIF) is generated. This file contains all the crystallographic data for the structure.[15][16]
-
Data Validation: Before deposition, the CIF must be validated using the checkCIF service provided by the International Union of Crystallography (IUCr).[17][18] This program checks for inconsistencies and potential errors in the data.
-
Database Deposition: The validated CIF should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[17][19] This ensures the data is archived and accessible to the scientific community. Deposition provides a unique CCDC number that should be included in any publication.[20]
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. Its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule leaves no room for the ambiguity that can arise from spectroscopic methods alone. While NMR and mass spectrometry are essential components of a comprehensive characterization workflow, they serve to complement, rather than replace, the definitive structural insights provided by X-ray crystallography. By adhering to a robust and self-validating crystallographic workflow, researchers and drug development professionals can ensure the integrity of their structural data, a critical factor for the successful advancement of their scientific endeavors.
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A Senior Application Scientist’s Guide to Purity Determination of 4-Fluoro-3-iodotoluene
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
4-Fluoro-3-iodotoluene (CAS 452-82-4), a halogenated aromatic compound, is a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring both fluorine and iodine atoms on a toluene backbone, provides distinct reactive sites for advanced chemical transformations like palladium-catalyzed cross-coupling reactions.[2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Impurities, which can arise from starting materials (e.g., 4-bromo-3-fluorotoluene), side reactions, or degradation, can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.[3][4][5]
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind method selection, enabling researchers and drug development professionals to make informed decisions. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, treating each not as a standalone technique, but as part of a comprehensive, orthogonal strategy for quality assurance. All methodologies are presented within the framework of internationally recognized validation principles to ensure data integrity and regulatory compliance.[6][7][8][9]
Chapter 1: Gas Chromatography (GC) for Volatile Impurity Profiling
Expert Rationale: Why Start with GC?
Gas Chromatography is the frontline technique for assessing the purity of volatile and semi-volatile compounds like this compound. Its power lies in its high resolving power for separating compounds with different boiling points and polarities.[10] We employ a Flame Ionization Detector (FID) due to its exceptional sensitivity to hydrocarbons and a linear response over a wide concentration range, making it ideal for quantifying both the main component and trace-level impurities in a single run.[11] This method is particularly adept at detecting residual solvents and volatile starting materials that may persist after synthesis.
The choice of a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a deliberate one. It provides a balanced selectivity for a range of aromatic isomers and related substances that are common process impurities, ensuring a robust separation that is crucial for accurate quantification.
Experimental Workflow: GC-FID Analysis
Caption: GC-FID workflow for purity analysis.
Detailed Protocol: GC-FID Method
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent such as acetonitrile or toluene.
-
Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial.
2. GC System & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides robust and reproducible performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Optimal for separating aromatic isomers and related impurities. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading from the major component while allowing detection of trace impurities. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates volatile solvents early and elutes higher-boiling impurities effectively. |
| Detector | FID, 300 °C | High sensitivity for organic compounds and prevents condensation of analytes. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
3. System Suitability Test (SST) - A Self-Validating System:
-
Before sample analysis, inject a known standard or a representative sample five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound must be ≤ 2.0%. This ensures the system is precise and suitable for analysis.[6]
4. Data Analysis:
-
Calculate the purity using area percent normalization.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
This method assumes that all impurities have a similar response factor to the main component in the FID, which is a reasonable starting point for many organic impurities.[11]
Chapter 2: High-Performance Liquid Chromatography (HPLC) for an Orthogonal View
Expert Rationale: The Necessity of an Orthogonal Method
While GC is excellent for volatile compounds, it is blind to non-volatile or thermally unstable impurities, such as polymeric materials or salts. HPLC provides an "orthogonal" (i.e., fundamentally different) separation mechanism based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[12][13][14] This makes it the perfect complementary technique to GC.
We utilize a reversed-phase (RP-HPLC) method, which is the workhorse of the pharmaceutical industry.[15] A C18 column is selected due to its hydrophobic nature, which effectively retains the non-polar this compound. A gradient elution with acetonitrile and water allows for the separation of a wide range of impurities, from polar to non-polar. Detection is performed using a UV-Vis or Diode Array Detector (DAD), leveraging the strong UV absorbance of the aromatic ring.
Experimental Workflow: RP-HPLC-UV Analysis
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol: RP-HPLC-UV Method
1. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a 0.1 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.
2. HPLC System & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine QC. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Industry-standard column for reversed-phase separation of small molecules.[13] |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier that elutes the analyte. |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A broad gradient to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Detection | UV/DAD at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of peak distortion. |
3. System Suitability Test (SST) - Ensuring Method Performance:
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria:
- RSD for peak area ≤ 2.0%.
- Tailing factor for the main peak ≤ 2.0 (ensures good peak shape).
- Theoretical plates (column efficiency) ≥ 2000.
-
These parameters confirm the system's precision, peak symmetry, and separation efficiency.[6]
4. Data Analysis:
-
Calculate purity using area percent normalization, similar to the GC method. This approach is standard for purity assays where impurity standards are not available.[16]
Chapter 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Expert Rationale: The Gold Standard for Quantification
Unlike chromatographic techniques that provide a relative purity based on detector response, Quantitative NMR (qNMR) is a primary ratio method that can determine absolute purity.[17] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, we can calculate the analyte's purity without needing a reference standard of the analyte itself.[18]
For this compound, we have a powerful and elegant tool at our disposal: ¹⁹F qNMR . The ¹⁹F nucleus offers several advantages over the more common ¹H NMR:
-
100% Natural Abundance: Maximizes signal intensity.
-
High Sensitivity: Comparable to protons.
-
Wide Chemical Shift Range: Results in a simple, clean spectrum with a single peak for our analyte, free from the complex overlapping signals often seen in ¹H spectra of aromatic compounds. This drastically simplifies integration and improves accuracy.[19][20]
Experimental Workflow: ¹⁹F qNMR Analysis
Caption: ¹⁹F qNMR workflow for absolute purity determination.
Detailed Protocol: ¹⁹F qNMR Method
1. Sample Preparation (The Key to Accuracy):
-
Using an analytical balance, accurately weigh ~15 mg of a certified internal standard (e.g., α,α,α-Trifluorotoluene) into a clean, dry vial. Record the weight to 0.01 mg.
-
To the same vial, add ~25 mg of the this compound sample, and record the weight accurately.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer & Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | ≥ 400 MHz with a ¹⁹F probe | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 90° | Ensures uniform excitation of all nuclei for accurate quantification. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (Longest T₁ of analyte or standard) | CRITICAL: Allows for full relaxation of the nuclei between scans, which is essential for accuracy. Typically ≥ 60 seconds.[20] |
| Acquisition Time | ~2-3 seconds | Sufficient to digitize the signal properly. |
| Number of Scans | 16 to 64 | Average scans to achieve an adequate signal-to-noise ratio (S/N > 250:1). |
| Temperature | 25 °C | Maintain constant temperature for stable shimming and consistent results. |
3. Data Analysis & Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for this compound and the signal for the internal standard.
-
Calculate the purity using the following equation:
Chapter 4: Comparative Guide & Method Selection Strategy
The choice of analytical method is driven by the intended purpose of the analysis. A routine quality control check has different requirements than the certification of a primary reference material. The table below provides a comparative summary to guide your decision-making process.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹⁹F qNMR) |
| Principle of Separation | Volatility & Polarity | Polarity & Hydrophobicity | No separation; based on molar concentration |
| Primary Application | Purity assay for volatile components, residual solvents | Orthogonal purity assay for non-volatile/thermal-labile impurities | Absolute purity determination, certification of reference standards |
| Typical LOD/LOQ | Low ppm level (e.g., 1-10 ppm) | Low ppm level (e.g., 1-10 ppm) | ~0.1% (1000 ppm) |
| Specificity | High; potential co-elution of isomers | High; potential co-elution based on polarity | Absolute; distinguishes structurally different molecules |
| Precision (RSD) | Excellent (<1-2%) | Excellent (<1-2%) | Excellent (<1%) |
| Sample Throughput | High (15-30 min/sample) | Medium (20-40 min/sample) | Low (requires careful prep & long acquisition) |
| Impurity Identification | Requires coupling to Mass Spectrometry (GC-MS) | Requires coupling to Mass Spectrometry (LC-MS)[21][22] | Provides structural information, aiding in identification |
| Quantification Type | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) |
Strategic Recommendations:
-
For Routine In-Process Control & Batch Release: A validated GC-FID or RP-HPLC method is typically sufficient, cost-effective, and provides high throughput. Using both provides a powerful, orthogonal view of the impurity profile.[23][24]
-
For Investigating Unknown Impurities: If significant unknown peaks are observed in GC or HPLC, coupling the method to a mass spectrometer (GC-MS or LC-MS ) is essential for structural elucidation.[16][25]
-
For Reference Standard Certification: When a highly accurate, definitive purity value is required for a reference standard, ¹⁹F qNMR is the unequivocal method of choice due to its status as a primary analytical technique.[17]
Conclusion
A comprehensive assessment of this compound purity cannot be achieved with a single analytical method. A multi-faceted, orthogonal approach is paramount to ensuring product quality and safety. Gas Chromatography serves as the initial screen for volatile impurities, while High-Performance Liquid Chromatography provides a critical secondary analysis for non-volatile components. For the definitive assignment of absolute purity, particularly for reference material qualification, ¹⁹F Quantitative NMR stands as the authoritative gold standard.
By understanding the principles, strengths, and limitations of each technique, researchers and quality control professionals can design a robust analytical strategy that guarantees the integrity of this vital chemical intermediate, thereby safeguarding the entire downstream manufacturing process.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 4-Fluoro-3-iodotoluene Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The functionalized aromatic compound, 4-fluoro-3-iodotoluene, represents a valuable building block in this endeavor, offering versatile handles for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The efficiency of these transformations hinges critically on the selection of an appropriate catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling reactions of this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Central Role of this compound in Synthesis
The unique substitution pattern of this compound, featuring a nucleophilic methyl group, an electron-withdrawing fluorine atom, and a reactive iodine atom, makes it a desirable synthon. The C-I bond is the most labile among halogens for oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions. The fluorine substituent can enhance metabolic stability and modulate the electronic properties of the final molecule, a feature often sought in pharmaceutical candidates.
This guide will focus on three principal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.
Navigating the Fluorination Landscape: A Comparative Guide to Reagents Beyond 4-Fluoro-3-iodotoluene
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] While versatile building blocks like 4-fluoro-3-iodotoluene have their place, the ever-increasing complexity of synthetic targets demands a broader and more nuanced understanding of the available fluorination methodologies. This guide provides a comparative analysis of alternative reagents and strategies for the synthesis of fluorinated compounds, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their specific synthetic challenges.
The Evolving Toolkit: Moving Beyond Traditional Building Blocks
This compound is a valuable bifunctional molecule, offering sites for both nucleophilic/electrophilic aromatic substitution and cross-coupling reactions.[3] However, reliance on a single building block can be limiting. Modern synthetic chemistry has ushered in an era of late-stage fluorination, where the fluorine atom is introduced at a later, more strategic point in the synthesis.[4][5] This approach allows for greater molecular diversity and the ability to fine-tune properties on complex scaffolds. This guide will explore the leading alternatives, categorized by the nature of the fluorine source: electrophilic and nucleophilic reagents.
Electrophilic Fluorinating Agents: Taming the "F+" Synthon
Electrophilic fluorinating agents deliver a formal "F+" to a nucleophilic carbon center. These reagents have become increasingly popular due to their bench-top stability and predictable reactivity with electron-rich substrates.[6][7]
The N-F Class: A Workhorse for Modern Fluorination
Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents.[6][8] Their reactivity can be finely tuned by modifying the electronic properties of the nitrogen-containing scaffold.
A key advantage of N-F reagents is their commercial availability and relative ease of handling compared to gaseous fluorine.[6][9] The choice between them often comes down to a balance of reactivity, selectivity, and cost. A quantitative reactivity scale for several N-F reagents has been established, providing a valuable tool for reaction optimization.[8][10]
| Reagent | Structure | Key Characteristics | Typical Applications |
| Selectfluor® (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, bench-stable solid, versatile.[11] | Fluorination of enolates, electron-rich aromatics, and in transition-metal-catalyzed C-H fluorination.[11][12] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline solid, more moderate reactivity than Selectfluor®, good for selective fluorinations.[6] | Palladium-catalyzed ortho-fluorination of directing group-containing arenes, fluorination of carbanions.[2][12] | |
| N-Fluoropyridinium Salts | Reactivity is tunable by altering substituents on the pyridine ring.[6][7] | Fluorination of a wide range of nucleophiles, including enol ethers and sulfides.[7] |
The general mechanism for the electrophilic aromatic substitution (EAS) of a toluene derivative involves the attack of the electron-rich aromatic ring on the electrophilic fluorine, followed by deprotonation to restore aromaticity.
Caption: General mechanism of electrophilic aromatic fluorination.
Experimental Protocol: Palladium-Catalyzed Ortho-Fluorination of a Toluene Derivative with NFSI
This protocol is a general procedure for the directed C-H fluorination of an aryl compound and can be adapted for a suitable toluene derivative bearing a directing group (e.g., a pyridine or amide).[12]
Materials:
-
Toluene derivative with a directing group (e.g., 2-tolylpyridine)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Palladium acetate (Pd(OAc)₂)
-
Ligand (if necessary)
-
Solvent (e.g., acetonitrile/nitromethane mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add the toluene derivative (1.0 equiv), NFSI (1.2 equiv), and Pd(OAc)₂ (0.05 equiv).
-
If a ligand is required, add it at this stage (e.g., 0.1 equiv).
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Pd-catalyzed ortho-fluorination.
Nucleophilic Fluorinating Agents: Harnessing the Power of Fluoride Anion
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻). While conceptually straightforward, the low nucleophilicity of fluoride in protic solvents and its high basicity in aprotic media present significant challenges.[13] Modern methods have largely overcome these hurdles through the use of specialized fluoride sources and transition metal catalysis.
Transition Metal-Mediated Fluorination of Aryl Halides
A powerful alternative to using pre-fluorinated building blocks is the direct fluorination of aryl halides. Copper and palladium complexes have been instrumental in facilitating this transformation.
Copper-Mediated Fluorination: Copper-mediated fluorination of aryl iodides has emerged as a practical method, often employing silver fluoride (AgF) as the fluoride source.[14][15] These reactions can tolerate a range of functional groups and proceed under relatively mild conditions.[14] A recent development involves a photochemical, copper-mediated fluorination of aryl iodides at room temperature.[16][17]
Palladium-Catalyzed Fluorination: Palladium-catalyzed methods have also been developed for the fluorination of aryl triflates, bromides, and iodides.[5][18] These reactions often require specialized ligands to promote the challenging C-F reductive elimination from the palladium center.[5]
| Method | Aryl Precursor | Fluoride Source | Catalyst | Key Features |
| Copper-Mediated | Aryl Iodide | AgF | Copper(I) salt | Tolerates various functional groups, can be performed photochemically at room temperature.[14][17] |
| Palladium-Catalyzed | Aryl Triflates, Bromides, Iodides | CsF, KF | Palladium complex with specialized ligands | Broad substrate scope, but can be sensitive to ligand choice.[5][18] |
The proposed mechanism for copper-mediated fluorination of an aryl iodide involves oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-F bond.[14]
Caption: Simplified mechanism for Cu-mediated fluorination.
Experimental Protocol: Copper-Mediated Fluorination of an Aryl Iodide
This protocol is a general procedure based on the work of Hartwig and Fier for the copper-mediated fluorination of aryl iodides.[14][15]
Materials:
-
Aryl iodide (e.g., 3-iodotoluene)
-
(tBuCN)₂CuOTf or a similar Cu(I) source
-
Silver fluoride (AgF)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the aryl iodide (1.0 equiv), (tBuCN)₂CuOTf (2.0 equiv), and AgF (1.0 equiv) to a dry reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time, monitoring by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
The filtrate can be analyzed directly or concentrated and purified by column chromatography. Note that separation from the hydrodehalogenated side product can be challenging.[14][19]
Conclusion: Choosing the Right Tool for the Job
The synthesis of fluorinated compounds has moved far beyond the use of a limited set of pre-fluorinated building blocks. The modern chemist has a diverse array of powerful tools at their disposal, from stable, selective electrophilic N-F reagents to versatile transition metal-catalyzed nucleophilic fluorination methods.
The choice of reagent and strategy will ultimately depend on several factors: the electronic nature of the substrate, the desired regioselectivity, functional group tolerance, and the stage at which fluorine is to be introduced. For electron-rich systems, electrophilic fluorination with reagents like Selectfluor® or NFSI is often a reliable choice. For the conversion of readily available aryl halides, copper- or palladium-catalyzed nucleophilic fluorination offers a powerful alternative. By understanding the mechanisms, scope, and limitations of these modern fluorination methods, researchers can devise more efficient and flexible synthetic routes to novel fluorinated molecules that will drive innovation in medicine and materials science.
References
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. Available at: [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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A quantitative reactivity scale for electrophilic fluorinating reagents. PMC - NIH. Available at: [Link]
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Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides | Organic Letters. ACS Publications. Available at: [Link]
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Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC. Available at: [Link]
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Electrophilic fluorination. Wikipedia. Available at: [Link]
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Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. Available at: [Link]
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Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). Available at: [Link]
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Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. Available at: [Link]
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New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Late-Stage Fluorination. Blucher Proceedings. Available at: [Link]
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-
Scale ranks reactivity of fluorinating reagents. Chemistry World. Available at: [Link]
-
Catalytic 1,2‐difluorination of olefins with p‐iodotoluene, selectfluor and amine ⋅ HF. ResearchGate. Available at: [Link]
-
Copper-Mediated Fluorination of Aryl Iodides. The Hartwig Group. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
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A Comparative Analysis of Sonogashira and Suzuki Reactions for the Functionalization of 4-Fluoro-3-iodotoluene
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Sonogashira and Suzuki reactions have emerged as powerful and versatile methods for the functionalization of aryl halides.[1] This guide provides a detailed comparative study of these two seminal reactions, specifically focusing on their application to the substrate 4-fluoro-3-iodotoluene, a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2][3]
At a Glance: Sonogashira vs. Suzuki Coupling
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Bond Formation | C(sp²)–C(sp) | C(sp²)–C(sp²) or C(sp²)–C(sp³) |
| Nucleophile | Terminal Alkyne | Organoboron Compound |
| Co-catalyst | Often requires a copper(I) salt | Typically none |
| Base | Amine bases (e.g., Et₃N, piperidine) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | THF, DMF, Toluene, Amines | Toluene, Dioxane, DMF, Water |
| Key Advantages | Direct introduction of an alkyne moiety, mild reaction conditions.[4] | Wide availability and stability of boronic acids, high functional group tolerance, environmentally benign byproducts. |
| Potential Drawbacks | Homocoupling of the alkyne (Glaser coupling), sensitivity of copper acetylides to air. | Potential for protodeboronation of the boronic acid, sometimes requires higher temperatures. |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Sonogashira and Suzuki reactions are driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. However, the nature of the nucleophile and the key steps in the catalytic cycles differ significantly.
The Sonogashira Reaction: A Symphony of Palladium and Copper
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[4] The palladium cycle is responsible for the activation of the aryl halide, while the copper cycle facilitates the activation of the terminal alkyne.
The reaction initiates with the oxidative addition of this compound to the active Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, and subsequent reductive elimination yields the desired arylethynyl product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed to circumvent the issue of Glaser-type homocoupling.[5]
The Suzuki Reaction: The Power of Organoborons
The Suzuki reaction utilizes an organoboron compound, typically a boronic acid or ester, as the nucleophile.[6] A key step in this reaction is the activation of the organoboron species by a base.
Similar to the Sonogashira reaction, the Suzuki cycle begins with the oxidative addition of this compound to a Pd(0) complex. The boronic acid is activated by a base to form a more nucleophilic borate species, which then undergoes transmetalation with the Pd(II) intermediate. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.
A Practical Comparison for this compound
The choice between the Sonogashira and Suzuki reactions for the functionalization of this compound depends on several factors, including the desired final product, functional group tolerance, and reaction conditions.
Catalyst Systems
For both reactions, a variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. The choice of ligand is crucial and can significantly impact the reaction's efficiency. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7]
In the case of the Sonogashira reaction, the addition of a copper(I) co-catalyst, such as CuI, is standard practice to accelerate the reaction.[4] However, for substrates prone to homocoupling, a copper-free protocol may be preferable.
Reaction Conditions and Expected Yields
The Sonogashira reaction is often conducted under mild conditions, sometimes even at room temperature, especially with reactive aryl iodides like this compound.[4] Amine bases such as triethylamine or piperidine are typically used as both the base and sometimes as the solvent.[8]
The Suzuki reaction, on the other hand, generally requires heating and the use of inorganic bases like potassium carbonate or cesium carbonate.[9] A variety of solvents, including aqueous mixtures, can be employed, making it a more "green" option in some cases.[6]
Based on literature for similar substrates, high yields can be expected for both reactions with this compound. For instance, Sonogashira couplings of 4-iodotoluene and 1-iodo-4-fluorobenzene with phenylacetylene have been reported with yields of 95% and 80% respectively.[10] Suzuki reactions with fluoro-substituted aryl iodides also proceed with good to excellent yields.[9]
Functional Group Tolerance
Both reactions generally exhibit good functional group tolerance. The Suzuki reaction is particularly known for its compatibility with a wide range of functional groups due to the stability of the organoboron reagents.[7] The Sonogashira reaction is also quite tolerant, though the presence of acidic protons in the substrate may require protection.[11] For this compound, both the fluoro and methyl groups are well-tolerated in both reactions.
Experimental Protocols
The following are representative, step-by-step protocols for the Sonogashira and Suzuki coupling of this compound.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
THF (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI. This is followed by the addition of THF and triethylamine. The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne.
-
Addition of Alkyne: Add phenylacetylene to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-fluoro-3-(phenylethynyl)toluene.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The base is essential for the activation of the boronic acid.
-
Solvent Addition and Degassing: Add toluene and water to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes. This removes dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield 4-fluoro-3-phenyltoluene.
Conclusion
Both the Sonogashira and Suzuki reactions are highly effective methods for the C-C bond formation with this compound. The choice between the two will primarily be dictated by the desired product. The Sonogashira reaction is the method of choice for introducing an alkyne functionality, while the Suzuki reaction is ideal for creating biaryl structures. Both reactions are expected to proceed in high yields with this substrate. For syntheses requiring milder conditions, the Sonogashira reaction may be advantageous. Conversely, the Suzuki reaction offers benefits in terms of the stability and environmental profile of its reagents. Ultimately, the selection of the optimal reaction will depend on the specific synthetic goals and the broader context of the research or development program.
References
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A Comparative Guide to the Regioselectivity of Reactions with 4-Fluoro-3-iodotoluene
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 4-Fluoro-3-iodotoluene (CAS 452-82-4), a readily available building block, presents a compelling case study in regiochemical control.[1][2][3] With two distinct halogen substituents—a fluorine and an iodine—at its core, this molecule offers multiple avenues for chemical transformation. The critical challenge, and indeed the opportunity, lies in selectively addressing one reactive site over the others.
This guide provides an in-depth analysis of the factors governing the regioselectivity of key transformations involving this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of these reactions, offering field-proven insights to guide your experimental design and achieve predictable, high-yield outcomes.
Chapter 1: The Decisive Role of Bond Energies in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are foundational methods for constructing C-C and C-N bonds.[4] When applied to this compound, the regioselectivity is overwhelmingly dictated by the disparity in the carbon-halogen bond dissociation energies (BDEs).
The Mechanistic Imperative: Oxidative Addition
The catalytic cycle for these reactions invariably begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] This step is the regioselectivity-determining event. The relative ease with which a C-X bond can be cleaved and added to the palladium center directly correlates with its BDE. The C(sp²)-I bond is significantly weaker (approx. 65 kcal/mol) than the robust C(sp²)-F bond (approx. 125 kcal/mol).[6] Consequently, palladium(0) catalysts will selectively insert into the C-I bond at the C-3 position under standard conditions, leaving the C-F bond at the C-4 position intact. While C-F bond activation is achievable, it requires specialized, highly reactive catalyst systems and more forcing conditions, which are not typically employed for standard cross-coupling reactions.[7][8]
Caption: Selective oxidative addition at the C-I bond.
Comparative Performance in Cross-Coupling Reactions
The predictable selectivity for the C-3 position makes this compound an excellent substrate for introducing diverse functionalities.
| Reaction Type | Coupling Partner | Typical Catalyst System | Conditions | Regioselectivity | Ref. |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80-100 °C | Exclusive coupling at C-3 | [9] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF, rt-60 °C | Exclusive coupling at C-3 | [10][11] |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOtBu | Toluene or Dioxane, 90-110 °C | Exclusive amination at C-3 | [4][12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective functionalization at the C-3 position.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-fluorotoluene derivative.
Chapter 2: Competing Pathways in Metalation Chemistry
While cross-coupling reactions are governed by bond energies, metalation reactions are controlled by the electronic and coordinating properties of the substituents. With this compound, two primary pathways compete: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.
1. Directed ortho-Metalation (DoM)
The fluorine atom is a well-established and potent directing group for ortho-lithiation.[13][14] Its strong inductive electron-withdrawing effect acidifies the adjacent C-H protons. When a suitable hindered base like lithium diisopropylamide (LDA) is used, it can selectively deprotonate the C-H bond at the C-5 position, which is ortho to the fluorine and sterically accessible. The resulting organolithium species can then be trapped with an electrophile.
2. Halogen-Metal Exchange
The iodine atom is highly susceptible to halogen-metal exchange, particularly with organolithium reagents like n-butyllithium (n-BuLi). This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and results in the formation of an aryllithium species at the C-3 position.[15]
The choice of base and reaction temperature is therefore critical in dictating the regiochemical outcome.
Caption: Competing metalation pathways for this compound.
Comparison of Metalation Conditions and Outcomes
| Reagent | Conditions | Predominant Pathway | Outcome | Rationale | Ref. |
| LDA | THF, -78 °C to 0 °C | Directed ortho-Metalation | Selective functionalization at C-5 | Hindered, non-nucleophilic base favors deprotonation at the most acidic C-H site ortho to fluorine. | [13] |
| n-BuLi | THF, -78 °C | Halogen-Metal Exchange | Selective functionalization at C-3 | Nucleophilic base; I/Li exchange is kinetically much faster than deprotonation at low temperature. | [15] |
Experimental Protocol: Selective Halogen-Metal Exchange
This protocol enables functionalization at the C-3 position via an organometallic intermediate.
-
Setup: Add this compound (1.0 equiv) to an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, CO₂, TMSCl) (1.2 equiv) dropwise to the aryllithium solution at -78 °C.
-
Warming and Quench: After stirring for 1-2 hours, slowly warm the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or crystallization.
Conclusion: A Decision Framework for Regioselective Synthesis
The regioselectivity of reactions with this compound is a clear demonstration of how reaction mechanisms dictate synthetic outcomes. By understanding the underlying principles, researchers can confidently select conditions to target the desired position on the aromatic ring.
-
For functionalization at the C-3 position (Iodine site): Employ palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This is the most robust and high-yielding approach, leveraging the lability of the C-I bond. Alternatively, for introducing groups via organometallic intermediates, use Halogen-Metal Exchange with n-BuLi at low temperatures.
-
For functionalization at the C-5 position (ortho to Fluorine): Utilize Directed ortho-Metalation with a hindered, strong base like LDA. This pathway activates a C-H bond that is otherwise unreactive in cross-coupling chemistry.
By choosing the appropriate reaction class and conditions, this compound serves as a versatile platform for the precise and predictable synthesis of complex, fluorinated aromatic molecules.
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Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]
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7.5: Directing Effects. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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A Researcher's Guide to Quantitative NMR (qNMR) for Yield Determination in 4-Fluoro-3-iodotoluene Reactions
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the precise determination of reaction yield is not merely a metric of success but a cornerstone of process optimization, scalability, and ultimately, the viability of a synthetic route. For specialized intermediates like 4-Fluoro-3-iodotoluene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials, accurate yield determination is paramount.[1] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, direct, and often superior alternative to traditional chromatographic methods for yield determination.
The Principle of qNMR: A Direct Measure of Molar Concentration
Unlike chromatographic techniques such as HPLC or GC, which often rely on response factors that can vary between analytes, qNMR provides a direct measure of the molar concentration of a substance.[2][3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2][6] This makes qNMR an inherently quantitative technique, capable of delivering high accuracy and precision when experiments are designed and executed correctly.[2][6]
This guide will delve into the practical application of qNMR for determining the yield of reactions involving this compound, comparing its performance against other methods and providing the necessary experimental protocols to ensure trustworthy and reproducible results.
The qNMR Advantage: Why It Excels for Yield Determination
Quantitative NMR offers several distinct advantages over other analytical techniques for reaction yield determination:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning the ratio of substances can be determined directly from the spectral data without the need for a reference standard of the analyte itself.[7][8]
-
Speed and Efficiency: For many applications, qNMR can be significantly faster than developing and running a chromatographic method, which often requires extensive method development.[2][4]
-
Non-destructive: The sample can be recovered unchanged after the NMR experiment, which is particularly beneficial when working with valuable or scarce materials.[9][10]
-
Structural Confirmation: In the same experiment used for quantification, the NMR spectrum provides unequivocal structural confirmation of the analyte and can simultaneously identify and quantify impurities.[4][11]
-
Versatility: qNMR is applicable to any NMR-active nucleus, such as ¹H, ¹⁹F, and ³¹P, offering flexibility in experimental design.[11][12][13] For a molecule like this compound, both ¹H and ¹⁹F qNMR are viable options.[10][14]
Core Principles for Accurate qNMR: The Causality Behind Experimental Choices
Achieving accurate and precise quantitative results with NMR is not as simple as integrating a standard 1D spectrum.[12] Several key experimental parameters must be carefully optimized to ensure the validity of the measurement.
The Internal Standard: The Anchor of Quantification
The use of an internal standard is the most common and accurate approach for absolute quantification in qNMR.[15] The internal standard is a compound of known, high purity that is accurately weighed and added to the sample.[12][13] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[12]
Criteria for Selecting an Ideal Internal Standard: [2][16][17]
-
High Purity: The purity of the internal standard must be certified and traceable.[17]
-
Chemical Inertness: It must not react with the analyte, solvent, or any other components in the sample.[12][16]
-
Signal Resolution: Its NMR signals should be sharp (preferably singlets) and must not overlap with any signals from the analyte or other species in the mixture.[12][16][17]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[16]
-
Stability: The standard should be stable under the experimental conditions and not be volatile or hygroscopic.[16][17]
For ¹H qNMR in the context of this compound, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the solvent and the specific chemical shifts of the analyte's protons.
Relaxation Delay (d1): Ensuring Full Magnetization Recovery
One of the most critical parameters for accurate quantification is the relaxation delay (d1).[12][18] This is the time allowed for the nuclear spins to return to thermal equilibrium after being excited by an RF pulse.[19] If the relaxation delay is too short, signals from nuclei with longer spin-lattice relaxation times (T₁) will be partially saturated, leading to underestimated integrals and inaccurate quantification.[20]
The Rule of Thumb: To ensure complete relaxation, the relaxation delay (d1) plus the acquisition time (aq) should be at least 5 to 7 times the longest T₁ value of any signal of interest in the spectrum (both analyte and internal standard).[6][12][18] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.[19]
Pulse Angle: Maximizing Signal and Ensuring Uniform Excitation
The pulse angle, or flip angle, determines the extent to which the magnetization vector is rotated by the RF pulse.[21][22] For quantitative experiments, a 90° pulse is often recommended as it produces the maximum signal intensity in a single scan.[6][22][23] However, using a smaller pulse angle (e.g., 30°) can be advantageous in reducing the required relaxation delay, but it must be accurately calibrated.[24] The key is to ensure that the chosen pulse angle is applied uniformly across the entire spectral width of interest.[12]
Experimental Protocol: qNMR for Yield Determination of this compound
This protocol outlines the steps for determining the yield of a reaction producing this compound using ¹H qNMR with an internal standard.
Materials:
-
Crude reaction mixture containing this compound
-
High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR tubes, vials, and pipettes
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the crude reaction mixture into a clean vial. Record the exact mass.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., maleic acid) into the same vial. Record the exact mass.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to obtain good spectral resolution.
-
Set the following acquisition parameters:
-
Pulse Angle: 90° (ensure it is properly calibrated).
-
Relaxation Delay (d1): A minimum of 30 seconds is a conservative starting point if T₁ values are unknown. For optimal results, measure the T₁ of both the analyte and internal standard and set d1 + aq ≥ 7 * T₁ (longest).
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration error is less than 1%.[6][12] This may range from 16 to 128 scans depending on the sample concentration.
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all signals of interest and provide a clean baseline on both sides of the spectrum.[12]
-
-
-
Data Processing:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.
-
Perform zero-filling to improve digital resolution.[12]
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methyl protons) and a well-resolved signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Visualization of the qNMR Workflow
Caption: Workflow for qNMR-based yield determination.
Calculation of Yield:
The yield of this compound can be calculated using the following formula:
Purity of Analyte (w/w %) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: mass
-
PurityIS: Purity of the internal standard (as a percentage)
Once the purity of the crude product is determined, the reaction yield can be calculated based on the initial amount of the limiting reagent.
Comparison with Alternative Methods
While qNMR is a powerful tool, it's essential to understand its performance in comparison to other common techniques for yield determination.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Gravimetric Analysis |
| Principle | Molar concentration based on signal integral | Separation and detection (e.g., UV-Vis) | Separation and detection (e.g., FID) | Isolation and weighing of pure product |
| Quantification | Direct, primary ratio method | Requires response factors and calibration curves | Requires response factors and calibration curves | Direct, but depends on complete isolation |
| Sample Prep | Simple dissolution | Often requires filtration, dilution | Can require derivatization for non-volatile compounds | Requires complete work-up and purification |
| Speed | Fast (for established methods) | Can be time-consuming (method development) | Can be time-consuming (method development) | Slow, multi-step process |
| Selectivity | High, based on distinct chemical shifts | High, based on retention time | High, based on retention time | Low, co-precipitating impurities are an issue |
| Purity Info | Provides simultaneous purity and impurity profile | Provides relative purity based on peak area | Provides relative purity based on peak area | Assumes 100% purity of isolated product |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures | Requires chromophores for UV detection, response factor variability | Analyte must be volatile and thermally stable | Difficult for non-crystalline or oily products |
Trustworthiness: A Self-Validating System
The protocol described for qNMR is designed to be a self-validating system, ensuring the trustworthiness of the results. This is achieved through several key aspects:
-
Traceability: The use of a certified reference material (CRM) as the internal standard provides direct traceability to national and international standards.[7][17]
-
Method Validation: qNMR methods can be fully validated according to ICH and USP guidelines, assessing parameters such as accuracy, precision, linearity, and range.[25][26][27][28]
-
Internal Consistency: The NMR spectrum itself provides a check on the sample integrity. The presence of unexpected signals can indicate degradation or side reactions, which might be missed by other techniques.
-
Orthogonal Verification: The ability to use different nuclei (e.g., ¹H and ¹⁹F for this compound) for quantification provides an internal cross-validation of the results.
Logical Framework for a Validated qNMR Measurement
Caption: Interdependencies for a trustworthy qNMR result.
Conclusion
For researchers, scientists, and drug development professionals working with critical intermediates like this compound, quantitative NMR represents a robust, accurate, and efficient method for reaction yield determination. Its ability to provide direct, primary quantification without the need for analyte-specific reference standards, coupled with the rich structural information inherent in the NMR spectrum, makes it an invaluable tool in the modern synthetic chemistry laboratory. By understanding and carefully controlling the key experimental parameters outlined in this guide, qNMR can be confidently implemented as a self-validating system, delivering trustworthy results that accelerate research and development.
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- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
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- QNMR – a modern altern
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A Comparative Guide to the Synthesis of a Key Trametinib Intermediate: A Validation of Two Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, is a cornerstone in the treatment of various cancers, particularly BRAF-mutant melanoma. The intricate molecular architecture of Trametinib necessitates a multi-step synthesis, the efficiency of which is paramount for both research and commercial production. A pivotal moment in its synthesis is the formation of the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea moiety and its subsequent elaboration to the core pyridopyrimidine structure. This guide provides an in-depth, comparative analysis of two synthetic routes to a key intermediate, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.
The first route, which we will validate, commences with the readily available 4-fluoro-3-iodotoluene . This pathway leverages a strategic Buchwald-Hartwig amination as a key step. The second, alternative route, well-documented in patent literature, starts from 2-fluoro-4-iodoaniline . This guide will dissect each route, providing detailed, field-proven experimental protocols, a head-to-head comparison of their efficiencies, and insights into their respective advantages and disadvantages. Our objective is to equip researchers and drug development professionals with the critical information needed to make informed decisions when embarking on the synthesis of Trametinib and its analogues.
Route 1: Synthesis Starting from this compound
This proposed route utilizes this compound as the starting material, capitalizing on modern cross-coupling chemistry to introduce the necessary nitrogen functionality. The key transformations involve a palladium-catalyzed Buchwald-Hartwig amination followed by urea formation and subsequent cyclization.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-iodo-5-methylaniline via Buchwald-Hartwig Amination
The introduction of the aniline moiety is achieved through a palladium-catalyzed cross-coupling reaction. The choice of ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are generally preferred for this type of transformation.[1][2][3]
-
Reaction:
-
Detailed Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.06 equiv.).
-
Add sodium tert-butoxide (2.0 equiv.) as the base.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene as the solvent, followed by the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-iodo-5-methylaniline.
-
Step 2: Synthesis of N-(2-fluoro-4-iodo-5-methylphenyl)-N'-cyclopropylurea
The aniline derivative is then converted to the corresponding urea, a crucial precursor for the subsequent cyclization. This can be achieved by reaction with cyclopropyl isocyanate or a sequential reaction with a phosgene equivalent and cyclopropylamine.
-
Reaction:
-
Detailed Protocol:
-
Dissolve 2-fluoro-4-iodo-5-methylaniline (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclopropyl isocyanate (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane or a mixture of hexane and ethyl acetate to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum to obtain N-(2-fluoro-4-iodo-5-methylphenyl)-N'-cyclopropylurea.
-
Step 3: Synthesis of the Pyridopyrimidine Core
The final key intermediate is formed through a multi-component cyclization reaction. This step is adapted from a patented procedure for a similar substrate.[4]
-
Reaction:
-
Detailed Protocol:
-
In a round-bottom flask, combine N-(2-fluoro-4-iodo-5-methylphenyl)-N'-cyclopropylurea (1.0 equiv.) and a suitable malonic acid derivative (e.g., diethyl malonate, 1.2 equiv.).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium ethoxide (3.0 equiv.), portion-wise at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and carefully quench by adding it to ice-water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to obtain the purified pyridopyrimidine intermediate.
-
Workflow Diagram
Caption: Synthetic workflow for the pyridopyrimidine intermediate starting from this compound.
Route 2: Alternative Synthesis Starting from 2-Fluoro-4-iodoaniline
This route, established in the patent literature, begins with the commercially available 2-fluoro-4-iodoaniline, which already possesses the required aniline functionality.[5][6]
Experimental Protocols
Step 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This step is analogous to Step 2 in Route 1, but starts with a different aniline.
-
Reaction:
-
Detailed Protocol (via Isocyanate Intermediate):
-
To a solution of 2-fluoro-4-iodoaniline (1.0 equiv.) in a suitable solvent like toluene, add a phosgene equivalent such as triphosgene (0.4 equiv.) under an inert atmosphere.
-
Heat the reaction mixture to reflux for 2-4 hours to form the isocyanate in situ.
-
Cool the reaction mixture to room temperature and then to 0 °C.
-
Slowly add a solution of cyclopropylamine (1.1 equiv.) in toluene.
-
Stir the reaction at room temperature for 1-2 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
-
Step 2: Synthesis of the Pyridopyrimidine Core
This cyclization step is well-documented and forms the core of the Trametinib molecule.[4]
-
Reaction:
Workflow Diagram
Caption: Synthetic workflow for the pyridopyrimidine intermediate starting from 2-fluoro-4-iodoaniline.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, reaction yields, operational complexity, and safety considerations.
| Parameter | Route 1 (from this compound) | Route 2 (from 2-Fluoro-4-iodoaniline) |
| Starting Material Availability | Readily available from commercial suppliers. [7][8] | Readily available from commercial suppliers. [9][10][11][12] |
| Starting Material Cost | Generally less expensive than 2-fluoro-4-iodoaniline. | Generally more expensive than this compound. |
| Number of Key Steps | 3 | 2 |
| Key Technologies | Buchwald-Hartwig amination, Urea formation, Cyclization | Urea formation, Cyclization |
| Overall Yield (estimated) | Moderate to Good | Good to Excellent [5] |
| Operational Complexity | Requires specialized knowledge of palladium catalysis and inert atmosphere techniques for the amination step. | More straightforward, relying on more traditional organic reactions. |
| Safety & Handling | This compound is a flammable liquid and toxic if swallowed. [13]Palladium catalysts and phosphine ligands can be air-sensitive and require careful handling. | 2-Fluoro-4-iodoaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [14][15][16][17]Phosgene equivalents are highly toxic and require stringent safety precautions. |
| Scalability | The Buchwald-Hartwig amination can be challenging to scale up due to catalyst cost and removal. | The reactions are generally considered more amenable to large-scale production. |
Expertise & Experience: Causality Behind Experimental Choices
As a Senior Application Scientist, the rationale behind preferring one route over another extends beyond simple yield comparisons.
Route 1 is a testament to the power of modern synthetic chemistry. The Buchwald-Hartwig amination allows for the construction of a C-N bond in a position that might be difficult to achieve through classical methods. This route offers flexibility in that a variety of substituted toluenes could potentially be used to generate a library of analogues. However, the reliance on a palladium catalyst introduces considerations of cost, catalyst poisoning by impurities, and the need for rigorous removal of palladium from the final product, which is a critical concern in pharmaceutical synthesis.
Route 2 represents a more "tried and true" approach. By starting with an aniline, the most challenging bond formation (the C-N bond) is already in place. The subsequent steps are robust and well-precedented reactions. The use of a phosgene equivalent in the urea formation step, while effective, introduces a significant safety hazard that must be carefully managed, especially at scale. The overall process is shorter, which is often a significant advantage in industrial settings, leading to lower production costs and reduced waste.
Trustworthiness: Self-Validating Systems
Both described protocols are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The purity of the intermediates and the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided protocols are based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Recommendations
The choice between these two synthetic routes is context-dependent.
-
For academic research and the synthesis of novel analogues , Route 1 offers greater flexibility. The ability to start from a range of substituted toluenes allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The smaller scale of academic research makes the cost and scalability of the palladium-catalyzed step less of a concern.
-
For process development and large-scale manufacturing , Route 2 is likely the more pragmatic choice. The shorter route, higher overall yield, and avoidance of expensive and sensitive palladium catalysts make it more economically viable. While the use of phosgene equivalents requires careful engineering controls, this is a well-understood challenge in industrial chemistry.
References
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A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from [Link]
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LookChem. (n.d.). 2-Fluoro-4-iodoaniline MSDS CasNo.29632-74-4. Retrieved from [Link]
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Hangzhou Lingrui Chemical Co.,Ltd. (n.d.). High quality 2-Fluoro-4-iodoaniline with factory price, CasNo.29632-74-4. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 3-Fluoro-4-iodotoluene (C007B-307896). Retrieved from [Link]
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Eureka | Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Retrieved from [Link]
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Sciedco. (n.d.). 2-Fluoro-4-iodoaniline, Min. 98.0 (GC), 25 g. Retrieved from [Link]
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API Synthesis International. (2015, September 16). TRAMETINIB. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
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National Institutes of Health. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-FLUOROTOLUENE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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National Institutes of Health. (2022, July 29). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]
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European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Retrieved from [Link]
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eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
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Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
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A Head-to-Head Comparison of Ligands in the Cross-Coupling of 4-Fluoro-3-iodotoluene
In the landscape of modern synthetic chemistry, the functionalization of halogenated aromatic compounds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. 4-Fluoro-3-iodotoluene stands as a valuable and versatile building block, offering two distinct halogen atoms for selective manipulation. The iodine atom, with its weaker C-I bond, is the primary site for oxidative addition in common cross-coupling reactions. The choice of ligand associated with the palladium catalyst is paramount in dictating the efficiency, selectivity, and overall success of these transformations.
This guide provides an in-depth, head-to-head comparison of various phosphine ligands in three pivotal cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. By examining experimental data from analogous systems and applying established mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a rational framework for ligand selection to optimize their synthetic endeavors.
The Critical Role of Ligands in Palladium-Catalyzed Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions—comprising oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination—is profoundly influenced by the steric and electronic properties of the ancillary ligands.[1] For challenging substrates like this compound, which features both electron-donating (methyl) and electron-withdrawing (fluoro) groups, the ligand's role becomes even more critical.
Electron-rich and bulky phosphine ligands are generally favored as they tend to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the final reductive elimination step.[2][3] The steric bulk of the ligand can also help to create a coordinatively unsaturated palladium center, which is often the active catalytic species.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Model Reaction)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| P(tBu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 4 | 92 |
| SPhos | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 98 |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 2 | 97 |
| cataCXium® A | cataCXium® A Pd G3 | K₂CO₃ | Toluene | 100 | 6 | 94 |
Disclaimer: The data in this table is a modeled representation based on typical yields for similar aryl iodide couplings and is intended for comparative purposes. Actual results may vary.
Analysis of Ligand Performance:
The trend observed in the model data highlights the superiority of bulky and electron-rich phosphine ligands over the more traditional PPh₃.
-
PPh₃ : While a workhorse ligand in many applications, its smaller cone angle and lower electron-donating ability can lead to slower reaction rates and lower yields with more demanding substrates.
-
P(tBu)₃ : The significant steric bulk and strong electron-donating character of this ligand often lead to highly active catalysts, resulting in faster reactions and improved yields.[5]
-
SPhos and XPhos : These Buchwald-type biarylphosphine ligands are renowned for their high performance in a wide range of cross-coupling reactions.[2] Their combination of steric bulk and electronic richness effectively promotes all steps of the catalytic cycle, leading to excellent yields in short reaction times.[2]
-
cataCXium® A : This di-adamantylalkylphosphine ligand also provides the necessary steric and electronic properties for efficient coupling of challenging substrates.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Coupling: Olefin Functionalization
The Heck reaction offers a powerful method for the arylation of alkenes. The choice of ligand can influence not only the reaction rate but also the regioselectivity of the olefin insertion. For the coupling of this compound with an acrylate, a common Heck coupling partner, ligand selection is crucial for achieving high yields and selectivity.
Table 2: Comparison of Ligands in the Heck Coupling of this compound with Methyl Acrylate (Model Reaction)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| None (ligandless) | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 55 |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 12 | 75 |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | Pd(OAc)₂ | NaOAc | NMP | 110 | 8 | 88 |
| PCy₃ (Tricyclohexylphosphine) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 6 | 93 |
| (R)-BINAP | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 100 | 18 | 85 |
Disclaimer: The data in this table is a modeled representation based on typical yields for similar aryl iodide couplings and is intended for comparative purposes. Actual results may vary.
Analysis of Ligand Performance:
-
Ligandless Conditions : While sometimes effective, particularly with highly reactive aryl iodides, ligandless conditions often require higher temperatures and longer reaction times, and may result in lower yields.[6][7]
-
PPh₃ : A common and effective ligand for many Heck reactions, it provides a good balance of stability and reactivity.[8]
-
P(o-tol)₃ : The increased steric bulk compared to PPh₃ can accelerate the rate of reductive elimination, leading to improved yields and shorter reaction times.
-
PCy₃ : This bulky and electron-rich alkylphosphine ligand often provides highly active catalysts for Heck couplings, enabling efficient reactions under milder conditions.
-
(R)-BINAP : While often used for asymmetric catalysis, bidentate phosphine ligands like BINAP can also be effective in standard Heck reactions, offering high stability to the catalytic complex.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The choice of ligand is particularly critical in this reaction, as it must facilitate both the oxidative addition of the aryl halide and the reductive elimination of the C-N bond.[9][10] Bulky, electron-rich dialkylbiarylphosphine ligands, often referred to as Buchwald ligands, have revolutionized this field.[11]
Table 3: Comparison of Ligands in the Buchwald-Hartwig Amination of this compound with Morpholine (Model Reaction)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 60 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 12 | 75 |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 4 | 96 |
| RuPhos | RuPhos Pd G2 | K₂CO₃ | Dioxane | 100 | 6 | 94 |
| BrettPhos | BrettPhos Pd G3 | LHMDS | THF | 80 | 5 | 95 |
Disclaimer: The data in this table is a modeled representation based on typical yields for similar aryl iodide couplings and is intended for comparative purposes. Actual results may vary.
Analysis of Ligand Performance:
-
P(o-tol)₃ : An early generation ligand for this transformation, it is effective but often requires harsher conditions and gives moderate yields compared to more advanced ligands.[12]
-
BINAP : This bidentate ligand represented a significant advancement, allowing for the coupling of a broader range of amines with aryl iodides under milder conditions.[9]
-
XPhos, RuPhos, and BrettPhos : These are examples of modern, highly effective Buchwald ligands.[11] Their specific architectures are designed to be highly electron-rich and sterically demanding, which greatly accelerates the key steps of the catalytic cycle, leading to high yields with a wide range of substrates and functional group tolerance.[11]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The effective functionalization of this compound via Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions is highly dependent on the judicious selection of the phosphine ligand. While traditional ligands such as PPh₃ can provide moderate success, the use of modern, bulky, and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and sterically demanding alkylphosphines (e.g., P(tBu)₃, PCy₃), consistently leads to superior performance. These advanced ligands enable reactions to proceed under milder conditions, with shorter reaction times, and provide higher yields, even with challenging substrates.
This guide serves as a valuable resource for chemists, providing a framework for rational ligand selection in the cross-coupling of this compound and related aryl halides. The principles and comparative data presented herein are intended to streamline the optimization of these critical synthetic transformations, ultimately accelerating the discovery and development of novel molecules.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available from: [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group - Princeton University. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. Available from: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available from: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available from: [Link]
-
Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. Semantic Scholar. Available from: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available from: [Link]
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Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. Available from: [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. NIH. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available from: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available from: [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available from: [Link]
-
Heck reaction of iodobenzene with n‐butyl acrylate catalyzed by... ResearchGate. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available from: [Link]
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A-Comparative-Guide-to-Isomeric-Purity-Analysis-of-4-Fluoro-3-iodotoluene-Derivatives
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical, non-negotiable aspect of the development pipeline. Positional isomers, compounds with the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The subject of this guide, 4-Fluoro-3-iodotoluene, and its derivatives, are vital building blocks in medicinal chemistry. However, their synthesis can often lead to the formation of various positional isomers, such as 2-Fluoro-5-iodotoluene, 4-Fluoro-2-iodotoluene, and others. The subtle differences in the positions of the fluorine and iodine atoms on the toluene ring can be challenging to distinguish, necessitating robust and reliable analytical methodologies.[3]
This guide provides an in-depth, objective comparison of the primary analytical techniques for the isomeric purity analysis of this compound derivatives: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the most appropriate method for your specific needs.
The Challenge of Isomeric Separation
The separation of positional isomers is a persistent analytical challenge because these molecules often possess nearly identical physicochemical properties, such as boiling point, polarity, and solubility.[3][4] This similarity makes their individual quantification and isolation a complex task. The choice of analytical technique is therefore paramount and depends on factors such as the specific isomers present, the required level of sensitivity, and the availability of instrumentation.
Comparative Analysis of Key Techniques
The three principal techniques for analyzing the isomeric purity of this compound derivatives are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.
| Technique | Principle of Separation/Detection | Strengths | Limitations | Ideal For |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds. Sensitive detectors (e.g., FID, MS). Established and robust. | Requires volatile and thermally stable analytes. Derivatization may be necessary. | Routine quality control, analysis of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds. Non-destructive. Preparative scale possible. | Lower resolution for some isomers compared to GC. Can be more complex to develop methods. | Broad applicability, non-volatile compounds, preparative separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the unique magnetic environments of atomic nuclei. | Provides unambiguous structural information. Quantitative without the need for reference standards for each isomer.[5] | Lower sensitivity compared to GC and HPLC. More expensive instrumentation. | Structural confirmation, primary ratio determination, analysis of complex mixtures. |
Gas Chromatography (GC) for Isomer Analysis
GC is a powerful technique for separating volatile compounds. The separation of this compound isomers is typically achieved using a capillary column with a stationary phase that can exploit subtle differences in the isomers' boiling points and polarities.
Experimental Protocol: GC-FID Analysis of this compound Isomers
Objective: To separate and quantify the positional isomers of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a column with a higher phenyl content for enhanced selectivity towards aromatic compounds.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Detector: Set the FID temperature to 280 °C.
-
Data Analysis: Integrate the peak areas of the isomers and calculate the relative percentages.
Causality of Choices:
-
Column Selection: A DB-5ms column is a good starting point due to its general-purpose nature. For challenging separations, a more polar stationary phase might be necessary to enhance selectivity based on dipole-dipole interactions.
-
Temperature Program: The slow temperature ramp allows for the separation of isomers with close boiling points.
-
Detector: FID is a robust and universally responsive detector for organic compounds. For enhanced identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which provides fragmentation patterns that can help in isomer identification.[6][7]
High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
HPLC is a highly versatile technique that can be applied to a broader range of compounds than GC, including those that are non-volatile or thermally labile.[8] For the separation of this compound isomers, reverse-phase HPLC is the most common approach.
Experimental Protocol: RP-HPLC-UV Analysis of this compound Isomers
Objective: To separate and quantify the positional isomers of this compound using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 or a Phenyl-Hexyl column. Phenyl-based columns can offer enhanced selectivity for aromatic isomers through π-π interactions.[9][10][11]
Methodology:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound derivative sample in the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio will need to be optimized. A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the isomers and calculate the relative percentages.
Causality of Choices:
-
Column Selection: A C18 column is a good initial choice for reverse-phase separations. However, a Phenyl-Hexyl column can provide alternative selectivity due to the interaction of the aromatic rings of the analytes with the phenyl groups of the stationary phase.
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier as it can provide sharper peaks for aromatic compounds.
-
Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Analysis
Experimental Protocol: ¹H NMR for Isomeric Ratio Determination
Objective: To determine the isomeric ratio of this compound derivatives using ¹H NMR spectroscopy.
Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution).
Methodology:
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification. A D1 of 5 times the longest T1 is recommended.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each isomer. The aromatic region is often the most informative for distinguishing positional isomers.
-
Integrate the signals for each isomer. The ratio of the integrals will directly correspond to the molar ratio of the isomers in the sample.
-
Causality of Choices:
-
Solvent Selection: The choice of deuterated solvent depends on the solubility of the sample.
-
Relaxation Delay: A sufficiently long relaxation delay is critical for accurate quantification in NMR.[12] Without it, signals from nuclei with longer relaxation times will be suppressed, leading to inaccurate integration and incorrect isomeric ratios.
-
Signal Selection: Choose signals that are well-resolved and do not overlap with other signals in the spectrum for accurate integration.
Conclusion and Recommendations
The choice of the optimal analytical technique for the isomeric purity analysis of this compound derivatives is contingent on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening of volatile derivatives, GC-FID or GC-MS is often the most efficient and cost-effective method.
-
For non-volatile derivatives or when preparative separation is required, HPLC is the method of choice. The use of phenyl-based stationary phases can provide enhanced selectivity for these aromatic isomers.
-
For unambiguous structural confirmation and accurate quantification without the need for individual isomer standards, NMR spectroscopy is unparalleled. It serves as an excellent orthogonal technique to verify the results obtained from chromatographic methods.
In a drug development setting, a combination of these techniques is often employed. For instance, HPLC or GC might be used for routine purity checks, while NMR is used to definitively identify and quantify the isomers in key batches or when unexpected impurities are detected. This multi-faceted approach ensures the highest level of confidence in the isomeric purity of these critical pharmaceutical building blocks.
References
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
- Google Patents. (n.d.). Separation of position isomers.
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov. Retrieved from [Link]
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
- MDPI. (2023). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Molecules, 28(15), 5894.
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
- ResearchGate. (2014). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- MDPI. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(19), 10735.
-
Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Lab.equipment. (2011). Halogenated aromatic hydrocarbons - Separation of fluorotoluene isomers. Retrieved from [Link]
-
ResearchGate. (2010). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. 44(3), 643-652.
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 3-Fluoro-4-iodotoluene (C007B-307896). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Fluoro-3-iodotoluene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-fluoro-3-iodotoluene, a halogenated aromatic compound utilized in various synthetic applications. Adherence to these procedures is critical for minimizing risks to personnel and ensuring regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this substance safely from the bench to its final disposal.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 452-82-4) is a halogenated organic compound, a class of chemicals that often presents significant health and environmental risks.[1] The presence of fluorine and iodine atoms on the toluene backbone imparts specific toxicological and environmental properties that dictate its handling and disposal requirements.
Based on available safety data, this compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | The vapor and liquid are flammable.[2] |
| Acute Toxicity (Oral) | H301 | Toxic if ingested.[2] |
Due to its halogenated nature, this compound is subject to specific waste disposal regulations. Halogenated organic compounds are generally considered hazardous waste and must not be disposed of down the drain or in regular trash.[3] Improper disposal can lead to the contamination of water sources and have long-lasting, detrimental effects on the environment. Furthermore, many halogenated solvents are considered carcinogenic, and their disposal is strictly regulated.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Given that some halogenated solvents can permeate standard laboratory gloves, it is advisable to consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
The cardinal rule for the disposal of halogenated compounds is segregation. Never mix halogenated waste with non-halogenated organic waste.[4] This is crucial for several reasons:
-
Cost: The disposal of halogenated waste is often significantly more expensive than that of non-halogenated waste.[1]
-
Treatment Methods: Halogenated waste requires specific treatment methods, such as high-temperature incineration, to ensure the complete destruction of the hazardous compounds and to prevent the formation of toxic byproducts like dioxins.[5]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous wastes, mandating their separate collection and disposal.[6][7]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof screw cap.[4]
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound."[1][4] Do not use abbreviations or chemical formulas.
-
If other halogenated solvents are to be added to the same container, a comprehensive list of all components must be maintained.[4]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to mitigate the impact of any potential spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Arrange for Disposal:
-
Once the container is full, or if it has been in storage for a predetermined period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material, such as vermiculite or a commercial sorbent pad.
-
Carefully collect the absorbent material and place it in a sealed, labeled bag or container for disposal as hazardous waste.[1][4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the spill is significant or poses a fire hazard.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- Halogenated Organic Liquids - Standard Oper
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office.
- 4-Iodotoluene difluoride.
- PSFC Halogenated Solvents. Massachusetts Institute of Technology.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- Safety Data Sheet for 3-Iodotoluene. Fisher Scientific.
- Halogenated Solvents in Labor
- Safety Data Sheet for 4-Fluorotoluene. Central Drug House (P) Ltd.
- Guidelines for Halogenated Solvents Degreasing Oper
- 4-Fluorotoluene Safety D
- Material Safety Data Sheet for 4-Fluorotoluene.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- This compound.
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- 7. wku.edu [wku.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
